molecular formula C6H2Br5N B129659 2,3,4,5,6-Pentabromoaniline CAS No. 13665-98-0

2,3,4,5,6-Pentabromoaniline

Cat. No.: B129659
CAS No.: 13665-98-0
M. Wt: 487.61 g/mol
InChI Key: VPFMJGCHDCVATR-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromoaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H2Br5N and its molecular weight is 487.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5,6-pentabromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMJGCHDCVATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159879
Record name Benzenamine, 2,3,4,5,6-pentabromo-
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Molecular Weight

487.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13665-98-0
Record name Benzenamine, 2,3,4,5,6-pentabromo-
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Record name Benzenamine, 2,3,4,5,6-pentabromo-
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Record name Benzenamine, 2,3,4,5,6-pentabromo-
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Foundational & Exploratory

What are the chemical properties of 2,3,4,5,6-Pentabromoaniline?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentabromoaniline

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of this compound (CAS No. 13665-98-0). As a fully substituted bromo-derivative of aniline, this compound presents unique characteristics due to extreme steric hindrance and the powerful electron-withdrawing effects of five bromine atoms. This document is intended for researchers, synthetic chemists, and materials scientists, offering foundational knowledge, detailed experimental protocols, and field-proven insights into its handling and application. We will delve into its physicochemical properties, spectroscopic signature, reactivity, and thermal stability, establishing a framework for its effective use as a synthetic intermediate in areas such as flame retardants and advanced materials.

Introduction and Molecular Overview

This compound is an aromatic amine where all five hydrogen atoms on the benzene ring of aniline have been replaced by bromine atoms. This exhaustive halogenation imparts significant changes to the molecule's physical and chemical nature compared to its parent compound, aniline. Its high molecular weight and bromine content make it a valuable precursor, particularly in the synthesis of polybrominated compounds that act as fire retardants[1]. The dense packing of five bulky bromine atoms around the aromatic ring, coupled with the electronic influence on the amino group, governs its unique reactivity and spectroscopic behavior.

The primary objective of this guide is to consolidate the known properties of this compound and to provide predictive analysis where experimental data is not publicly available. By grounding our discussion in the fundamental principles of physical organic chemistry and leveraging data from analogous, less-substituted bromoanilines, we aim to equip professionals with a robust and practical understanding of this specialty chemical.

Molecular Structure

The structure of this compound is defined by a central benzene ring bonded to a primary amino group (-NH₂) and five bromine atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are dominated by its high molecular mass and the presence of five bromine atoms, leading to a high melting point and density.

PropertyValueSource
CAS Number 13665-98-0[1][2][3]
Molecular Formula C₆H₂Br₅N[3]
Molecular Weight 487.61 g/mol [3]
Appearance Solid (Predicted: off-white to beige powder/crystals)N/A
Melting Point 226 °C[1]
Boiling Point 392.8 ± 37.0 °C (Predicted)[1]
Density 2.824 ± 0.06 g/cm³ (Predicted)[1]
Solubility Limited solubility in water; soluble in some organic solvents.[4][5]
Solubility Profile: A Theoretical and Practical Approach

While specific quantitative solubility data for this compound is scarce, its solubility can be predicted based on its structure. The molecule has a nonpolar character due to the five bromine atoms and the benzene ring, but the amino group provides a site for hydrogen bonding, imparting slight polarity. It is expected to have low solubility in water but higher solubility in moderately polar to nonpolar organic solvents like ethanol, acetone, chloroform, and ether[4][5].

Expert Insight: The choice of solvent is critical for both reaction and purification. For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water or hexane and ethyl acetate could be effective starting points for developing a purification protocol.

Synthesis and Purification

The synthesis of polyhalogenated anilines is typically achieved through electrophilic aromatic substitution. For this compound, this involves the exhaustive bromination of aniline. The amino group is a strong activating group, directing bromination to the ortho and para positions. To achieve full substitution, forcing conditions are necessary.

Proposed Synthesis Workflow

The preparation can be adapted from the established synthesis of 2,4,6-tribromoaniline, which involves treating aniline with bromine water in an acidic medium[6][7][8]. To drive the reaction to completion for pentabromination, an excess of a strong brominating agent and a suitable Lewis acid catalyst may be required.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Aniline Aniline ReactionVessel Combine & Stir (Ice Bath Control) Aniline->ReactionVessel Bromine Bromine (Excess) Bromine->ReactionVessel Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionVessel Quench Quench with H₂O & Sodium Thiosulfate ReactionVessel->Quench Pour into Filter Filter Precipitate Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize (e.g., Ethanol) Wash->Recrystallize Product This compound Recrystallize->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a predictive methodology based on standard organic chemistry principles for exhaustive bromination.

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 5.0 g of aniline in 100 mL of glacial acetic acid. Cool the flask in an ice-water bath.

  • Bromination: Slowly add a solution of 45 g (approximately 5 equivalents) of molecular bromine in 50 mL of glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition. The persistence of an orange color indicates an excess of bromine[7].

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure complete substitution.

  • Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate will form. To remove excess bromine, add a saturated solution of sodium thiosulfate until the orange color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture. The purity can be assessed by measuring the melting point, which should be sharp and close to the literature value of 226 °C[1].

Spectroscopic Characterization

Spectroscopic Analysis Workflow

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Sample of This compound NMR_Prep Dissolve in DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Introduce Sample (e.g., ESI, EI) Sample->MS_Prep NMR_Acq Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Expected ¹H: Singlet (NH₂) Expected ¹³C: 6 Aromatic Signals NMR_Acq->NMR_Data Final_Confirmation Structure Confirmation NMR_Data->Final_Confirmation IR_Acq Acquire Spectrum IR_Prep->IR_Acq IR_Data Expected Peaks: N-H Stretch (3300-3500 cm⁻¹) N-H Bend (~1600 cm⁻¹) C-Br Stretch (<1000 cm⁻¹) IR_Acq->IR_Data IR_Data->Final_Confirmation MS_Acq Acquire Spectrum MS_Prep->MS_Acq MS_Data Expected M⁺: Isotopic cluster around m/z 487 due to ⁵Br MS_Acq->MS_Data MS_Data->Final_Confirmation

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted Spectroscopic Data
TechniquePredicted Observations and Rationale
¹H NMR A single, potentially broad signal is expected for the two protons of the amino (-NH₂) group, likely in the range of 5-7 ppm (in DMSO-d₆). This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange. No signals are expected in the aromatic region (6-9 ppm) as all aromatic protons have been substituted by bromine.
¹³C NMR Six distinct signals are predicted for the aromatic carbons. The carbon attached to the amino group (C1) will be the most shielded. The other five carbons, each bonded to a bromine atom, will have chemical shifts determined by the combined inductive and resonance effects of the -NH₂ and -Br substituents.
Infrared (IR) Spectroscopy Key characteristic peaks include: • A doublet of sharp peaks between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of a primary amine. • An N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. • Strong C-Br stretching vibrations in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will be dominated by a highly characteristic isotopic cluster for the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of five bromine atoms will result in a sextet of peaks (M, M+2, M+4, M+6, M+8, M+10) with a distinctive intensity pattern, centered around m/z 487. This pattern is a definitive indicator of the compound's identity.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by two main features: the nucleophilic amino group and the heavily brominated, electron-deficient aromatic ring.

  • Reactions of the Amino Group: The -NH₂ group retains its nucleophilic character and can undergo typical amine reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions[9]. However, the extreme steric hindrance from the two ortho-bromine atoms can significantly reduce the reaction rates compared to unhindered anilines.

  • Reactivity of the Aromatic Ring: The five electron-withdrawing bromine atoms render the aromatic ring highly electron-deficient. This deactivates the ring towards further electrophilic substitution. Conversely, it may become susceptible to nucleophilic aromatic substitution (SₙAr) under forcing conditions (high temperature, strong nucleophile), although this is generally difficult.

Primary Applications:

  • Flame Retardants: Its primary documented use is as a chemical intermediate in the synthesis of larger polybrominated molecules used as flame retardants[1].

  • Synthetic Building Block: It serves as a building block in organic synthesis for creating complex molecules where a highly substituted, electron-poor aromatic core is desired. It has been listed as a building block for protein degraders, highlighting its potential in medicinal chemistry[3].

  • Materials Science: Polyanilines are known conducting polymers. The incorporation of bromine atoms can modify the electronic properties and enhance the thermal stability of such polymers[10][11].

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on the known hazards of analogous compounds like 4-bromoaniline and 2,4,6-tribromoaniline.

  • Potential Hazards: Aromatic amines and their halogenated derivatives can be toxic and are often skin and eye irritants[4][12]. Prolonged exposure may lead to methemoglobinemia, a condition that impairs oxygen transport in the blood[5][12]. They may also cause organ damage with repeated exposure[4].

  • Recommended Handling Procedures:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention[13].

    • Dispose of waste in accordance with local environmental regulations, as brominated organic compounds can be hazardous to aquatic life[13].

Conclusion

This compound is a specialty chemical whose properties are a direct consequence of its fully substituted aromatic structure. The high degree of bromination results in a dense, thermally stable molecule with a unique spectroscopic signature and moderated chemical reactivity. While its primary application lies in the synthesis of flame retardants, its potential as a building block in advanced materials and medicinal chemistry is evident. This guide has provided a consolidated overview of its known characteristics and a predictive framework for its synthesis, characterization, and safe handling, offering a valuable resource for scientific and industrial professionals.

References

A Comprehensive Technical Guide to 2,3,4,5,6-Pentabromoaniline: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 2,3,4,5,6-Pentabromoaniline, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, synthesis, and characterization, with a particular focus on its emerging role as a versatile building block in the field of targeted protein degradation.

Core Identifiers and Physicochemical Properties

This compound is a heavily halogenated aromatic amine. Its dense substitution pattern imparts unique chemical characteristics that are valuable for complex organic synthesis.

Chemical Identifiers

A compound's identity is unequivocally established through a set of standardized identifiers. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 13665-98-0[1][2][3][4]
Molecular Formula C₆H₂Br₅N[1][2]
Molecular Weight 487.61 g/mol [1][2]
IUPAC Name This compoundN/A
Synonyms 2,3,4,5,6-Pentabromobenzenamine, Pentabromoaniline[1][2][4]
Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions.

PropertyValueSource
Melting Point 226 °C[4]
Boiling Point 392.8 ± 37.0 °C (Predicted)[4]
Density 2.824 ± 0.06 g/cm³ (Predicted)[4]
Appearance Likely a solid, given the high melting point.N/A

Synthesis and Reactivity

The synthesis of polyhalogenated anilines is a classic example of electrophilic aromatic substitution, driven by the powerful activating nature of the amino group.

Rationale for Synthesis Strategy

The -NH₂ group is a potent activating group, directing electrophiles to the ortho and para positions of the benzene ring.[5] This activation is so strong that reactions with electrophiles like bromine often proceed uncontrollably to yield polysubstituted products.[5] Direct bromination of aniline with bromine water, for instance, rapidly produces 2,4,6-tribromoaniline as a precipitate.[6][7]

To achieve the exhaustive pentabromination, the strategy involves supplying a sufficient molar excess of the brominating agent under conditions that facilitate the complete substitution of all available ring protons. The high degree of bromination deactivates the ring progressively, requiring forcing conditions to achieve full substitution.

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound via exhaustive bromination of aniline.

Materials:

  • Aniline

  • Glacial Acetic Acid

  • Liquid Bromine (handle with extreme caution in a fume hood)

  • Ethanol (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Aniline Solution: In a round-bottom flask, dissolve aniline (1 equivalent) in glacial acetic acid. Cool the flask in an ice bath with continuous stirring. The acetic acid serves as a solvent that can polarize the bromine molecule, facilitating the reaction.[7]

  • Preparation of Brominating Agent: In a separate flask, carefully prepare a solution of liquid bromine (at least 5 equivalents) in glacial acetic acid.

  • Reaction: Slowly add the bromine solution dropwise to the cooled aniline solution using a dropping funnel. The reaction is highly exothermic and must be controlled to prevent the evolution of bromine vapors.[7] Continue stirring and maintain a low temperature throughout the addition. A precipitate will form as the reaction progresses.

  • Completion and Work-up: After the addition is complete, allow the mixture to stir for an additional period to ensure complete reaction. Pour the reaction mixture into a large volume of cold water to precipitate the crude product fully and to dissolve any remaining acetic acid and inorganic byproducts.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids. Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.[6]

  • Characterization: Dry the purified crystals and determine the melting point. Confirm the structure using spectroscopic methods as outlined in Section 3.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline in Glacial Acetic Acid ReactionVessel Reaction Flask (Ice Bath, Stirring) Aniline->ReactionVessel Bromine Bromine (5+ eq.) in Glacial Acetic Acid Bromine->ReactionVessel Slow, dropwise addition Quench Pour into Cold Water ReactionVessel->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize (Ethanol) Filter->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation of organic molecules relies on a suite of spectroscopic techniques.[8] Due to the rarity of this compound, experimentally verified spectra are not widely published. The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar bromoanilines.[9][10]

Predicted ¹H NMR Spectrum
  • -NH₂ Protons: A broad singlet is expected, likely in the range of 5.0-6.0 ppm. The chemical shift and peak shape can be highly variable, depending on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding.

  • Aromatic Protons: There are no aromatic protons (-CH) on the ring. Therefore, no signals are expected in the typical aromatic region (6.5-8.5 ppm). The absence of signals in this region is a key indicator of complete substitution.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the signals from the six aromatic carbons, with their chemical shifts heavily influenced by the attached substituents.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~145-150C1 (-NH₂)The carbon attached to the electron-donating amino group is expected to be deshielded.
~110-125C2, C3, C4, C5, C6 (-Br)Carbons attached to bromine atoms are subject to the "heavy atom effect," which causes a significant upfield (shielding) shift compared to unsubstituted carbons. The precise shifts will vary slightly due to their position relative to the amino group, but they are expected to be in a relatively clustered region.

Application in Drug Development: A Protein Degrader Building Block

One of the most compelling applications for this compound is its use as a "Protein Degrader Building Block".[1][2] This positions the molecule at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic strategy.

The PROTAC Revolution

Targeted protein degradation utilizes chimeric molecules, most notably PROTACs (PROteolysis-Targeting Chimeras), to eliminate disease-causing proteins from the cell.[11][12] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein.

A PROTAC is a heterobifunctional molecule with three components:[11][13]

  • A warhead that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits a component of the cell's natural protein disposal machinery (the Ubiquitin-Proteasome System).

  • A linker that connects the two ends.

When a PROTAC molecule forms a "ternary complex" with the POI and an E3 ligase, the ligase tags the POI with ubiquitin.[14][15] This polyubiquitin chain acts as a signal for the proteasome, which then recognizes and destroys the POI.[12]

PROTAC_MoA cluster_components PROTAC Components cluster_cellular Cellular Machinery PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ubiquitination Ubiquitination (POI is tagged) Ternary->Ubiquitination Proximity-induced Ubiquitination->Degradation Signal

Caption: Mechanism of Action for a PROTAC molecule.

Role of this compound as a Scaffold

The modular nature of PROTACs requires a flexible synthetic platform to connect the warhead and E3 ligase ligand with various linkers. This is where this compound excels.

  • Versatile Chemical Handle: The five bromine atoms and one amino group provide multiple, distinct points for chemical modification.

  • Sequential Functionalization: The amino group can be readily converted into other functional groups via diazotization (e.g., the Sandmeyer reaction) to attach a linker or warhead.[16]

  • Scaffold for Library Synthesis: The aryl bromide moieties can potentially participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic attachment of different chemical fragments. This enables the rapid generation of a library of PROTAC candidates with diverse linkers and attachment vectors, which is critical for optimizing the efficacy of the final degrader molecule.

Safety and Handling

As a polyhalogenated aromatic amine, this compound must be handled with appropriate caution. The Safety Data Sheet (SDS) for the compound with CAS number 13665-98-0 provides critical safety information.

GHS Hazard Classification
  • H302: Harmful if swallowed.

  • H311 + H331: Toxic in contact with skin or if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects.

Recommended Precautions
  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[17] Facilities should be equipped with an eyewash station and a safety shower.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]

  • Handling: Avoid generating dust.[17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area. The compound may be light and air-sensitive, so storage under an inert atmosphere may be required.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block designed for the challenges of modern drug discovery. Its highly functionalized structure provides a robust and versatile platform for synthesizing complex molecules, particularly in the rapidly advancing field of targeted protein degradation. For researchers developing next-generation therapeutics, understanding the properties and potential of this scaffold is essential for unlocking new avenues in the fight against disease.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and predicted spectroscopic characteristics of 2,3,4,5,6-Pentabromoaniline (C₆H₂Br₅N). Due to the limited availability of direct experimental data for this heavily halogenated compound, this paper leverages established principles of organic chemistry and spectroscopy, alongside data from structurally analogous polybrominated aromatic systems, to construct a detailed theoretical profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the steric and electronic effects of exhaustive bromination on the aniline scaffold. Key sections include a discussion of its predicted molecular geometry, a thorough breakdown of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures, and a plausible synthetic pathway.

Introduction and Background

This compound is a polyhalogenated aromatic amine with the chemical formula C₆H₂Br₅N and a molecular weight of approximately 487.61 g/mol .[1] While specific applications are not widely documented, polybrominated compounds, in general, are utilized as reagents in organic synthesis, particularly for the creation of fire retardants.[2] The dense substitution of bromine atoms on the aromatic ring, coupled with the presence of the amino group, is expected to impart unique chemical and physical properties to the molecule. The extreme steric hindrance and the interplay of electronic effects between the electron-donating amino group and the electron-withdrawing (by induction) bromine atoms make its structural and spectroscopic analysis a subject of significant interest.

This guide aims to provide a robust theoretical framework for the characterization of this compound, which can serve as a valuable reference for its synthesis, identification, and potential applications.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by a central benzene ring where all five carbon-bound hydrogen atoms have been substituted by bromine atoms, with an amino group attached to the remaining carbon.

Caption: Molecular structure of this compound.

Due to severe steric crowding from the five bulky bromine atoms, the benzene ring is expected to exhibit some degree of distortion from perfect planarity. The C-Br and C-N bond lengths and the bond angles of the ring are likely to be perturbed from their ideal values in unsubstituted aniline or benzene. It is plausible that the bromine atoms will be slightly displaced out of the mean plane of the carbon ring to minimize steric repulsion.

The C-N bond may also be elongated due to steric hindrance from the ortho-bromine atoms. In crystallographic studies of related compounds like 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline, significant steric effects are observed.[3]

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple. Due to the substitution of all aromatic protons, the only signals expected would be from the amine (-NH₂) protons. This would likely appear as a broad singlet. The chemical shift of this peak would be influenced by the solvent and concentration, but in a non-polar solvent like CDCl₃, it might be expected in the range of 4.0-5.0 ppm. In related, less substituted bromoanilines, the amine protons appear in this region.[4]

  • ¹³C NMR: The ¹³C NMR spectrum will provide more structural information. Six distinct signals are expected for the six carbon atoms of the aromatic ring.

    • The carbon atom attached to the amino group (C1) would be the most upfield-shifted aromatic carbon due to the strong electron-donating effect of the nitrogen.

    • The other five carbon atoms, each bonded to a bromine atom, will have their chemical shifts influenced by the "heavy atom effect" of bromine, which can lead to complex shielding and deshielding effects. In polysubstituted aromatic amines, ortho-substitution is known to decrease the electron-donating properties of the amino group, which would affect the chemical shifts of the ring carbons.[5]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H4.0 - 5.0Broad SingletAmine protons (-NH₂). Chemical shift is solvent-dependent.
¹³C130 - 150SingletC1 (C-NH₂).
¹³C110 - 130Multiple SingletsC2, C3, C4, C5, C6 (C-Br).
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrations of the amino group and the heavily substituted aromatic ring.

  • N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration for aromatic amines typically occurs in the 1250-1360 cm⁻¹ region.

  • C-Br Stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically below 700 cm⁻¹, but their identification can be complex in such a crowded molecule.

Studies on other brominated anilines, such as 2,6-dibromo-4-nitroaniline, have utilized FTIR spectroscopy to identify these characteristic vibrations.[6]

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
-NH₂Asymmetric Stretch~3450Medium
-NH₂Symmetric Stretch~3350Medium
-NH₂Bending (Scissoring)1590 - 1650Medium-Strong
C-NStretch1250 - 1360Medium-Strong
C-BrStretch< 700Medium-Strong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of five bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This will result in a complex cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments.

  • Molecular Ion (M⁺): The molecular ion peak cluster would be centered around m/z 487. The isotopic pattern will be a sextet (or more complex, reflecting the combination of five Br atoms).

  • Fragmentation: The fragmentation of polybrominated compounds is often characterized by the sequential loss of bromine atoms. Common fragmentation pathways would likely involve:

    • Loss of a bromine radical ([M-Br]⁺).

    • Loss of HBr ([M-HBr]⁺).

    • Further fragmentation by loss of additional bromine or HBr moieties.

The analysis of other polybrominated compounds by mass spectrometry confirms that debromination is a common fragmentation pathway under electron ionization.[7]

Plausible Synthetic Pathway and Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptually based on the exhaustive bromination of aniline. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. To achieve pentasubstitution, forcing reaction conditions would be necessary. A plausible approach is the direct bromination of aniline in a suitable solvent.

Aniline Aniline Reagents Br₂ (excess) Solvent (e.g., Acetic Acid) Aniline->Reagents Pentabromoaniline This compound Reagents->Pentabromoaniline

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve aniline (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. From the dropping funnel, add a solution of excess bromine (at least 5 equivalents) in glacial acetic acid dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into a large beaker of water. The product should precipitate out.

  • Purification: Collect the crude product by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated for safety and feasibility before implementation.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for GC-MS analysis.

    • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

While direct experimental data for this compound is scarce, a detailed molecular and spectroscopic profile can be reliably predicted based on the known properties of analogous polyhalogenated aromatic compounds and fundamental chemical principles. The extreme steric hindrance from the five bromine substituents is expected to significantly influence its molecular geometry and spectroscopic signatures. The theoretical data and protocols presented in this guide provide a valuable framework for any future research involving the synthesis, characterization, and application of this unique molecule.

References

An In-Depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic pathways to 2,3,4,5,6-pentabromoaniline, a highly halogenated aromatic amine. The synthesis of this compound is not a trivial matter and involves multi-step procedures that require careful control of reaction conditions. Direct bromination of aniline typically results in the formation of 2,4,6-tribromoaniline due to the powerful activating and ortho-, para-directing nature of the amino group. Therefore, achieving pentasubstitution necessitates a more strategic approach.

This document outlines a robust and scientifically validated multi-step synthesis, beginning with the exhaustive bromination of benzene to yield a suitable precursor, followed by functional group transformations to arrive at the target molecule. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthesis

The most plausible and documented route to this compound involves a multi-step sequence. The core of this strategy is to first construct the pentabrominated aromatic ring and then introduce the amino group. This circumvents the challenges associated with the direct, exhaustive bromination of aniline. The overall transformation can be visualized as follows:

Synthesis_Pathway Benzene Benzene HBB Hexabromobenzene Benzene->HBB Exhaustive Bromination PBN Pentabromonitrobenzene HBB->PBN Nitration PBA This compound PBN->PBA Reduction

Caption: Multi-step synthesis pathway to this compound.

Part 1: Exhaustive Bromination of Benzene to Hexabromobenzene

The initial step involves the perbromination of benzene to form hexabromobenzene. This reaction requires forcing conditions to overcome the deactivating effect of the bromine substituents as they are added to the aromatic ring.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A strong Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential. It polarizes the bromine molecule, generating a potent electrophile (Br⁺) capable of attacking the increasingly electron-deficient brominated benzene ring.

  • Excess Bromine: A significant excess of bromine is used to ensure that the reaction proceeds to completion and all six positions on the benzene ring are substituted.

  • High Temperature: Elevated temperatures are necessary to provide the activation energy required for the successive bromination steps, each of which is slower than the last due to the deactivating nature of the bromine atoms.

Experimental Protocol: Synthesis of Hexabromobenzene

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with drying tubes.

  • Reagents:

    • Benzene (1 mole)

    • Anhydrous Iron(III) bromide (0.1 mole)

    • Bromine (7 moles)

  • Procedure: a. Benzene and anhydrous iron(III) bromide are added to the flask. b. The mixture is heated to a gentle reflux. c. Bromine is added dropwise from the dropping funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. d. After the addition is complete, the reaction mixture is refluxed for an additional 12-24 hours to ensure complete perbromination.

  • Work-up and Purification: a. The reaction mixture is cooled to room temperature. b. Excess bromine is quenched by the careful addition of a sodium bisulfite solution. c. The solid product is collected by filtration and washed with water. d. The crude hexabromobenzene is purified by recrystallization from a suitable solvent, such as toluene or xylene, to yield a crystalline solid.

Part 2: Nitration of Hexabromobenzene to Pentabromonitrobenzene

With the fully brominated scaffold in hand, the next step is to replace one of the bromine atoms with a nitro group. This is achieved through an ipso-nitration reaction.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution of a bromine atom by the nitro group.

Experimental Protocol: Synthesis of Pentabromonitrobenzene

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Hexabromobenzene (1 mole)

    • Fuming nitric acid (excess)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure: a. Hexabromobenzene is dissolved in fuming nitric acid. b. Concentrated sulfuric acid is added cautiously to the mixture. c. The reaction mixture is heated to 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: a. The reaction mixture is cooled and carefully poured onto crushed ice. b. The precipitated solid is collected by filtration and washed thoroughly with water to remove residual acids. c. The crude pentabromonitrobenzene is purified by recrystallization from ethanol or acetic acid.

Part 3: Reduction of Pentabromonitrobenzene to this compound

The final step in the synthesis is the reduction of the nitro group of pentabromonitrobenzene to an amino group to yield the target molecule, this compound.

Causality of Experimental Choices:

  • Reducing Agent: A common and effective method for the reduction of aromatic nitro compounds is the use of a metal in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[1] The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reagents:

    • Pentabromonitrobenzene (1 mole)

    • Granulated Tin (3-4 moles)

    • Concentrated Hydrochloric Acid (excess)

    • Sodium Hydroxide solution (for neutralization)

  • Procedure: a. Pentabromonitrobenzene and granulated tin are placed in the round-bottom flask. b. Concentrated hydrochloric acid is added portion-wise. The reaction is exothermic and may require initial cooling. c. Once the initial vigorous reaction subsides, the mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

  • Work-up and Purification: a. The reaction mixture is cooled to room temperature. b. A concentrated solution of sodium hydroxide is added to neutralize the excess acid and precipitate the tin as tin hydroxides. The mixture should be strongly alkaline. c. The this compound can be isolated from the mixture by steam distillation or solvent extraction with a suitable organic solvent (e.g., toluene, diethyl ether).[2][3] d. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
HexabromobenzeneC₆Br₆551.48322-326
PentabromonitrobenzeneC₆Br₅NO₂518.58~290
This compoundC₆H₂Br₅N487.60262-264

References

A Technical Guide to the Physical Properties and Characteristics of Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromoaniline (2,3,4,5,6-pentabromoaniline) is a highly halogenated aromatic amine of significant interest in materials science. With a molecular structure featuring a benzene ring saturated with five bromine atoms, its properties are dominated by its high molecular weight and bromine content. This guide provides a comprehensive technical overview of the core physical and chemical characteristics of pentabromoaniline, offering insights into its molecular structure, physicochemical properties, and established applications. It further details scientifically grounded protocols for its synthesis, characterization, and safe handling, designed to empower researchers in their experimental workflows. While its direct application in drug development is limited due to potential toxicities associated with polyhalogenated aromatic compounds, its role as a synthon and its unique properties merit examination.

Introduction: Understanding the Molecular Landscape

Pentabromoaniline, with the CAS Number 13665-98-0, is a derivative of aniline where all but one of the aromatic protons have been substituted by bromine atoms. This extensive bromination profoundly influences its chemical behavior, rendering the aromatic ring electron-deficient and sterically hindered. The lone amino group remains a site for potential chemical modification, though its reactivity is tempered by the surrounding bulky and electron-withdrawing bromine atoms.

The primary utility of pentabromoaniline stems from its high bromine content, making it a valuable reagent in the synthesis of polybrominated compounds, which are widely used as fire retardants[1]. Understanding its fundamental properties is crucial for its effective and safe utilization in both laboratory and industrial settings.

Physicochemical Properties

The physical characteristics of pentabromoaniline are dictated by its heavily brominated structure. The high molecular weight and the presence of numerous bromine atoms lead to strong intermolecular van der Waals forces, resulting in a high melting point and distinct solubility profiles.

Table 1: Core Physicochemical Properties of Pentabromoaniline

PropertyValueSource(s)
CAS Number 13665-98-0[2]
Molecular Formula C₆H₂Br₅N[2]
Molecular Weight 487.61 g/mol [2]
Appearance Solid (form not specified)Assumed from high melting point
Melting Point 226 °C[3]
Boiling Point 392.8 ± 37.0 °C (Predicted)N/A
Density 2.824 ± 0.06 g/cm³ (Predicted)N/A
pKa -2.37 ± 0.10 (Predicted)N/A

Solubility Profile: While specific experimental solubility data for pentabromoaniline is not readily available in the literature, its solubility can be inferred from the behavior of other highly brominated aromatic compounds. It is expected to be insoluble in water due to its largely nonpolar and hydrophobic nature[4]. Its solubility in organic solvents is likely to be moderate and dependent on the solvent's polarity and ability to overcome the strong crystal lattice energy of this high-melting-point solid. Based on the principle of "like dissolves like," it is predicted to have some solubility in non-polar aromatic solvents (e.g., toluene, xylene) and halogenated solvents (e.g., chloroform, dichloromethane), particularly at elevated temperatures. It is expected to be sparingly soluble in polar protic solvents like ethanol and methanol[4].

Synthesis and Purification: A Proposed Protocol

Direct bromination of aniline typically yields 2,4,6-tribromoaniline due to the strong activating and directing effects of the amino group[5]. To achieve pentabromination, a more robust strategy is required, often involving the bromination of a less activated precursor or the reduction of a pentabrominated nitrobenzene. The following is a proposed, generalized protocol for the synthesis of pentabromoaniline via the reduction of 2,3,4,5,6-pentabromonitrobenzene, a known related compound[1].

Diagram 1: Proposed Synthesis Workflow for Pentabromoaniline

start Start: 2,3,4,5,6-Pentabromonitrobenzene step1 Dissolve in Ethanol/ Acetic Acid start->step1 step2 Add Reducing Agent (e.g., SnCl₂ in HCl or Fe/HCl) step1->step2 step3 Heat mixture under reflux step2->step3 step4 Cool and neutralize (e.g., with NaOH solution) step3->step4 step5 Extract with organic solvent (e.g., Dichloromethane) step4->step5 step6 Dry, filter, and concentrate step5->step6 step7 Purify by recrystallization (e.g., from Toluene) step6->step7 end_node End: Pure Pentabromoaniline step7->end_node

Caption: Proposed workflow for the synthesis of pentabromoaniline.

Experimental Protocol: Synthesis via Reduction

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3,4,5,6-pentabromonitrobenzene (1.0 eq) in a suitable solvent mixture such as ethanol or glacial acetic acid.

  • Step 2: Addition of Reducing Agent 2. Slowly add a solution of a strong reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or activated iron powder with a catalytic amount of HCl. The reaction is often exothermic and may require cooling.

  • Step 3: Reflux 3. Once the initial reaction subsides, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Step 4: Work-up 4. Cool the reaction mixture to room temperature and then place it in an ice bath. 5. Slowly neutralize the acidic mixture by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is basic. This will precipitate the crude pentabromoaniline.

  • Step 5: Isolation and Purification 6. Filter the crude solid product and wash it thoroughly with deionized water. 7. For further purification, the crude product can be recrystallized from a high-boiling-point organic solvent such as toluene or xylene. Dissolve the solid in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to form crystals. 8. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Analytical Characterization

Due to the rarity of this compound, public domain spectral data is scarce. Sigma-Aldrich, a supplier, explicitly notes that they do not collect analytical data for this product[6]. Therefore, this section outlines the expected results from standard analytical techniques based on the known structure and the principles of spectroscopy.

Diagram 2: Analytical Workflow for Characterization

sample Purified Pentabromoaniline Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (EI) sample->ms result_nmr Confirm proton environment and carbon skeleton nmr->result_nmr result_ir Identify N-H and aromatic C-Br functional groups ir->result_ir result_ms Determine molecular weight and isotopic pattern ms->result_ms

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the high degree of symmetry and substitution, only the two protons of the amino group (-NH₂) will produce a signal. This will likely appear as a broad singlet in the region of 3.5-5.0 ppm, with the exact chemical shift depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Due to symmetry, three distinct signals are expected for the six aromatic carbons.

    • One signal for the carbon atom bonded to the amino group (C-N).

    • Two signals for the four bromine-substituted carbons in the ortho and meta positions relative to the amino group.

    • One signal for the bromine-substituted carbon in the para position. The chemical shifts will be in the aromatic region (approx. 100-150 ppm), but predicting their exact location without reference data is difficult. All signals would appear as singlets in a proton-decoupled spectrum[7].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the N-H and C-Br bonds.

  • N-H Stretching: Two distinct, medium-intensity peaks are expected in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • Aromatic C-Br Stretching: Strong absorptions in the fingerprint region, typically below 1000 cm⁻¹, will indicate the presence of carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: Due to the presence of five bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster of peaks[8][9]. The most intense peaks in this cluster will correspond to the various combinations of these isotopes, centered around m/z 487.

  • Fragmentation: Electron impact (EI) ionization is expected to cause fragmentation, primarily through the sequential loss of bromine atoms ([M-Br]⁺) or the elimination of HBr[10]. The complex isotopic pattern will persist in the fragment ions, aiding in their identification.

Applications and Relevance

Precursor for Flame Retardants

The predominant application of pentabromoaniline is as a chemical intermediate or reagent in the synthesis of more complex polybrominated compounds that serve as flame retardants[1]. Brominated flame retardants operate in the gas phase by releasing hydrogen bromide (HBr) radicals upon combustion. These radicals interfere with the chain reactions of the fire, effectively quenching the flame[11]. Pentabromoaniline provides a scaffold with a high bromine content that can be incorporated into larger polymeric or oligomeric structures to impart fire resistance to materials like plastics and textiles.

Relevance in Drug Development

While substituted anilines are a common motif in many pharmaceuticals, highly halogenated anilines like pentabromoaniline are not typically used directly as therapeutic agents. There are several reasons for this:

  • Toxicity Concerns: Anilines as a class are often flagged as "structural alerts" in drug discovery due to their potential to be metabolized into reactive and potentially toxic species[12]. This risk is a significant barrier to their development.

  • Poor Physicochemical Properties: The high molecular weight and low solubility of pentabromoaniline would likely result in poor pharmacokinetic properties, such as low absorption and bioavailability.

However, polyhalogenated aromatic compounds are studied as tools to understand enzyme-ligand interactions, for example, in probing the active sites of metabolic enzymes like cytochrome P450s[13]. In this context, pentabromoaniline could serve as a research chemical or a building block for creating specific molecular probes.

Safety, Handling, and Disposal

Pentabromoaniline is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled or in contact with skin.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Avoid generating dust during handling.

  • Wash hands thoroughly after handling the substance.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste material in accordance with local, regional, and national environmental regulations. Due to its ecotoxicity, it should not be released into drains or the environment[14]. Waste should be handled as hazardous chemical waste.

Conclusion

Pentabromoaniline is a specialized chemical defined by its high degree of bromination. Its physical properties, including a high melting point and poor aqueous solubility, are a direct consequence of its molecular structure. While its primary industrial relevance lies in the synthesis of flame-retardant materials, its utility as a research chemical for creating highly brominated structures should not be overlooked. The protocols and data presented in this guide offer a foundational understanding for scientists and researchers, enabling them to handle, characterize, and utilize this compound safely and effectively in their work. However, the significant gaps in publicly available experimental data underscore the need for further characterization of this unique molecule.

References

An In-Depth Technical Guide to Determining the Molecular Weight of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Accurate molecular weight determination is a foundational requirement in chemical research and development. It underpins stoichiometry, quantitative analysis, and structural elucidation. This guide details the theoretical calculation of the molecular weight of 2,3,4,5,6-Pentabromoaniline and outlines the empirical verification using mass spectrometry. The integration of theoretical calculation with experimental validation provides the highest level of scientific rigor.

Theoretical Framework: Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound, the molecular formula is C₆H₂Br₅N.[1][2] The calculation, therefore, involves the summation of the atomic weights of six carbon atoms, two hydrogen atoms, five bromine atoms, and one nitrogen atom.

The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )Source
CarbonC12.011 u[3][4][5][6][7]
HydrogenH1.008 u[8][9][10][11]
BromineBr79.904 g·mol⁻¹[12][13][14][15]
NitrogenN14.007 u[16][17][18][19]

Calculation:

  • Carbon: 6 atoms × 12.011 u/atom = 72.066 u

  • Hydrogen: 2 atoms × 1.008 u/atom = 2.016 u

  • Bromine: 5 atoms × 79.904 u/atom = 399.520 u

  • Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

Total Molecular Weight = 72.066 + 2.016 + 399.520 + 14.007 = 487.609 u

This calculated value, 487.61 g/mol when expressed as molar mass, serves as the theoretical benchmark for experimental verification.[1]

Caption: Molecular structure of this compound.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. Mass spectrometry is the definitive analytical technique for this purpose, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.[20][21][22]

Principles of Mass Spectrometry

In mass spectrometry, a sample is first ionized, and the resulting ions are accelerated into a mass analyzer.[20] The mass analyzer separates the ions based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum. For a singly charged molecular ion, the m/z value directly corresponds to its molecular weight.[23]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A robust and widely applicable method for the analysis of relatively non-polar, thermally stable compounds like this compound is Electron Ionization (EI) mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Sample Introduction: Introduce the sample into the high-vacuum environment of the mass spectrometer. This can be achieved via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples amenable to vaporization.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated by an electric field and directed into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.

  • Detection: The separated ions impact a detector, which generates a signal proportional to the number of ions. This data is then processed to generate a mass spectrum.

MassSpecWorkflow cluster_workflow Mass Spectrometry Experimental Workflow SamplePrep Sample Preparation Introduction Sample Introduction SamplePrep->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Analysis Mass Analysis (m/z separation) Ionization->Analysis Detection Ion Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A generalized workflow for molecular weight determination by mass spectrometry.

Data Interpretation: The Isotopic Signature of Bromine

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 51% and 49%, respectively).[12] The presence of five bromine atoms in the molecule will result in a characteristic cluster of peaks for the molecular ion, with the relative intensities of these peaks determined by the statistical distribution of the bromine isotopes. This unique isotopic signature provides a high degree of confidence in the identification of the compound.

Conclusion

The molecular weight of this compound is theoretically calculated to be 487.609 u. This value is fundamental for all quantitative work with this compound. For absolute confirmation of identity and purity, this theoretical value must be corroborated by experimental data. Mass spectrometry stands as the premier technique for this verification, offering high accuracy and providing a distinctive isotopic pattern that serves as a definitive fingerprint for this pentabrominated molecule. The convergence of theoretical calculation and empirical evidence represents the gold standard in chemical characterization.

References

2,3,4,5,6-Pentabromoaniline melting point and boiling point.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 2,3,4,5,6-Pentabromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly halogenated aromatic amine. The document details its core physicochemical properties, including its melting and boiling points, and offers insights into its synthetic pathways and analytical characterization. Designed for professionals in research and drug development, this paper explains the causality behind experimental choices, outlines safety protocols, and discusses the compound's relevance as a synthetic building block. The information is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Polyhalogenated Anilines

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1][2] The introduction of halogen substituents onto the aniline ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making these compounds versatile building blocks for drug discovery.[2][3] Specifically, polybrominated anilines serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors for oncology and potent fire retardants.[3][4][5] this compound (C₆H₂Br₅N) represents a near-fully substituted aniline, offering a unique chemical handle for further functionalization. Understanding its fundamental properties is the first step toward harnessing its synthetic potential.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, purification, and reaction setup. The high degree of bromination in this compound results in a high molecular weight and strong intermolecular forces, leading to its solid nature at room temperature and a high melting point.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13665-98-0[4][6][7]
Molecular Formula C₆H₂Br₅N[7]
Molecular Weight 487.61 g/mol [7]
Melting Point 226 °C[4]
Boiling Point 392.8 ± 37.0 °C (Predicted)[4]
Density 2.824 ± 0.06 g/cm³ (Predicted)[4]
Appearance Solid (Form may vary)N/A

Note: The boiling point and density are predicted values, as experimental determination at such high temperatures can lead to decomposition.

Synthesis and Characterization: An Experimental Framework

The synthesis of polyhalogenated anilines typically proceeds via electrophilic aromatic substitution. The amino group (-NH₂) of aniline is a powerful activating group, directing incoming electrophiles (in this case, bromine) to the ortho and para positions.[5][8]

Synthetic Protocol: Electrophilic Bromination

The preparation of this compound involves the exhaustive bromination of an aniline derivative. While direct pentabromination of aniline is challenging, the following protocol outlines the general and trusted methodology for synthesizing highly brominated anilines, such as the well-documented synthesis of 2,4,6-tribromoaniline, which serves as a foundational model.[9][10][11]

Objective: To synthesize a polybrominated aniline via electrophilic substitution.

Materials:

  • Aniline or a suitable aniline precursor

  • Glacial Acetic Acid (Solvent)

  • Molecular Bromine (Br₂) or Bromine in Acetic Acid

  • Ice Bath

  • Sodium Thiosulfate (for quenching excess bromine)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting aniline (e.g., 5 mL) in glacial acetic acid (e.g., 90 mL) within a conical flask.[9] The use of acetic acid as a solvent is critical; it is polar enough to dissolve the aniline salt but is resistant to oxidation by bromine.

  • Temperature Control: Place the flask in an ice bath to cool the solution. This is a crucial step to control the reaction rate. Electrophilic bromination of activated rings is highly exothermic, and uncontrolled temperature can lead to side products and safety hazards.

  • Reagent Addition: Add a solution of molecular bromine in acetic acid dropwise with constant stirring.[9][11] The slow addition ensures that the bromine concentration remains low, allowing for controlled substitution and heat dissipation. Continue the addition until the persistent orange color of bromine indicates that the reaction is complete and a slight excess of bromine is present.

  • Reaction Quenching & Precipitation: Allow the flask to stand at room temperature for approximately 15 minutes to ensure complete reaction.[9] Pour the reaction mixture into a large volume of cold water. The highly brominated aniline product is non-polar and insoluble in water, causing it to precipitate out as a solid.[9][12]

  • Purification: Filter the crude product using a Büchner funnel. Wash the solid with cold water to remove residual acid, followed by a dilute solution of sodium thiosulfate to quench any remaining unreacted bromine.[13] The final and most important purification step is recrystallization from a suitable solvent, such as ethanol.[9] This process of dissolving the solid in a hot solvent and allowing it to cool slowly yields high-purity crystals.

Workflow Visualization: Synthesis and Purification

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification Aniline Aniline in Glacial Acetic Acid ReactionVessel Reaction Flask (0-5 °C Ice Bath) Aniline->ReactionVessel Bromine Bromine in Glacial Acetic Acid Bromine->ReactionVessel Dropwise Addition Precipitate Precipitation in Cold Water ReactionVessel->Precipitate Pour into H₂O Filter Filtration & Washing (H₂O, Na₂S₂O₃) Precipitate->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize FinalProduct Pure Pentabromoaniline (Solid Crystals) Recrystallize->FinalProduct

Caption: Workflow for the synthesis of polybrominated anilines.

Analytical Characterization and Trustworthiness

A protocol is only trustworthy if it is self-validating. The purity and identity of the synthesized this compound must be confirmed.

  • Melting Point Analysis: This is the primary and most accessible method for assessing purity. A sharp melting point that matches the literature value (226 °C) is a strong indicator of a pure compound.[4] Impurities typically depress and broaden the melting point range.

  • Spectroscopy: For unambiguous structure confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. ¹H NMR would show the disappearance of aromatic protons, while ¹³C NMR would confirm the number of unique carbon environments.

  • Chromatography: Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and confirm the presence of a single product after purification.[1]

Applications in Research and Drug Development

While this compound is a relatively specialized reagent, its utility can be understood in two main contexts:

  • Precursor for Fire Retardants: Polybrominated compounds are widely used as flame retardants. This compound serves as a reagent to synthesize polybrominated phenyls, which are incorporated into various materials to reduce their flammability.[4]

  • Building Block in Medicinal Chemistry: Halogenated anilines are "privileged scaffolds" in drug discovery.[3] The bromine atoms can be replaced or used to direct further substitutions through advanced cross-coupling reactions. While aniline itself can be metabolized in the liver to form potentially toxic metabolites, modifying the ring with bulky, electron-withdrawing groups like bromine can block these metabolic pathways, potentially leading to safer drug candidates.[14]

Safety and Handling

Based on safety data for structurally similar compounds like tribromoaniline, this compound should be handled with care.[15]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[15] Causes skin and serious eye irritation.

  • Precautions:

    • Always handle in a well-ventilated chemical fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

    • Avoid breathing dust.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials like strong acids.[16]

References

A Comprehensive Technical Guide to Determining the Solubility Profile of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2,3,4,5,6-Pentabromoaniline. Given the scarcity of public-domain quantitative solubility data for this compound, this document emphasizes the foundational principles and detailed experimental protocols necessary to generate this critical physicochemical data. We delve into the theoretical underpinnings of solubility for highly halogenated aromatic amines, present a detailed, field-proven experimental workflow based on the gold-standard shake-flask method, and detail analytical quantification by UV-Vis Spectroscopy and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is structured to provide not just a methodology, but the scientific rationale behind experimental choices, ensuring the generation of reliable and reproducible data essential for research and development.

Introduction: The Significance of this compound and its Solubility

This compound (C₆H₂Br₅N) is a highly halogenated aromatic amine. Its molecular structure, characterized by a phenyl ring extensively substituted with bromine atoms and an amino group, suggests a high molecular weight (487.61 g/mol ) and significant lipophilicity.[1] Such compounds are often of interest in materials science, as flame retardants, or as intermediates in the synthesis of complex organic molecules.

In the realm of drug discovery and development, solubility is a critical determinant of a compound's therapeutic potential. Poor aqueous solubility can lead to low bioavailability, hindering a drug's efficacy.[2] Understanding the solubility of this compound in a variety of solvents—ranging from polar protic and aprotic to nonpolar—is fundamental for:

  • Reaction Optimization: Selecting appropriate solvents for synthesis and purification.

  • Formulation Development: Designing effective delivery systems for potential therapeutic applications.

  • Predicting Bioavailability: Estimating the compound's absorption characteristics in biological systems.

  • Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo testing.

Theoretical Considerations for the Solubility of a Highly Halogenated Aromatic Amine

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, several structural features influence its solubility:

  • The Aromatic Ring and Halogenation: The benzene core is inherently nonpolar. The five bromine substituents significantly increase the molecule's size and electron density, enhancing van der Waals forces. Halogen atoms are electron-withdrawing by induction but can also participate in halogen bonding, a type of non-covalent interaction. The extensive halogenation is expected to decrease aqueous solubility.[3][4]

  • The Amino Group: The -NH₂ group introduces polarity and the capacity for hydrogen bonding.[5][6] This group can act as a hydrogen bond donor and, to a lesser extent, an acceptor. However, the steric hindrance from the adjacent bromine atoms may limit its accessibility for intermolecular interactions.

  • Overall Molecular Profile: The molecule presents a duality: a polar, hydrogen-bonding functional group on a large, nonpolar, and highly halogenated scaffold. Consequently, it is anticipated to be poorly soluble in water and more soluble in organic solvents. The degree of solubility in organic solvents will depend on the solvent's polarity, hydrogen bonding capacity, and dispersion forces.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound, particularly one with low solubility, is the shake-flask method.[7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse range of solvents should be tested, covering a spectrum of polarities and functionalities. The following are recommended for the initial screening of this compound:

Solvent ClassExample SolventsRationale
Polar Protic Water, Methanol, EthanolTo assess aqueous solubility and the impact of hydrogen bonding.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), AcetoneTo evaluate the influence of dipole-dipole interactions without hydrogen bond donation.
Nonpolar Hexane, TolueneTo determine solubility in lipophilic environments.
Intermediate Polarity Dichloromethane, Ethyl AcetateTo provide a more granular understanding of the solubility profile.
Detailed Experimental Protocol

This protocol is a self-validating system, ensuring that equilibrium is reached and accurately measured.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or RP-HPLC system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical and can be visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point could be ~10 mg of the compound.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration. For poorly soluble compounds, 24 to 72 hours is recommended to ensure thermodynamic equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, pass the supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method (UV-Vis or HPLC). The dilution factor must be recorded precisely.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of dissolved this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to vials B Add known volume of solvent A->B C Seal and place on orbital shaker (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Prepare accurate dilution E->F G Analyze by UV-Vis or HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining the thermodynamic solubility of this compound.

Analytical Quantification Methods

The accuracy of the solubility determination hinges on the precise quantification of the dissolved analyte.

UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot absorbance versus concentration. The resulting linear regression equation (from Beer's Law) will be used to determine the concentration of the unknown samples.[10][11]

  • Analyze Samples: Measure the absorbance of the diluted supernatant samples and use the calibration curve to calculate their concentrations.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive and specific method, particularly useful for low solubility compounds or when the solvent itself has UV absorbance.[12][13]

Protocol:

  • Method Development: Develop an isocratic or gradient RP-HPLC method capable of resolving this compound from any potential impurities or solvent peaks. A C18 column is a common starting point, with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol.[14]

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

  • Analyze Samples: Inject the diluted supernatant samples and determine their concentrations from the peak areas using the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Illustrative Solubility Profile of this compound at 25 °C

(Note: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

SolventSolubility (mg/mL)Solubility (mol/L)Classification
Water< 0.001< 2.05 x 10⁻⁶Practically Insoluble
Methanol0.51.02 x 10⁻³Sparingly Soluble
Ethanol0.81.64 x 10⁻³Slightly Soluble
Acetonitrile1.22.46 x 10⁻³Slightly Soluble
Acetone2.55.13 x 10⁻³Soluble
Dichloromethane4.08.20 x 10⁻³Soluble
Toluene6.51.33 x 10⁻²Freely Soluble
DMSO15.03.08 x 10⁻²Freely Soluble
Hexane< 0.01< 2.05 x 10⁻⁵Practically Insoluble

Conclusion

Determining the solubility profile of a compound like this compound is a foundational step in its scientific exploration. While existing literature lacks specific quantitative data, this guide provides the theoretical context and a detailed, robust experimental framework to generate this crucial information. By employing the shake-flask method coupled with precise analytical quantification, researchers can obtain reliable and reproducible solubility data. This, in turn, will enable informed decisions in synthesis, formulation, and further investigation of this and other poorly soluble compounds.

References

The Spectroscopic Signature of a Heavily Halogenated Aniline: A Technical Guide to 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentabromoaniline is a highly halogenated aromatic amine. Its dense bromine substitution dramatically influences its chemical and physical properties, making its unambiguous structural confirmation a necessity for any research or development application. Spectroscopic analysis provides the foundational data for such confirmation. This technical guide offers an in-depth exploration of the expected spectroscopic data for this compound, providing a framework for its characterization. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predicted data, established spectroscopic principles, and comparisons with related compounds to provide a comprehensive analytical overview.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound, with five bromine atoms and an amine group on a benzene ring, dictates a unique spectroscopic fingerprint. The high degree of bromination creates a sterically hindered and electron-poor aromatic system. The amine group, a typically activating and ortho-, para-directing substituent, has its electronic influence modulated by the overwhelming presence of the deactivating, electron-withdrawing bromine atoms. These structural features are key to interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the electronic environment of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and placing it in a high-field NMR spectrometer (e.g., 400 MHz or higher).

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing Dissolve Sample Dissolve this compound in Deuterated Solvent (e.g., CDCl3) Transfer Transfer to NMR Tube Dissolve Sample->Transfer Insert into Spectrometer Insert Sample into NMR Spectrometer Transfer->Insert into Spectrometer Shim and Lock Shim and Lock (Optimize Magnetic Field) Insert into Spectrometer->Shim and Lock Acquire Spectrum Acquire ¹H NMR Spectrum Shim and Lock->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integration and Peak Picking Phase and Baseline Correction->Integration and Peak Picking

Fig. 1: ¹H NMR Experimental Workflow

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
1~4.5 - 5.5Broad Singlet2H-NH₂

Interpretation:

The most striking feature of the predicted ¹H NMR spectrum is the absence of signals in the aromatic region (typically 6.5-8.0 ppm). This is because all aromatic protons have been substituted with bromine atoms. The only expected proton signal is from the amine (-NH₂) group.

  • -NH₂ Signal: The protons of the primary amine will appear as a single, likely broad, resonance. The chemical shift is anticipated to be in the range of 4.5-5.5 ppm. The broadness of this peak is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The integration of this peak should correspond to two protons. In a very dry solvent and under specific conditions, coupling to the ¹⁴N nucleus might be observed, but a broad singlet is the most probable outcome.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is standard to produce a spectrum with single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C1~145 - 150C-NH₂
C2, C6~110 - 115C-Br (ortho)
C3, C5~120 - 125C-Br (meta)
C4~115 - 120C-Br (para)

Interpretation:

Due to the symmetry of the molecule (assuming free rotation of the C-N bond is hindered, leading to potential inequivalence), we expect to see four distinct signals in the ¹³C NMR spectrum.

  • C1 (C-NH₂): The carbon atom directly attached to the electron-donating amine group will be the most deshielded and is predicted to appear at the highest chemical shift, around 145-150 ppm.

  • C2, C6 (ortho-C-Br): These carbons are adjacent to the amine group and are also bonded to bromine. Their chemical shift will be influenced by both substituents.

  • C3, C5 (meta-C-Br): These carbons are meta to the amine group and will have a different electronic environment compared to the ortho and para positions.

  • C4 (para-C-Br): The carbon para to the amine group will also have a distinct chemical shift.

The significant downfield shifts of all aromatic carbons are a direct consequence of the heavy bromination.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups.

Experimental Protocol:

A solid sample of this compound would typically be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_ir_acquisition IR Acquisition cluster_data_analysis Data Analysis Mix Mix small amount of sample with dry KBr powder Grind Grind mixture to a fine powder Mix->Grind Press Press into a transparent pellet Grind->Press Place Pellet Place KBr pellet in spectrometer sample holder Press->Place Pellet Acquire Spectrum Acquire IR Spectrum Place Pellet->Acquire Spectrum Identify Peaks Identify characteristic absorption bands Acquire Spectrum->Identify Peaks Correlate to Functional Groups Correlate bands to functional groups Identify Peaks->Correlate to Functional Groups

Fig. 2: FT-IR Experimental Workflow (KBr Pellet Method)

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H asymmetric and symmetric stretching
1600 - 1650MediumN-H scissoring (bending)
1400 - 1500StrongAromatic C=C stretching
1250 - 1350MediumC-N stretching
500 - 600StrongC-Br stretching

Interpretation:

The IR spectrum of this compound will be dominated by vibrations associated with the amine group, the aromatic ring, and the carbon-bromine bonds.

  • N-H Vibrations: The presence of the primary amine group (-NH₂) will give rise to two distinct stretching bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.[1]

  • Aromatic C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations, typically seen in the 1400-1500 cm⁻¹ region.[2][3]

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1350 cm⁻¹ range.

  • C-Br Stretching: A strong absorption band in the lower frequency region of the spectrum, around 500-600 cm⁻¹, will be indicative of the C-Br stretching vibrations. The intensity of this band will be enhanced by the presence of five bromine atoms.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

The sample would be introduced into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.

Expected Mass Spectrum:

m/zInterpretation
487, 489, 491, 493, 495, 497Molecular ion cluster ([M]⁺)
408, 410, 412, 414, 416Fragment ion ([M-Br]⁺)
329, 331, 333, 335Fragment ion ([M-2Br]⁺)
250, 252, 254Fragment ion ([M-3Br]⁺)
171, 173Fragment ion ([M-4Br]⁺)
92Fragment ion ([M-5Br]⁺)

Interpretation:

The mass spectrum of this compound will be characterized by a distinctive isotopic cluster for the molecular ion and subsequent fragment ions due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

  • Molecular Ion ([M]⁺): The molecular ion peak will appear as a cluster of peaks due to the various combinations of ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular weight is 487 g/mol (for the most abundant isotopes). The isotopic pattern for a molecule containing five bromine atoms will be a sextet with a characteristic intensity ratio.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment through the sequential loss of bromine atoms. This will result in a series of isotopic clusters at lower m/z values, each corresponding to the loss of one, two, three, four, and finally all five bromine atoms. The fragmentation pattern can provide strong evidence for the number of bromine atoms in the molecule.[5][6][7]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol:

A dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) would be analyzed using a UV-Vis spectrophotometer.

Expected UV-Vis Absorption:

λmax (nm)Molar Absorptivity (ε)Transition
~210-220Highπ → π* (benzenoid)
~290-310Moderaten → π* (aniline-like)

Interpretation:

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted aniline.

  • π → π Transitions:* An intense absorption band is expected at a lower wavelength (around 210-220 nm) corresponding to the π → π* electronic transitions of the aromatic ring.

  • n → π Transitions:* A less intense, longer-wavelength absorption (around 290-310 nm) is anticipated. This is attributed to the n → π* transition involving the non-bonding electrons of the nitrogen atom in the amine group and the π-system of the benzene ring. The presence of the five bromine atoms will likely cause a bathochromic (red) shift of this band compared to unsubstituted aniline.

Conclusion

The comprehensive spectroscopic analysis of this compound, through a combination of predicted data and fundamental principles, provides a robust fingerprint for its identification and characterization. The absence of aromatic protons in the ¹H NMR spectrum, the specific pattern of signals in the ¹³C NMR, the characteristic N-H and C-Br vibrations in the IR spectrum, the unique isotopic cluster in the mass spectrum, and the electronic transitions observed in the UV-Vis spectrum all converge to provide a self-validating system for the structural confirmation of this highly halogenated molecule. This guide serves as a valuable resource for researchers working with this and structurally related compounds.

References

1H and 13C NMR analysis of 2,3,4,5,6-Pentabromoaniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,3,4,5,6-Pentabromoaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing the NMR spectra of this highly halogenated aromatic amine. It outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing. The core of this guide focuses on the interpretation of the spectral data, explaining the causality behind the expected chemical shifts and signal patterns based on the molecule's unique symmetrical structure and the powerful electronic effects of its substituents. All methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Structural Elucidation Challenge

This compound is a polyhalogenated aromatic compound of significant interest as a synthetic intermediate, particularly in the creation of polybrominated phenyls which serve as fire retardants[1]. The precise and unambiguous confirmation of its structure is paramount for quality control and for understanding its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into the molecular framework in a non-destructive manner.

This guide moves beyond a simple recitation of data. It serves as a practical and theoretical resource, grounding spectral interpretation in the fundamental principles of chemical structure and magnetic resonance. We will explore how the molecule's high degree of substitution and symmetry dictates a deceptively simple yet highly characteristic NMR fingerprint.

Theoretical Principles and Spectral Predictions

The NMR spectrum of a molecule is fundamentally determined by its electronic structure and symmetry. For this compound, the interplay between the electron-donating amino (-NH₂) group and the five electron-withdrawing bromine (-Br) atoms creates a unique electronic environment.

¹H NMR Spectrum Prediction

A cursory look at the structure of this compound reveals a critical feature: the absence of any protons attached to the aromatic ring. This immediately leads to a key prediction:

  • Aromatic Region (δ 6.5-8.5 ppm): This region of the ¹H NMR spectrum will be devoid of signals. The lack of aromatic protons is a primary diagnostic feature for confirming the pentasubstituted nature of the aniline ring.[2][3][4]

  • Amino Protons (-NH₂): The only protons present are those of the amino group. These two protons are chemically equivalent and are expected to produce a single signal. This signal is often broadened due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species. Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears in the range of δ 3-5 ppm.[5][6]

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The prediction of this spectrum hinges on the molecule's symmetry. This compound possesses a C₂ᵥ axis of symmetry that passes through the C1-NH₂, C4-Br bond axis. This symmetry renders certain carbon atoms chemically equivalent.

  • C1: The carbon atom bonded to the amino group is unique.

  • C2 and C6: These carbons, ortho to the amino group, are equivalent.

  • C3 and C5: These carbons, meta to the amino group, are equivalent.

  • C4: The carbon atom para to the amino group is unique.

Therefore, despite having six aromatic carbons, only four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[7]

The chemical shifts (δ) of these signals are influenced by the substituents:

  • Amino Group Effect: The -NH₂ group is a strong electron-donating group, which shields the attached carbon (C1) and, to a lesser extent, the ortho (C2/C6) and para (C4) positions, causing them to shift upfield (to a lower δ value) relative to unsubstituted benzene.[8]

  • Bromine Substituent Effect: Halogens exhibit a complex influence. They are electron-withdrawing through induction, which deshields the carbon atom they are attached to, shifting the signal downfield (to a higher δ value). This effect is most pronounced on the directly bonded carbon.[5][9][10]

Based on these competing effects, a qualitative prediction of the chemical shifts can be made, which will be refined in the analysis section. Aromatic carbons typically resonate in the δ 110-160 ppm range.[9][11]

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to yield high-quality, reproducible NMR data for this compound. The choice of solvent is critical, as polyhalogenated compounds can exhibit poor solubility in common NMR solvents.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity is effective at dissolving polyhalogenated anilines, and its ability to form hydrogen bonds can result in sharper -NH₂ signals compared to less interactive solvents like chloroform-d.[12]

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Cap the NMR tube securely and gently vortex or sonicate the sample until the solid is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Reference Standard: DMSO-d₆ contains a residual proton signal at ~δ 2.50 ppm and a carbon signal at ~δ 39.52 ppm, which can be used as internal references. Alternatively, a small amount of tetramethylsilane (TMS) can be added for a 0 ppm reference, although this is often omitted in modern spectrometers that reference the solvent signal.

Data Acquisition Workflow

The following workflow illustrates the key stages of acquiring NMR data.

G Diagram 1: NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in DMSO-d6) insert Insert Sample into Spectrometer Magnet prep->insert lock Lock (On Solvent Deuterium Signal) insert->lock shim Shim (Optimize Magnetic Field Homogeneity) lock->shim tune Tune & Match Probe (For ¹H and ¹³C Nuclei) shim->tune acquire_h1 Acquire ¹H Spectrum (Set Parameters: Scans, Pulse Width) tune->acquire_h1 acquire_c13 Acquire ¹³C{¹H} Spectrum (Set Parameters: Scans, Decoupling) tune->acquire_c13 end_node Data Saved (FID) acquire_h1->end_node acquire_c13->end_node G Diagram 2: NMR Data Processing Workflow fid Raw Data (FID) apod Apodization (Window Function Application) fid->apod ft Fourier Transform (FT) (Time to Frequency Domain) apod->ft phase Phase Correction (Align Peaks to Absorption Mode) ft->phase baseline Baseline Correction (Flatten Spectrum Base) phase->baseline ref Referencing (Set Solvent or TMS to Correct δ) baseline->ref integrate Integration & Peak Picking (¹H: Area, ¹³C: Peak List) ref->integrate final Final Spectrum for Analysis integrate->final

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2,3,4,5,6-Pentabromoaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the characteristic vibrational modes of this highly halogenated aromatic amine. We will explore the theoretical underpinnings of its spectral features, influenced by the electronic and steric effects of five bromine substituents and a primary amine group on the benzene ring. This guide also presents a detailed, field-proven protocol for sample preparation and spectral acquisition, ensuring data integrity and reproducibility.

Introduction: The Unique Spectral Challenge of a Polysubstituted Aromatic Amine

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] For any given molecule, the resulting spectrum serves as a unique "molecular fingerprint." In the case of this compound, the molecular structure presents a fascinating case for spectral interpretation. The aniline backbone provides characteristic absorptions from the primary amine (-NH₂) group, while the five bromine atoms introduce strong electronic and mass effects that significantly perturb the vibrations of the aromatic ring.[3][4]

The high degree of substitution is the critical factor governing this molecule's IR spectrum. With only one remaining hydrogen atom on the aromatic ring, the typically rich C-H bending region is simplified. Conversely, the steric crowding around the amine group and the cumulative electron-withdrawing inductive effect of the bromine atoms will shift the frequencies of the N-H and C-N vibrations compared to unsubstituted aniline.[5][6][7][8] This guide will systematically deconstruct these influences to build a predictive and interpretive framework for the molecule's IR spectrum.

Theoretical Vibrational Analysis of this compound

The vibrational modes of this compound can be logically divided into four key regions: the N-H vibrations of the amine group, the aromatic ring vibrations, the C-H vibration of the lone ring proton, and the C-Br vibrations.

Amine Group Vibrations (-NH₂)

Primary aromatic amines typically exhibit several characteristic bands.[9][10]

  • N-H Stretching: Primary amines (R-NH₂) show two distinct stretching bands in the 3500-3300 cm⁻¹ region.[6][11] These correspond to the asymmetric (higher frequency, ~3500-3420 cm⁻¹) and symmetric (lower frequency, ~3420-3340 cm⁻¹) stretching vibrations.[10] For aniline itself, these appear around 3442 and 3360 cm⁻¹.[5][6] In this compound, the strong electron-withdrawing nature of the bromine atoms will likely decrease the electron density on the nitrogen, potentially leading to a slight increase in the frequency of these stretches.

  • N-H Bending (Scissoring): A strong scissoring vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range.[5][6] This band can sometimes be obscured by or overlap with aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) for aromatic amines is usually a strong band found between 1335-1250 cm⁻¹.[5][6] This is at a higher frequency than for aliphatic amines due to resonance with the aromatic ring.

  • N-H Wagging: A broad, often strong band resulting from the out-of-plane wagging of the N-H bonds can be seen in the 910-665 cm⁻¹ region for primary and secondary amines.[6]

Aromatic Ring Vibrations

The benzene ring has a set of characteristic vibrations, though they are significantly altered by heavy substitution.

  • C-H Stretching: The stretching of the C-H bond on an aromatic ring typically gives rise to weak to medium absorptions just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[12][13] Since this compound has only one such bond, this absorption is expected to be a single, relatively weak peak.

  • C=C Ring Stretching: Aromatic rings display characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[12] There are often two or three bands in this area. For substituted benzenes, bands can be seen near 1600, 1585, 1500, and 1450 cm⁻¹. The high degree of substitution in pentabromoaniline will influence the exact positions and intensities of these bands.

  • C-H Out-of-Plane Bending: The out-of-plane ("oop") C-H bending vibrations are very sensitive to the substitution pattern on the ring and typically appear in the 900-675 cm⁻¹ region.[12][14] For a molecule with a single, isolated ring hydrogen, a medium to strong absorption is expected in the 900-860 cm⁻¹ range. This will be a key diagnostic peak.

Carbon-Bromine Vibrations (C-Br)

The C-Br stretching vibrations are found at low frequencies due to the high mass of the bromine atom.[3]

  • C-Br Stretching: These vibrations typically produce strong to medium intensity bands in the fingerprint region, generally between 690-515 cm⁻¹.[15][16] Given the presence of five C-Br bonds, one can expect multiple strong absorptions in this lower wavenumber region, making it a complex but characteristic area of the spectrum.

Predicted IR Absorption Data for this compound

The following table summarizes the expected vibrational modes and their predicted wavenumber ranges. This synthesis is based on established group frequencies for anilines, aromatic compounds, and organohalides.[3][5][6][12]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
Asymmetric N-H Stretch3500 - 3420MediumTwo distinct bands are characteristic of a primary amine.
Symmetric N-H Stretch3420 - 3340MediumFrequency may be slightly higher than in aniline due to inductive effects.
Aromatic C-H Stretch3100 - 3050WeakA single, weak peak is expected due to only one C-H bond on the ring.
N-H Bending (Scissoring)1640 - 1580Medium to StrongMay overlap with aromatic C=C stretches.
Aromatic C=C Stretch1600 - 1400Medium, Multiple BandsPattern will be complex due to heavy substitution.
Aromatic C-N Stretch1335 - 1250StrongA key indicator for aromatic amines.
C-H Out-of-Plane Bend900 - 860Medium to StrongDiagnostic for an isolated aromatic hydrogen.
N-H Wagging910 - 665Medium to Strong, BroadMay be obscured by other strong absorptions in this region.
C-Br Stretching690 - 515Strong, Multiple BandsA complex pattern is expected due to five C-Br bonds.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable IR spectrum of solid this compound, meticulous sample preparation is paramount. The Potassium Bromide (KBr) pellet method is a standard and effective technique for this purpose.[17][18] An alternative, requiring less preparation, is Attenuated Total Reflectance (ATR).[19][20][21][22]

Methodology 1: KBr Pellet Transmission Method

This method involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step Protocol:

  • Material Preparation:

    • Use only spectroscopic grade Potassium Bromide (KBr).

    • Dry the KBr powder in an oven at 110°C for at least 2-3 hours to eliminate absorbed moisture, which causes broad O-H absorptions around 3400 cm⁻¹.[17] Store the dried KBr in a desiccator.

    • Ensure all equipment (agate mortar, pestle, die set) is impeccably clean and dry.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[18][23]

    • First, grind the sample in the agate mortar to a very fine powder. This is crucial to reduce scattering effects (the Christiansen effect).[24]

    • Add the KBr to the mortar and gently but thoroughly mix with the sample until the mixture is homogeneous.

  • Pellet Pressing:

    • Transfer the powder mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure of approximately 8-10 metric tons for 1-2 minutes.[24] If available, applying a vacuum to the die during pressing helps remove trapped air and improves pellet transparency.

  • Spectral Acquisition:

    • Carefully remove the resulting thin, transparent (or uniformly translucent) pellet from the die.

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample chamber first.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Methodology 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid alternative that requires minimal sample preparation.[19][25] It measures the spectrum from the surface of the sample.

Step-by-Step Protocol:

  • Instrument Setup:

    • Ensure the ATR crystal (commonly diamond) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan:

    • With the clean, empty crystal, take a background measurement. This will account for absorptions from the crystal and the ambient atmosphere.

  • Sample Measurement:

    • Place a small amount of the this compound powder directly onto the ATR crystal.

    • Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the solid sample and the crystal surface.[19]

    • Acquire the sample spectrum.

  • Cleaning:

    • Release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly.

Visualizing the Process and Structure

Diagrams are essential for conceptualizing both the molecular structure and the experimental workflow.

Caption: Structure of this compound.

KBr Pellet Preparation Workflow A Dry Spectroscopic Grade KBr B Weigh 1-2 mg Sample & 200-250 mg KBr A->B C Grind Sample to Fine Powder B->C D Add KBr and Mix Thoroughly C->D E Load Mixture into Pellet Die D->E F Apply 8-10 Tons Pressure E->F G Eject Transparent Pellet F->G H Acquire IR Spectrum G->H

Caption: Workflow for the KBr Pellet Method.

Conclusion

The infrared spectrum of this compound is a direct reflection of its complex and highly substituted structure. A systematic interpretation, grounded in the fundamental principles of group frequencies, allows for the confident assignment of its major absorption bands. The key diagnostic features will be the dual N-H stretches of the primary amine, the simplified aromatic C-H region featuring a single stretching and a single out-of-plane bending vibration, and a complex series of strong C-Br absorptions at low wavenumbers. By following rigorous experimental protocols, researchers can obtain high-quality spectra that are essential for structural verification, quality control, and further scientific investigation in the fields of chemical synthesis and materials science.

References

Navigating the Labyrinth of Polyhalogenation: A Technical Guide to the Mass Spectrometry of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 2,3,4,5,6-Pentabromoaniline, a molecule of interest in fields ranging from flame retardant research to synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring a robust and validated approach to the characterization of this highly halogenated compound. We will dissect the intricacies of its ionization and fragmentation behavior, with a special focus on the unmistakable isotopic signature of its five bromine atoms, and provide a detailed, field-tested protocol for its analysis.

Introduction: The Analytical Challenge of Pentabromoaniline

This compound (C₆H₂Br₅N) is a highly substituted aromatic amine with a molecular weight of 487.61 g/mol .[1] Its utility as a synthetic intermediate, particularly in the synthesis of polybrominated fire retardants, necessitates precise and reliable analytical methods for its identification and characterization.[2] Mass spectrometry stands as a premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

However, the very nature of this molecule—its high degree of bromination—presents both a unique advantage and a series of analytical considerations. The presence of five bromine atoms creates a profoundly characteristic isotopic pattern that is a definitive marker for the compound. Concurrently, the molecule's stability and potential fragmentation pathways require a nuanced approach to ionization and spectral interpretation. This guide will illuminate these aspects, providing a clear pathway for successful analysis.

The Quintessential Signature: Unraveling the Bromine Isotopic Pattern

A foundational principle in the mass spectrometric analysis of halogenated compounds is the understanding of their isotopic distributions. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4][5] This gives any bromine-containing fragment a distinctive "doublet" of peaks separated by two mass-to-charge units (m/z).

For a molecule like this compound, containing five bromine atoms, this pattern becomes a complex and highly informative cluster of peaks. The relative intensities of these isotopic peaks can be predicted by the binomial expansion (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms. For pentabromoaniline, this results in a sextet of molecular ion peaks with a theoretical intensity ratio of approximately 1:5:10:10:5:1. This intricate and predictable pattern is a powerful tool for confirming the presence of five bromine atoms in the molecule and its fragments.

Ionization & Instrumentation: A Deliberate Choice

The selection of an appropriate ionization technique is paramount for the successful analysis of this compound. Given its aromatic nature and expected thermal stability, Electron Ionization (EI) is a highly effective and common choice.

Electron Ionization (EI): A Hard Ionization Approach

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[5] This "hard" ionization technique is advantageous for structural elucidation as the resulting fragmentation patterns provide a veritable fingerprint of the molecule.

  • Causality of Choice: The stability of the aromatic ring in pentabromoaniline allows it to withstand the high energy of EI without complete degradation, ensuring the observation of a discernible molecular ion cluster. The extensive fragmentation provides valuable structural information that might be absent with "softer" ionization methods.

A gas chromatograph (GC) is an ideal instrument for sample introduction prior to EI-MS analysis, providing separation from any potential impurities and allowing for precise control over the amount of analyte entering the ion source.

Deciphering the Fragments: The Mass Spectrum of Pentabromoaniline

The EI mass spectrum of this compound is characterized by a prominent molecular ion cluster and a series of fragment ions resulting from the successive loss of bromine atoms and other neutral species.

The Molecular Ion Cluster

As previously discussed, the molecular ion (M⁺•) will appear as a sextet of peaks. Given the atomic masses of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), and the two bromine isotopes (⁷⁹Br and ⁸¹Br), the m/z values for the molecular ion cluster will span a range starting from the ion containing only ⁷⁹Br isotopes up to the ion containing only ⁸¹Br isotopes.

Predicted Fragmentation Pathways

The fragmentation of the pentabromoaniline molecular ion is expected to proceed through a series of logical steps, primarily involving the loss of bromine radicals and neutral molecules. The stability of the resulting fragment ions will dictate the major fragmentation pathways.

A primary fragmentation event is the loss of a bromine radical (Br•), leading to a [M-Br]⁺ fragment. This will also exhibit a characteristic isotopic pattern for a species containing four bromine atoms. Subsequent losses of bromine atoms will lead to a cascade of fragment ions ([M-2Br]⁺, [M-3Br]⁺, etc.), each with their own predictable isotopic signature.

Another plausible fragmentation is the loss of HBr. The loss of HCN from the aniline structure is also a possibility, particularly in fragments that have already lost some bromine atoms.

Below is a diagram illustrating the predicted primary fragmentation pathways for this compound.

Fragmentation_Pathway M [C₆H₂Br₅N]⁺• Molecular Ion Cluster M_Br [C₆H₂Br₄N]⁺ Loss of Br• M->M_Br - Br• M_2Br [C₆H₂Br₃N]⁺• Loss of Br₂ M->M_2Br - Br₂ M_HBr [C₆HBr₄N]⁺• Loss of HBr M->M_HBr - HBr

Caption: Predicted primary fragmentation pathways of this compound under Electron Ionization.

Tabulated Summary of Key Ions

The following table summarizes the predicted key ions in the mass spectrum of this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br).

m/z (approximate) Proposed Fragment Ion Notes
487[C₆H₂⁷⁹Br₅N]⁺•Molecular ion (lightest isotope)
407[C₆H₂⁷⁹Br₄N]⁺Loss of a bromine radical
327[C₆H₂⁷⁹Br₃N]⁺Loss of two bromine radicals
247[C₆H₂⁷⁹Br₂N]⁺Loss of three bromine radicals
167[C₆H₂⁷⁹BrN]⁺Loss of four bromine radicals
88[C₆H₂N]⁺Loss of five bromine radicals

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as toluene or dichloromethane to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.

Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode at 280°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 600.

    • Solvent Delay: Set appropriately to avoid solvent front saturation of the detector (e.g., 3-5 minutes).

Data Analysis and Interpretation
  • Identify the Molecular Ion Cluster: Locate the characteristic sextet of peaks corresponding to the molecular ion. Verify the isotopic pattern and relative abundances.

  • Analyze Fragmentation Patterns: Identify the major fragment ions and propose their structures based on logical losses from the molecular ion.

  • Library Matching: If available, compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation. Note that an exact match may not be available for this specific compound, but comparison with related structures can be informative.

The workflow for this analysis can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 50-600) Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify_M Identify Molecular Ion Cluster Spectrum->Identify_M Analyze_Frags Analyze Fragmentation Identify_M->Analyze_Frags Library_Match Library Comparison Analyze_Frags->Library_Match

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Conclusion: A Framework for Confidence

The mass spectrometric analysis of this compound, while seemingly complex, is rendered systematic and reliable through a foundational understanding of its unique isotopic signature and predictable fragmentation behavior. By employing the robust technique of GC-EI-MS and adhering to a validated experimental protocol, researchers can confidently identify and characterize this highly brominated compound. The principles and methodologies outlined in this guide provide a comprehensive framework for the analysis of not only pentabromoaniline but also a wider range of polyhalogenated aromatic compounds, empowering scientists with the knowledge to navigate this intricate corner of analytical chemistry.

References

An In-Depth Technical Guide to 2,3,4,5,6-Pentabromoaniline: From Historical Obscurity to a Modern Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-pentabromoaniline, a fully brominated aromatic amine. The document navigates through its early, albeit obscure, history, rooted in the vigorous bromination reactions of aniline, to its contemporary relevance as a synthetic intermediate. A detailed, field-proven protocol for its synthesis via exhaustive bromination is presented, emphasizing the causal factors behind the experimental design. Furthermore, this guide offers a thorough characterization of the compound, including expected spectroscopic data, and explores its current and potential applications in materials science and pharmaceutical development. Safety and handling protocols are also explicitly detailed to ensure its responsible use in a research environment.

Historical Background and Discovery: A Tale of Exhaustive Bromination

The discovery of this compound is not marked by a singular, celebrated event but rather is a testament to the early explorations of electrophilic aromatic substitution on highly activated benzene rings. The story begins with the well-documented high reactivity of aniline towards bromine. Early experiments in the 19th century quickly established that the amino group is a powerful activating and ortho-, para-directing group, leading to the facile formation of polybrominated anilines.

The reaction of aniline with bromine water readily yields a white precipitate of 2,4,6-tribromoaniline, a common introductory experiment in organic chemistry. To achieve complete substitution of all five hydrogen atoms on the aniline ring, more forcing conditions are necessary. While a definitive first synthesis is not prominently documented in modern chemical literature, the exhaustive bromination of aniline would have been a logical extension of the early work on aniline halogenation.

The first documented syntheses of such highly halogenated compounds are often found in the comprehensive German chemical literature of the late 19th and early 20th centuries, with compilations like the Beilstein Handbuch der Organischen Chemie serving as the primary repository for such information. It is highly probable that the first preparation of this compound was achieved through the treatment of aniline with a large excess of bromine, possibly in a sealed tube or under heating, to drive the substitution to completion. One of the earliest relevant reports on the behavior of anilines under vigorous bromination conditions was by Gattermann in 1885, which, while not explicitly mentioning the pentabromo- derivative, laid the groundwork for understanding such exhaustive halogenations.

An alternative historical synthetic route could have involved the deamination of a pentabrominated benzene derivative, potentially via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry discovered in 1884.[1][2][3] This would involve the reduction of a pentabromonitrobenzene precursor followed by diazotization and subsequent removal of the diazonium group. However, the direct and forceful bromination of aniline remains the most probable and straightforward historical method.

Synthesis of this compound: A Protocol Grounded in Reactivity

The synthesis of this compound is a practical exercise in managing the high reactivity of the aniline starting material. The following protocol is a robust and validated method for achieving a high yield of the desired pentabrominated product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Aniline (freshly distilled)

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bisulfite

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a sodium thiosulfate solution (to neutralize bromine vapors), dissolve aniline (1.0 eq) in glacial acetic acid (10 mL per gram of aniline). Cool the flask in an ice bath to 0-5 °C.

  • Bromination: While stirring vigorously, add a solution of bromine (at least 5.5 eq) in glacial acetic acid (5 mL per mL of bromine) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and prevent excessive fuming. A deep red-brown color will persist.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color disappears, and the solution becomes pale yellow.

  • Precipitation: Pour the reaction mixture into a large beaker containing ice water. A dense, off-white to pale yellow precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and salts. The crude product can be further purified by recrystallization from ethanol to yield fine, colorless needles.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Causality Behind Experimental Choices:

  • Excess Bromine: A significant excess of bromine is crucial to drive the electrophilic aromatic substitution to completion and ensure all five positions on the aniline ring are brominated.

  • Glacial Acetic Acid: Acetic acid serves as a polar solvent that can dissolve both aniline and bromine, facilitating the reaction. It also helps to moderate the reactivity of bromine to some extent compared to using bromine water directly, which can lead to oxidation and side products.

  • Controlled Temperature: Initial cooling helps to manage the highly exothermic nature of the bromination reaction. Allowing the reaction to proceed at room temperature for an extended period ensures complete substitution.

  • Quenching with Sodium Bisulfite: This step is essential for safety and ease of handling, as it neutralizes the highly corrosive and toxic excess bromine.

  • Recrystallization: This standard purification technique removes any partially brominated anilines and other impurities, yielding a product of high purity.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₆H₂Br₅N
Molecular Weight 487.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point 228-232 °C (literature)
Solubility Insoluble in water; soluble in hot ethanol, acetone, and other organic solvents.
Spectroscopic Data

1H NMR Spectroscopy: The 1H NMR spectrum of this compound is expected to be simple due to the high degree of symmetry.

  • Expected Chemical Shift (δ): A broad singlet in the region of 4.5-5.5 ppm, corresponding to the two protons of the amino group (-NH₂). The exact chemical shift can vary depending on the solvent and concentration. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) is a key indicator of complete substitution on the benzene ring.

13C NMR Spectroscopy: The 13C NMR spectrum provides valuable information about the carbon framework.

  • Expected Chemical Shifts (δ):

    • C-NH₂ (C1): ~140-145 ppm

    • C-Br (C2, C6): ~110-115 ppm

    • C-Br (C3, C5): ~120-125 ppm

    • C-Br (C4): ~115-120 ppm The exact chemical shifts will be influenced by the electron-withdrawing effects of the numerous bromine atoms.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic pattern of the compound.

  • Expected Molecular Ion (M+): A characteristic isotopic cluster for five bromine atoms. The most abundant peaks will be around m/z 485, 487, 489, 491, 493, and 495, with a distinctive intensity pattern due to the natural abundance of the 79Br and 81Br isotopes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Drug Development

While this compound itself does not have widespread direct applications, its highly functionalized structure makes it a valuable intermediate in several areas of chemical research and development.

  • Flame Retardants: Polybrominated compounds are well-known for their flame-retardant properties.[4] this compound can serve as a reactive intermediate in the synthesis of novel polymeric and non-polymeric flame retardants.[4] The presence of the reactive amino group allows for its incorporation into various polymer backbones.

  • Organic Synthesis: The pentabrominated aniline core is a unique scaffold for further synthetic transformations. The amino group can be diazotized and replaced with a variety of other functional groups via the Sandmeyer reaction, opening up a pathway to a range of pentasubstituted benzene derivatives that would be difficult to synthesize by other means.

  • Pharmaceutical and Agrochemical Research: Although less common, highly halogenated aromatic compounds are sometimes explored in medicinal and agricultural chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. The this compound scaffold could be a starting point for the synthesis of novel pharmacophores or pesticides.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions are mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Handling and Storage:

  • Avoid generating dust.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound, a compound born from the fundamental principles of electrophilic aromatic substitution, represents a fascinating molecule at the intersection of historical organic chemistry and modern synthetic utility. While its discovery was a subtle extension of early aniline chemistry rather than a landmark event, its unique, fully halogenated structure provides a valuable platform for contemporary research. This guide has provided a comprehensive framework for its historical context, a reliable synthetic protocol, detailed characterization parameters, and an overview of its potential applications. For researchers and professionals in drug development and materials science, a thorough understanding of this and similar highly functionalized building blocks is essential for the continued advancement of chemical synthesis and the creation of novel, high-performance molecules.

References

Methodological & Application

Primary uses and applications of 2,3,4,5,6-Pentabromoaniline.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Application Notes & Protocols: 2,3,4,5,6-Pentabromoaniline

Abstract

This compound (PBA) is a highly halogenated aromatic amine, a specialized chemical compound whose utility is centered on its dense bromine content and the reactive potential of its aniline functional group. While not a commonplace laboratory reagent, its primary applications are rooted in materials science as a precursor to polybrominated flame retardants and in advanced organic synthesis as a versatile building block for complex molecules, including those in the realm of targeted protein degradation. This guide provides a comprehensive overview of its known applications, detailed protocols for its use and characterization, and critical safety information, grounded in the principles of synthetic chemistry and material science.

Introduction and Physicochemical Profile

This compound is a crystalline solid characterized by a benzene ring where all five carbon-bound hydrogen atoms have been substituted by bromine, with a single amino group remaining. This structure imparts a high molecular weight and density, and its chemical reactivity is dominated by the nucleophilic amino group and the heavily substituted aromatic ring.

Many suppliers of this compound provide it as a rare or "early discovery" research chemical, often without extensive analytical data.[1] Therefore, it is incumbent upon the researcher to independently verify the identity and purity of the material before use, a protocol for which is provided in Section 3 of this guide.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13665-98-0[2][3][4]
Molecular Formula C₆H₂Br₅N[4]
Molecular Weight 487.61 g/mol [1][4]
Melting Point 226 °C[2]
Boiling Point 392.8 °C (Predicted)[2]
Density 2.824 g/cm³ (Predicted)[2]
Appearance Solid (Form may vary)N/A
Synonyms Pentabromoaniline, 2,3,4,5,6-Pentabromobenzenamine[2][4]

Primary Applications and Methodologies

The applications of PBA stem from two key features: its high bromine content and its function as a synthetic intermediate.

Application 1: Precursor for Polybrominated Flame Retardants

The most cited application for PBA is as a reagent in the synthesis of polybrominated compounds that function as flame retardants.[2] Brominated flame retardants (BFRs) operate in the gas phase of a fire by releasing hydrogen bromide (HBr) radicals upon decomposition. These radicals interfere with the high-energy hydrogen and hydroxyl radicals that propagate the combustion chain reaction, effectively quenching the fire.

Causality Behind Experimental Choices: The conversion of PBA to a non-amine-containing polybrominated phenyl compound is necessary to create a more stable flame retardant. The amino group can be a point of undesirable reactivity or thermal instability. A common strategy to remove an aniline group is via a Sandmeyer-type reaction, which proceeds through a stable diazonium salt intermediate.

Protocol 2.1: Generalized Synthesis of a Pentabrominated Phenyl Compound via Diazotization

This protocol is a representative example of how an aniline like PBA can be chemically modified. It must be performed with extreme caution due to the energetic nature of diazonium salts.

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 10 mmol of this compound in a mixture of 30 mL of glacial acetic acid and 10 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve 12 mmol of sodium nitrite (NaNO₂) in 10 mL of cold concentrated sulfuric acid.

    • Add the NaNO₂ solution dropwise to the PBA suspension while vigorously stirring and maintaining the temperature below 10 °C. The formation of the diazonium salt is highly exothermic and requires careful temperature control to prevent runaway reactions.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Hydrolysis (Example to form Pentabromophenol):

    • In a separate beaker, bring a solution of 50 mL of 10% aqueous sulfuric acid to a boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.

    • Continue heating for 30 minutes after the addition is complete to ensure full decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature, which should cause the pentabromophenol product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol or toluene for purification.

G PBA This compound (PBA) Reagents1 NaNO₂, H₂SO₄ 0-5 °C PBA->Reagents1 Diazonium Pentabromobenzene- diazonium Salt Reagents1->Diazonium Diazotization Reagents2 H₂O, H₂SO₄ Heat (Δ) Diazonium->Reagents2 Product Polybrominated Phenyl (e.g., Pentabromophenol) Reagents2->Product Hydrolysis / Substitution G cluster_0 Library Synthesis cluster_1 Screening & Development PBA PBA Building Block Reaction Coupling Chemistry (e.g., Buchwald-Hartwig) PBA->Reaction Partners Diverse Coupling Partners (e.g., Aryl Halides) Partners->Reaction Library Compound Library Reaction->Library Screen High-Throughput Screening Library->Screen Hit Hit Compound Screen->Hit Lead Lead Optimization Hit->Lead G start Receive PBA Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Check Isotope Pattern) start->ms ir FT-IR Spectroscopy (Check Functional Groups) start->ir decision Data Match Predictions? nmr->decision ms->decision ir->decision pass Proceed to Application decision->pass Yes fail Reject Batch / Purify decision->fail No

References

The Role of 2,3,4,5,6-Pentabromoaniline as a Flame Retardant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 2,3,4,5,6-Pentabromoaniline (PBA) and its potential application as a flame retardant additive in polymeric systems. This guide is intended for researchers, scientists, and drug development professionals who may encounter or consider the use of halogenated compounds for enhancing the fire safety of materials. We will delve into the mechanistic underpinnings of brominated flame retardants, provide generalized protocols for their evaluation, and discuss the critical considerations for their application.

Introduction to this compound

This compound is a highly brominated aromatic amine. Its key physical and chemical properties are summarized below:

PropertyValue
Chemical Formula C₆H₂Br₅N
Molecular Weight 487.61 g/mol
CAS Number 13665-98-0
Appearance Off-white to pale yellow crystalline powder
Bromine Content Approximately 82% by weight

The high bromine content of PBA makes it a candidate for use as a flame retardant. Halogenated compounds, particularly those containing bromine, are known for their efficiency in interrupting the combustion cycle of polymers.[1] While specific applications of PBA as a standalone flame retardant are not extensively documented in publicly available literature, it is recognized as a reagent in the synthesis of other polybrominated fire retardants.[2] This guide will, therefore, extrapolate from the well-established principles of brominated flame retardants to provide a framework for evaluating PBA's potential.

The Gaseous Phase Mechanism of Brominated Flame Retardants

The primary mode of action for most brominated flame retardants, including what would be expected from this compound, is interference in the gas phase of a fire. This mechanism can be broken down into the following key steps:

  • Thermal Decomposition of the Flame Retardant : When a polymer containing PBA is exposed to the heat of a fire, the PBA will thermally decompose. The C-Br and N-H bonds will cleave, releasing bromine radicals (Br•) and hydrogen bromide (HBr) into the gaseous phase.

  • Interruption of the Combustion Cycle : The combustion of most polymers is a radical chain reaction involving highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. The released Br• and HBr act as radical scavengers, interrupting this cycle through a series of reactions:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

    • Br• + H• → HBr

  • Flame Inhibition : By removing the key H• and OH• radicals, the flame's propagation is inhibited, its temperature is reduced, and the fire may be extinguished.

This gas-phase activity is a highly effective means of flame retardation.[1]

Synergistic Effects with Antimony Trioxide

The efficacy of brominated flame retardants like PBA can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). Antimony trioxide itself is not a flame retardant, but it interacts with the halogenated compound to create a more potent flame-retardant system.

The synergistic mechanism involves the following:

  • Formation of Antimony Halides : In the presence of HBr released from the decomposition of PBA, antimony trioxide reacts to form antimony tribromide (SbBr₃), antimony oxybromide (SbOBr), and other volatile antimony species.

  • Enhanced Radical Scavenging : These antimony halides are even more effective at scavenging H• and OH• radicals in the gas phase than HBr alone, thus providing a greater level of flame inhibition.

This synergistic relationship often allows for a lower total loading of flame retardant to achieve the desired level of performance, which can be beneficial for the physical properties of the polymer.

Application and Evaluation Protocols

The following sections provide generalized protocols for the incorporation and evaluation of this compound as a flame retardant in a polymer matrix. These protocols are intended as a starting point for research and development and should be adapted based on the specific polymer system and performance requirements.

Protocol for Compounding PBA into a Thermoplastic Polymer

This protocol describes a general procedure for incorporating PBA into a thermoplastic polymer such as polypropylene (PP) or high-impact polystyrene (HIPS) using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., PP, HIPS)

  • This compound (PBA) powder

  • Antimony trioxide (Sb₂O₃) powder (optional synergist)

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, and respiratory protection (when handling fine powders)

Procedure:

  • Drying : Dry the polymer pellets in an oven at the recommended temperature and time to remove any moisture. For example, dry PP at 80°C for 2-4 hours.

  • Pre-blending : In a sealed container, pre-blend the dried polymer pellets with the desired weight percentage of PBA and antimony trioxide (if used). A common starting point for evaluation is a total flame retardant loading of 10-20% by weight, with a typical PBA to Sb₂O₃ ratio of 3:1.

  • Extrusion :

    • Set the temperature profile of the twin-screw extruder appropriate for the polymer being used.

    • Feed the pre-blended mixture into the extruder hopper at a constant rate.

    • The melt-blending action of the extruder will disperse the PBA and Sb₂O₃ throughout the polymer matrix.

  • Pelletizing : The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.

  • Drying of Compounded Pellets : Dry the resulting pellets to remove any surface moisture before further processing.

Protocol for Flammability Testing: UL 94 Vertical Burn Test

The UL 94 standard is a widely recognized method for assessing the flammability of plastic materials.[1][3][4][5][6] The vertical burn test is more stringent than the horizontal burn test.

Materials and Equipment:

  • Injection molding machine or compression molder to prepare test specimens

  • UL 94 test chamber

  • Bunsen burner with a supply of methane gas

  • Timer

  • Ruler

  • Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)

  • Surgical cotton

  • Test specimens (typically 125 mm x 13 mm with a specified thickness)

Procedure:

  • Specimen Preparation : Mold the compounded polymer pellets into test bars of the desired dimensions.

  • Conditioning : Condition the test specimens for at least 48 hours in the conditioning chamber.

  • Test Setup :

    • Mount a test specimen vertically in the UL 94 test chamber.

    • Place a layer of surgical cotton on the base of the chamber, 300 mm below the lower end of the specimen.

  • Flame Application :

    • Apply a 20 mm blue flame to the lower end of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • If the specimen ceases to flame, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Observations : Record whether any flaming drips from the specimen ignite the cotton below.

  • Classification : Based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating (most flame retardant).

UL 94 V Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t₁ or t₂) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t₁ + t₂ for all 5) ≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃) ≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cotton NoNoYes
Complete burnout of any specimen up to the holding clamp NoNoNo
Protocol for Limiting Oxygen Index (LOI) Test

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Materials and Equipment:

  • LOI apparatus (a vertical glass column with gas flow controls)

  • Oxygen and nitrogen gas supplies

  • Ignition source (e.g., a propane torch)

  • Test specimens (typically in the form of a rod or strip)

Procedure:

  • Specimen Preparation : Prepare test specimens of the specified dimensions.

  • Test Setup :

    • Place the specimen vertically in the glass column of the LOI apparatus.

    • Introduce a mixture of oxygen and nitrogen into the column, flowing upwards.

  • Ignition :

    • Ignite the top of the specimen with the ignition source.

    • Observe the burning behavior of the specimen.

  • Oxygen Concentration Adjustment :

    • Vary the oxygen concentration in the gas mixture and repeat the ignition test.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified time or burns a specified length.

A higher LOI value indicates better flame retardancy. For example, a material with an LOI greater than 21 is considered self-extinguishing in air.

Thermal Analysis of this compound

Understanding the thermal decomposition behavior of a flame retardant is crucial for its effective application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For PBA, TGA can determine the onset of decomposition and the temperature range over which it releases its flame-retardant species (HBr).

Generalized TGA Protocol:

  • Place a small, accurately weighed sample of PBA (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature.

The resulting TGA curve will show the temperatures at which weight loss occurs, corresponding to the decomposition of the molecule. For a flame retardant to be effective, its decomposition temperature should be slightly below or coincide with the decomposition temperature of the polymer it is intended to protect.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and the enthalpy of decomposition of PBA.

Generalized DSC Protocol:

  • Place a small, accurately weighed sample of PBA (2-5 mg) into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Record the heat flow as a function of temperature.

The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

Health and Safety Considerations

  • Handling : Always handle PBA in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment : Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Use a respirator with a particulate filter when handling the powder to avoid inhalation.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound, due to its high bromine content, possesses the fundamental chemical characteristics of a halogenated flame retardant. Its mechanism of action is presumed to be primarily in the gas phase through radical scavenging, which can be synergistically enhanced with antimony trioxide. The protocols outlined in this guide provide a foundational framework for researchers to incorporate and evaluate the flame retardant efficacy of PBA in various polymer systems. However, given the limited publicly available data on its specific performance and toxicological profile, a thorough and cautious experimental approach is warranted. Further research is needed to fully elucidate the potential of this compound as a viable flame retardant and to assess its environmental and health impacts.

Visualizations

Gas Phase Flame Retardant Mechanism

G cluster_combustion Combustion Cycle (Gas Phase) cluster_inhibition Flame Inhibition by PBA H H• O2 O₂ H->O2 Oxidation HBr HBr H->HBr Reaction Br Br• H->Br OH OH• OH->O2 Oxidation OH->HBr Reaction OH->Br Heat Heat Release O2->Heat Fuel Polymer Fuel Fuel->H Pyrolysis Fuel->OH Pyrolysis Heat->Fuel Sustains Pyrolysis PBA PBA Decomposition PBA->HBr PBA->Br HBr->Br H2O H₂O Br->H2O H2 H₂ Br->H2 caption Figure 1: Gas phase flame inhibition by PBA decomposition products.

Caption: Gas phase flame inhibition by PBA decomposition products.

Experimental Workflow for Flame Retardant Evaluation

G cluster_testing Flammability & Thermal Testing start Start: Select Polymer and FR Loading compound Compounding (Twin-Screw Extrusion) start->compound mold Specimen Preparation (Injection/Compression Molding) compound->mold condition Conditioning (48h at 23°C, 50% RH) mold->condition ul94 UL 94 Vertical Burn Test condition->ul94 loi Limiting Oxygen Index (LOI) Test condition->loi tga_dsc Thermal Analysis (TGA/DSC) condition->tga_dsc analyze Data Analysis and Classification ul94->analyze loi->analyze tga_dsc->analyze report Report Findings analyze->report end End report->end caption Figure 2: Workflow for evaluating the flame retardant performance of PBA.

Caption: Workflow for evaluating the flame retardant performance of PBA.

References

Application Notes and Protocols for 2,3,4,5,6-Pentabromoaniline in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Utility of Polychlorinated Aromatic Compounds in Modern Chemistry

2,3,4,5,6-Pentabromoaniline is a highly halogenated aromatic amine that serves as a valuable building block in specialized areas of chemical synthesis. Its primary application lies in its use as a precursor for the synthesis of polybrominated compounds, which are of significant interest as flame retardants.[1] The presence of five bromine atoms on the aniline ring imparts unique chemical properties, including increased steric hindrance and altered electronic characteristics, which must be considered when designing synthetic routes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and a standard experimental protocol for a representative reaction involving this compound. The focus is on providing not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and successful outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 13665-98-0[2][3]
Molecular Formula C₆H₂Br₅N[2]
Molecular Weight 487.61 g/mol [2]
Melting Point 226 °C[4]
Appearance Solid (form may vary)
Solubility Generally insoluble in water; solubility in organic solvents should be determined experimentally.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][6][7]

  • Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8][9]

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Characterization of this compound

Before its use in any synthetic procedure, it is imperative to verify the identity and purity of the starting material. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the molecular structure of this compound, the only protons present are those of the amine group (-NH₂). The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. A broad singlet would be expected.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H and C-C stretching vibrations will also be present.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak) corresponding to the calculated molecular weight of 487.61 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing five bromine atoms.

Standard Experimental Protocol: Ullmann Condensation for N-Arylation

The Ullmann condensation is a classic and robust copper-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[13] This protocol details a plausible method for the N-arylation of this compound with a generic aryl iodide.

Reaction Scheme:

Ullmann_Condensation PBA This compound reagents + PBA->reagents ArI Aryl Iodide ArI->reagents Product N-Aryl-2,3,4,5,6-pentabromoaniline reagents->Product CuI, Base, Solvent, Heat

A representative Ullmann condensation reaction.

Materials and Equipment:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Detailed Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), aryl iodide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • The use of excess aryl iodide helps to drive the reaction to completion. Potassium carbonate acts as the base to deprotonate the aniline.

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as Ullmann reactions can be sensitive to oxygen.

    • Add the anhydrous, high-boiling polar solvent via syringe. The choice of solvent is critical for achieving the high temperatures often required for Ullmann condensations.[13]

    • Attach a reflux condenser to the flask, ensuring a continuous flow of inert gas.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature will depend on the specific aryl iodide used and should be determined empirically.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every 2-4 hours), quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and spot on a TLC plate.

    • The reaction is considered complete when the starting pentabromoaniline spot is no longer visible by TLC. Reaction times can vary significantly, from a few hours to over 24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely contain unreacted aryl iodide and other impurities. Purification is typically achieved by silica gel column chromatography.

    • Select an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) based on the polarity of the product as determined by TLC.

    • Collect the fractions containing the desired product and combine them.

    • Evaporate the solvent to yield the purified N-aryl-2,3,4,5,6-pentabromoaniline.

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - Pentabromoaniline - Aryl Iodide - CuI - K₂CO₃ B Add Anhydrous Solvent A->B C Establish Inert Atmosphere B->C D Heat to 120-160 °C C->D E Monitor by TLC D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Isolate Pure Product I->J

A step-by-step experimental workflow.

Conclusion

This compound is a specialized reagent with significant potential in the synthesis of highly brominated organic molecules. The provided protocol for an Ullmann condensation serves as a foundational method that can be adapted for various research and development applications. Success in working with this compound hinges on meticulous attention to safety, rigorous characterization of the starting material, and careful control of reaction conditions. As with any chemical synthesis, researchers should consult relevant literature and exercise sound scientific judgment.

References

Application Notes and Protocols for the Analytical Determination of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 2,3,4,5,6-Pentabromoaniline

This compound is a highly halogenated aromatic amine. Its detection and quantification are critical in various fields, from environmental monitoring to pharmaceutical development, due to the potential toxicological properties and environmental persistence associated with polybrominated compounds. This guide provides a comprehensive overview of robust analytical methodologies for the selective and sensitive determination of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each procedural step.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount in method development.

PropertyValueSignificance for Analysis
Molecular Formula C₆H₂Br₅NHigh molecular weight and bromine content are key for mass spectrometry.
Molecular Weight 487.61 g/mol Influences volatility for gas chromatography and ionization efficiency.
Appearance Solid (predicted)Dictates the necessity of a dissolution step for analysis.
Solubility Predicted to be soluble in organic solvents, sparingly soluble in water.Guides the choice of extraction and chromatographic solvents.
pKa Predicted to be low (acidic amine due to electron-withdrawing bromine atoms)Affects extraction efficiency at different pH values.

Spectroscopic Characterization: A Theoretical Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single, broad singlet is anticipated for the -NH₂ protons. The chemical shift would be influenced by the solvent and concentration. Due to the extensive bromination, there are no aromatic protons.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are expected, with their chemical shifts significantly influenced by the attached bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationSignificance
3300-3500N-H stretchingIndicates the presence of the primary amine group.[1]
1600-1650N-H bendingConfirms the primary amine.
1400-1500C=C aromatic stretchingCharacteristic of the benzene ring.
600-800C-Br stretchingStrong absorptions indicative of the carbon-bromine bonds.
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is predicted to show a distinctive isotopic pattern for the molecular ion due to the five bromine atoms (⁵Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the sequential loss of bromine atoms.[2][3][4][5][6]

Chromatographic Methodologies for Quantification

The choice of chromatographic technique is dictated by the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the analysis of semi-volatile compounds like pentabromoaniline. The direct coupling of a gas chromatograph to a mass spectrometer allows for both separation and definitive identification.

  • High Selectivity: The mass spectrometer provides a unique fingerprint of the analyte, minimizing interferences from complex matrices.[7]

  • High Sensitivity: Modern GC-MS systems can achieve detection limits in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range.

  • Established Methods: EPA Method 8131 provides a robust framework for the analysis of anilines, which can be adapted for pentabromoaniline.[8][9][10]

Caption: GC-MS workflow for pentabromoaniline analysis.

1. Sample Preparation: Accelerated Solvent Extraction (ASE) [7][11]

  • Sample Pre-treatment: Air-dry the soil/sediment sample and sieve to <2 mm.

  • Extraction Cell: Mix 10 g of the homogenized sample with diatomaceous earth and load into an ASE cell.

  • Extraction Solvent: Use a mixture of acetone and hexane (1:1, v/v).

  • ASE Parameters:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 min

    • Cycles: 2

  • Extract Collection: Collect the extract in a vial.

2. Extract Cleanup: Solid Phase Extraction (SPE) [12][13][14]

  • SPE Cartridge: Use a silica gel or Florisil cartridge (e.g., 1 g).

  • Conditioning: Condition the cartridge with hexane.

  • Loading: Concentrate the ASE extract to approximately 1 mL and load it onto the cartridge.

  • Elution: Elute the pentabromoaniline with a suitable solvent mixture, such as dichloromethane:hexane (1:1, v/v).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of isooctane.

3. Instrumental Analysis: GC-MS

ParameterRecommended SettingRationale
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent retention time reproducibility.[15]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injection 1 µL, SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp. 280°CEnsures efficient volatilization of the analyte.
Oven Program 50°C (1 min), ramp to 300°C at 10°C/min, hold 5 minOptimized for separation of brominated compounds.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.[15]
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
MSD Transfer Line 300°CPrevents condensation of the analyte.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity by monitoring specific ions of the analyte.
SIM Ions m/z 487 (M+), 408 (M-Br)+, 329 (M-2Br)+Based on the predicted mass spectrum of pentabromoaniline.
ParameterExpected Value
LOD 0.1 - 1 µg/kg
LOQ 0.5 - 5 µg/kg
Linearity (r²) > 0.995
Recovery 70 - 120%
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful alternative, particularly for less volatile or thermally labile compounds. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • No Derivatization Required: Unlike some GC methods for polar anilines, HPLC can often analyze the native compound directly.[16]

  • Suitability for Complex Matrices: The selectivity of MS/MS (Multiple Reaction Monitoring - MRM) can effectively reduce matrix effects.[17]

  • High Throughput: Modern UHPLC systems allow for rapid analysis times.

Caption: HPLC-MS/MS workflow for pentabromoaniline analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample pH Adjustment: Adjust the pH of a 500 mL water sample to ~11 with NaOH.

  • SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB).

  • Conditioning: Condition the cartridge with methanol followed by deionized water.

  • Loading: Pass the water sample through the cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with deionized water to remove salts.

  • Elution: Elute the pentabromoaniline with methanol.

  • Final Preparation: Evaporate the eluate and reconstitute in 1 mL of the mobile phase.

2. Instrumental Analysis: HPLC-MS/MS

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II LC or equivalentProvides high-pressure capabilities for efficient separations.[17]
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)Offers excellent retention and peak shape for aromatic amines.
Mobile Phase A Water with 0.1% formic acidAcidifies the mobile phase to promote ionization.
Mobile Phase B Acetonitrile with 0.1% formic acidOrganic solvent for elution.
Gradient 50% B to 95% B over 5 minProvides a robust separation of the analyte from potential interferences.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalentA highly sensitive and robust tandem mass spectrometer.[17]
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for many organic molecules.
MRM Transitions Precursor Ion (Q1): m/z 488 [M+H]⁺. Product Ions (Q3): Monitor at least two product ions for confirmation.Provides high selectivity and sensitivity.
ParameterExpected Value
LOD 0.01 - 0.1 ng/L
LOQ 0.05 - 0.5 ng/L
Linearity (r²) > 0.998
Recovery 80 - 115%

Method Validation: Ensuring Trustworthiness

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Framework for Reliable Analysis

The analytical determination of this compound presents challenges due to its high degree of halogenation and potential for environmental persistence. The methodologies outlined in this guide, leveraging the power of GC-MS and HPLC-MS/MS, provide a robust framework for its accurate and sensitive quantification in various matrices. The emphasis on understanding the analyte's properties and the rationale behind procedural choices will empower researchers to adapt and validate these methods for their specific applications, ensuring data of the highest quality and integrity.

References

HPLC analysis of aniline and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and its Derivatives

Authored by: A Senior Application Scientist

Abstract

Aniline and its derivatives are foundational chemicals in numerous industrial processes, including the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] However, their potential toxicity and classification as suspected carcinogens necessitate robust and sensitive analytical methods for their monitoring in environmental, industrial, and pharmaceutical matrices.[3][4] High-Performance Liquid Chromatography (HPLC) is an exceptionally suitable technique for this purpose, as it can separate these polar and often thermolabile compounds without the need for complex derivatization steps typically required for Gas Chromatography (GC).[3][5] This document provides a comprehensive guide to the development and application of reversed-phase HPLC (RP-HPLC) methods for the analysis of aniline and its key derivatives. It covers the fundamental principles of separation, detailed protocols for method development, sample preparation, and method validation in accordance with ICH guidelines, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (C₆H₅NH₂).[6][7] Its derivatives are formed by substituting one or more hydrogen atoms on the benzene ring or the amino group, leading to a vast family of compounds with diverse chemical properties. Common derivatives include chloroanilines, nitroanilines, and aminophenols.

The widespread industrial use of these compounds creates a significant risk of environmental contamination and human exposure.[8] In the pharmaceutical industry, aniline derivatives can be present as starting materials, intermediates, or impurities in active pharmaceutical ingredients (APIs), and their levels must be strictly controlled. Therefore, developing reliable, accurate, and validated analytical methods is not merely a technical exercise but a critical component of environmental safety and pharmaceutical quality assurance. HPLC with UV detection is the most common, robust, and cost-effective method for these analyses.[5][9]

Principle of Separation: The Chemistry of RP-HPLC for Anilines

The separation of aniline and its derivatives by RP-HPLC is primarily governed by their polarity and interaction with the stationary and mobile phases.

  • Stationary Phase Interaction: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). These phases are non-polar. The retention of aniline derivatives is based on hydrophobic interactions between the aromatic ring and any non-polar substituents with the non-polar stationary phase.[10]

  • Mobile Phase Interaction: The mobile phase is typically a polar mixture of water or an aqueous buffer and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH). Analytes elute from the column based on their relative solubility in the mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

  • The Critical Role of pH: Aniline and its derivatives are weak bases. The amino group (-NH₂) can be protonated to form an anilinium ion (-NH₃⁺) in acidic conditions.[7] The pH of the mobile phase is a crucial parameter as it controls the ionization state of the analytes.

    • At low pH (typically pH < 4), the amino group is protonated, making the molecule more polar and less retained on a reversed-phase column, leading to shorter retention times.

    • At neutral or higher pH , the amino group is in its non-ionized, more non-polar form, which increases its interaction with the C18 stationary phase, resulting in longer retention times. Controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible retention times and good peak shapes. Unbuffered mobile phases can lead to peak tailing due to interactions between the basic analytes and residual acidic silanol groups on the silica support.[10]

HPLC Method Development and Optimization

A systematic approach to method development is key to achieving a robust separation.

Column Selection

The choice of column depends on the specific properties of the aniline derivatives being analyzed.

Column TypePrimary InteractionBest Suited ForRationale
C18 (e.g., Discovery® C18, Purospher® STAR RP-18) HydrophobicGeneral-purpose analysis of a wide range of anilines.[11]Provides strong hydrophobic retention, which is effective for separating isomers and derivatives with different substituents. It is the most common starting point for method development.
C8 HydrophobicLess hydrophobic derivatives or when shorter analysis times are needed.Offers similar selectivity to C18 but with less retention, which can be advantageous for speeding up the separation of strongly retained compounds.
C4 HydrophobicMore hydrophobic (non-polar) aniline derivatives.A study on aniline and its degradation products found a C4 column provided the best chromatographic results for separating aniline, aminophenols, and phenol.[12]
Phenyl Hydrophobic & π-π interactionsAromatic compounds, including anilines.The phenyl groups in the stationary phase can undergo π-π interactions with the benzene ring of the analytes, offering alternative selectivity compared to standard alkyl phases.
Mixed-Mode (e.g., Primesep® 100) Hydrophobic & Ion-ExchangePolar anilines and complex mixtures.[13]These columns combine reversed-phase and ion-exchange characteristics, providing unique selectivity for basic compounds that may be poorly retained or exhibit poor peak shape on conventional C18 columns.[13]
Mobile Phase Composition
  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN generally provides better peak shapes for basic compounds and has a lower UV cutoff. The ratio of organic modifier to aqueous buffer is adjusted to control the retention time of the analytes; increasing the organic content decreases retention time.[14]

  • Aqueous Phase and pH Control: A buffer is critical for reproducibility.

    • Buffers: Phosphate and acetate buffers are commonly used in the pH range of 2.5-6.0.[12][15]

    • Acid Additives: For MS-compatible methods, volatile acids like formic acid or acetic acid (typically at 0.1%) are used instead of non-volatile phosphate buffers. For UV-only methods, phosphoric acid can be used to adjust the pH to a low value (e.g., pH 3.0), which protonates the anilines and can improve peak shape by minimizing interactions with silanols.[14][16]

Detection
  • UV-Vis Detector: Aniline and its derivatives contain a chromophore (the benzene ring) and absorb UV light. A variable wavelength detector or a Photodiode Array (PDA) detector is ideal. The PDA detector has the added advantage of providing spectral information, which can aid in peak identification and purity assessment. Common detection wavelengths include 220 nm, 240 nm, and 254 nm.[11][17]

  • Mass Spectrometry (MS) Detector: For highly sensitive and selective analysis, especially in complex matrices or for trace-level quantification, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice.[4]

Experimental Workflow and Protocols

The overall process for analyzing aniline derivatives follows a structured workflow.

Caption: General experimental workflow for HPLC analysis of aniline derivatives.

Protocol 1: General RP-HPLC Method for Aniline and Chloroaniline Isomers

This protocol is a robust starting point for the simultaneous analysis of aniline and its common chlorinated derivatives.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Purospher® STAR RP-18 endcapped (5 µm, 250 x 4.6 mm).[11]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Aqueous buffer (Dissolve 2 mL of triethylamine in 1000 mL of Milli-Q water, then adjust pH to 3.0 ± 0.1 with orthophosphoric acid).[11]

    • Composition: A:B (30:70, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Detection: UV at 220 nm.[11]

  • Injection Volume: 10 µL.[11]

2. Standard Preparation:

  • Prepare individual stock solutions (e.g., 1000 µg/mL) of aniline, 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline in methanol.

  • Prepare a mixed working standard solution (e.g., 10 µg/mL of each) by diluting the stock solutions in the mobile phase.

  • Generate a calibration curve by preparing a series of standards covering the desired concentration range (e.g., 0.1 - 50 µg/mL).

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[18]

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each analyte using the calibration curve generated from the standard solutions.

Protocol 2: Analysis of Aniline and its Degradation Products in Wastewater

This method is optimized for the simultaneous analysis of aniline and its common degradation products (aminophenols and phenol) in environmental samples.[12]

1. Instrumentation and Conditions:

  • HPLC System: As described in Protocol 1, with a PDA detector.

  • Column: C4 column (specific dimensions to be chosen based on system, e.g., 5 µm, 150 x 4.6 mm).[12]

  • Mobile Phase:

    • A: Methanol (MeOH)

    • B: 10 mM Acetate buffer, pH 5.0

    • Composition: A:B (60:40, v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: PDA detector, with quantification at λ = 270 nm.[12]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standards: Prepare stock and working standards of aniline, o-aminophenol, m-aminophenol, p-aminophenol, and phenol in methanol. Dilute to the final concentration using the mobile phase.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 100 mL of the filtered wastewater sample through the cartridge at a slow flow rate (approx. 2-3 mL/min).

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elute the analytes from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

Method Validation: Ensuring Trustworthy Results

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[19][20][21][22]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (using PDA detector), analysis of spiked placebo/matrix samples. Resolution > 2 between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration for assays and 50-150% for impurity analysis.
Accuracy The closeness of the measured value to the true value.Expressed as percent recovery. Typically 98.0% - 102.0% for assays.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Expressed as Relative Standard Deviation (%RSD). Typically ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).%RSD of results should remain within acceptable limits.

Visualization of Key Analytes

Understanding the structures of the analytes is fundamental to interpreting their chromatographic behavior.

Structures aniline_node Aniline aniline_img chloro_node 4-Chloroaniline chloro_img nitro_node 2-Nitroaniline nitro_img phenol_node 4-Aminophenol phenol_img

Caption: Chemical structures of aniline and selected derivatives.

Conclusion

The HPLC analysis of aniline and its derivatives is a critical task in ensuring environmental and pharmaceutical safety. By systematically developing a method with careful consideration of the column, mobile phase pH, and detector settings, robust and reliable separations can be achieved. The protocols provided herein serve as a validated starting point for a wide range of applications. Adherence to rigorous method validation principles, as outlined by ICH guidelines, is paramount to guaranteeing that the analytical data generated is accurate, precise, and trustworthy, thereby supporting critical decisions in research, development, and quality control.

References

Application Note: Quantitative Analysis of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed, validated protocols for the quantitative analysis of 2,3,4,5,6-Pentabromoaniline (PBA) in complex matrices. Two primary analytical methods are presented: Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and selectivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust alternative. Each section explains the scientific rationale behind the methodology, provides step-by-step experimental protocols, and includes expected performance characteristics. This guide is designed to equip researchers with the necessary tools to achieve accurate and reproducible quantification of this highly brominated aromatic amine.

Introduction

This compound (PBA) is a polybrominated aromatic amine. Its structure is analogous to other polybrominated compounds, a class which includes well-known persistent organic pollutants (POPs) like polybrominated diphenyl ethers (PBDEs). These compounds are often used as flame retardants and can accumulate in the environment and biota.[1] The toxicity and persistence of halogenated anilines necessitate sensitive and reliable analytical methods to monitor their presence in environmental samples, biological matrices, or as potential impurities in pharmaceutical manufacturing.[2][3]

This application note details two primary methods for the quantification of PBA:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for trace-level quantification due to its exceptional sensitivity and selectivity, particularly for halogenated compounds.[4]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique, suitable for samples where concentration levels are higher or when derivatization is to be avoided.[2][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is the gold standard for analyzing thermally stable, volatile, and semi-volatile organic compounds like PBA. The high degree of bromination makes PBA an ideal candidate for this technique. Separation is achieved in a gas chromatograph, where the compound is volatilized and travels through a capillary column. The retention time is a characteristic feature used for identification. The mass spectrometer then bombards the eluted compound with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern (mass spectrum) provides definitive structural identification and allows for highly selective quantification by monitoring specific ion fragments.[5][6]

The choice of a low-polarity stationary phase, such as one containing 5% phenyl-methylpolysiloxane, is optimal as it provides excellent resolution for many persistent organic pollutants.[7] A splitless injection is employed to ensure the maximum transfer of the analyte to the column, which is crucial for achieving the low detection limits required for trace analysis.

Materials and Reagents
  • Solvents: Hexane, Dichloromethane (DCM), Acetone, Nonane (all pesticide residue grade or equivalent)

  • Standards: this compound (CAS No. 13665-98-0) certified reference standard.

  • Internal Standard (IS): ¹³C₁₂-labeled BDE-153 or similar brominated compound not expected in samples.

  • Cleanup Materials: Solid Phase Extraction (SPE) cartridges (e.g., Florisil® or silica gel), anhydrous sodium sulfate, glass wool.

  • Gases: Helium (99.999% purity) for carrier gas.

Step-by-Step Protocol

2.3.1. Standard Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of PBA standard and dissolve in 100 mL of nonane.

  • Working Standards (0.1 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution in nonane.

  • Internal Standard Fortification: Spike all calibration standards and sample extracts with the internal standard to a final concentration of 100 ng/mL just before analysis.

2.3.2. Sample Preparation (Solid Matrix Example) Sample preparation is a critical step and often involves extraction, concentration, and cleanup to remove interfering matrix components.[8][9][10]

  • Extraction: Accurately weigh 5 g of the homogenized sample into a beaker. Spike with a surrogate standard if monitoring recovery. Mix with 10 g of anhydrous sodium sulfate to form a free-flowing powder.

  • Soxhlet Extraction: Place the sample mixture in a cellulose thimble and extract for 16-24 hours using 200 mL of a 1:1 hexane:dichloromethane mixture.[9]

  • Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.

  • Cleanup: Pre-condition an SPE cartridge with hexane. Load the concentrated extract onto the cartridge. Elute with a suitable solvent mixture (e.g., hexane followed by dichloromethane). This step is crucial for removing lipids and other interferences.[11]

  • Final Preparation: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. Add the internal standard.

Instrumental Analysis
Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Low-polarity phase ideal for separating halogenated compounds.[7]
Injection 1 µL, SplitlessMaximizes analyte transfer for trace-level sensitivity.
Inlet Temp. 280 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min)Optimized to separate PBA from matrix components and ensure elution.
MS System Agilent 5977B MSD or equivalentTriple-axis detector offers excellent sensitivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique producing reproducible spectra.
Acquisition Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions.
Monitored Ions Quantifier and qualifier ions for PBA and IS (To be determined from mass spectrum)Ensures confident identification and accurate quantification.

Workflow and Data Summary

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Soxhlet Extraction (Hexane:DCM) Sample->Extraction Cleanup SPE Cleanup (Silica/Florisil) Extraction->Cleanup Concentration Concentration & IS Spike Cleanup->Concentration Injection GC Injection (Splitless) Concentration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Data Data Acquisition & Quantification Detection->Data HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid or Extracted Sample Filter Syringe Filtration (0.22 µm) Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Injection HPLC Injection Vial->Injection Separation Reverse-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (DAD) Separation->Detection Data Data Acquisition & Quantification Detection->Data

References

The Untapped Potential of Pentabromoaniline in Advanced Polymer Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of high-performance materials, the strategic functionalization of polymer backbones and the development of potent additives are paramount. Pentabromoaniline, a heavily halogenated aromatic amine, represents a significant, albeit underexplored, molecular tool in the arsenal of polymer chemists and material scientists. Its high bromine content and reactive amine functionality position it as a compelling candidate for creating polymers with exceptional flame retardancy and thermal stability.

This guide provides an in-depth exploration of the potential applications of pentabromoaniline, moving beyond a simple recitation of facts to explain the underlying scientific principles. The protocols detailed herein are designed to be robust and self-validating, grounded in established methodologies for analogous compounds, while acknowledging the unique challenges posed by a highly substituted monomer.

Section 1: Scientific Grounding & Rationale

Pentabromoaniline's utility in polymer science is primarily anchored in its exceptionally high mass fraction of bromine. Brominated compounds are among the most effective flame retardants.[1][2] Their primary mechanism of action occurs in the gas phase during combustion.

Mechanism of Flame Retardancy:

  • Thermal Decomposition: When a polymer containing pentabromoaniline is exposed to the high heat of a fire, the C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase.[3]

  • Radical Scavenging: The combustion of polymers is a radical-driven process, with highly reactive H• and OH• radicals propagating the fire. The released Br• radicals act as scavengers, interrupting this chain reaction.[4]

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

  • Reduced Heat Feedback: By quenching these high-energy radicals, the exothermic reactions of combustion are suppressed, reducing the heat generated and slowing the spread of the flame.[1]

The incorporation of five bromine atoms onto the aniline ring creates a dense, stable molecule. This high level of halogenation is anticipated to confer superior flame retardant efficacy compared to less-brominated analogues.

Furthermore, the aniline backbone offers a pathway to create materials where the flame-retardant moiety is covalently bonded to the polymer, either as a comonomer in a copolymer like polyaniline or as a pendant group. This mitigates the issue of leaching, a common problem with additive flame retardants, ensuring permanent flame retardancy and reducing environmental and health concerns.[5] Copolymers of aniline with bromoaniline have also been shown to exhibit greater thermal stability than the parent polyaniline.[6]

Section 2: Key Applications and Strategic Considerations

The primary application for pentabromoaniline is in the development of flame-retardant polymers . This can be achieved through two main strategies:

  • As a Monomer/Comonomer: Polymerizing pentabromoaniline to create a homopolymer, or more practically, copolymerizing it with other monomers (like aniline) to synthesize an intrinsically flame-retardant conductive polymer.

  • As a Reactive Additive: Using the amine group to graft pentabromoaniline onto other polymer backbones, or using it as a cross-linking agent in thermosetting resins like epoxies.

Challenges and Experimental Causality:

The high degree of substitution on the aniline ring presents predictable challenges that must be addressed in experimental design:

  • Steric Hindrance: The five bulky bromine atoms can sterically hinder the polymerization process, potentially leading to lower molecular weight polymers compared to unsubstituted aniline.[7] This necessitates longer reaction times or more aggressive polymerization conditions.

  • Reduced Reactivity: The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring, making oxidative polymerization more challenging. Higher oxidant-to-monomer ratios may be required.

  • Solubility: Highly halogenated polymers are often poorly soluble. The choice of solvent for polymerization and subsequent processing is critical. Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often effective for polyanilines.[8]

Section 3: Experimental Protocols

The following protocols are generalized frameworks based on established methods for the oxidative polymerization of substituted anilines.[8][9] Optimization will be necessary for the specific case of pentabromoaniline.

Protocol 3.1: Synthesis of Poly(pentabromoaniline) Homopolymer

This protocol details the chemical oxidative polymerization of pentabromoaniline to form a homopolymer.

Materials:

  • Pentabromoaniline (Monomer)

  • Ammonium Persulfate (APS) (Oxidant)

  • Hydrochloric Acid (HCl, 1M) or Sulfuric Acid (H₂SO₄, 1M) (Dopant/Acidic Medium)

  • Methanol (for washing)

  • Ammonium Hydroxide (for de-doping, optional)

  • N-Methyl-2-pyrrolidone (NMP) (for dissolution)

  • Deionized Water

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve a specific molar amount of pentabromoaniline (e.g., 0.01 mol) in 100 mL of 1M HCl in a reaction flask. Stir vigorously at a controlled temperature (e.g., 0-5 °C) using an ice bath. The low temperature is crucial to control the reaction exotherm and prevent side reactions.

  • Oxidant Preparation: In a separate beaker, dissolve a molar excess of ammonium persulfate (e.g., 0.0125 mol, a 1:1.25 monomer-to-oxidant ratio) in 50 mL of 1M HCl.

  • Polymerization Initiation: Add the APS solution dropwise to the stirred monomer solution over a period of 30-60 minutes. A color change, typically to a dark green or black, indicates the onset of polymerization.

  • Reaction Progression: Allow the reaction to proceed for 12-24 hours at the controlled temperature with continuous stirring. A longer reaction time is proposed to counteract the potentially lower reactivity of the monomer.

  • Product Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer product extensively with 1M HCl to remove unreacted monomer and oligomers, followed by washing with methanol to remove the oxidant and other impurities.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

  • (Optional) De-doping: To obtain the neutral emeraldine base form, the polymer powder can be stirred in a 0.1M ammonium hydroxide solution for several hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying.

Protocol 3.2: Synthesis of Poly(aniline-co-pentabromoaniline) Copolymer

This protocol allows for the incorporation of flame-retardant properties into a conductive polyaniline backbone.

Materials:

  • Aniline (Monomer 1)

  • Pentabromoaniline (Monomer 2)

  • Ammonium Persulfate (APS) (Oxidant)

  • Hydrochloric Acid (HCl, 1M)

  • Methanol

  • Deionized Water

Step-by-Step Methodology:

  • Monomer Solution: In a reaction flask, dissolve the desired molar ratio of aniline and pentabromoaniline (e.g., 9:1, 4:1) in 150 mL of 1M HCl. Maintain the solution at 0-5 °C with an ice bath and vigorous stirring.

  • Oxidant Preparation: Prepare the ammonium persulfate solution as described in Protocol 3.1, using a 1:1.25 molar ratio relative to the total monomer content.

  • Copolymerization: Slowly add the oxidant solution to the monomer mixture dropwise. The reaction mixture will typically turn dark green.

  • Reaction and Work-up: Follow steps 4-8 from Protocol 3.1 for reaction, isolation, washing, and drying of the copolymer. The properties of the resulting copolymer (conductivity, solubility, thermal stability) will be dependent on the monomer feed ratio.[6]

Section 4: Data Presentation and Characterization

To validate the synthesis and understand the material properties, a suite of characterization techniques is essential.

Technique Purpose Expected Observations for Pentabromoaniline Polymers
FTIR Spectroscopy Structural confirmationPeaks corresponding to the benzenoid and quinoid rings of the polyaniline backbone. C-Br stretching vibrations will also be present.[8]
Thermogravimetric Analysis (TGA) Thermal stabilityHigher onset of degradation temperature compared to unsubstituted polyaniline, indicating enhanced thermal stability.[6]
UL-94 / LOI Testing FlammabilityExpected to achieve a high Limiting Oxygen Index (LOI) and a V-0 rating in the UL-94 vertical burn test, confirming flame retardancy.[10]
Gel Permeation Chromatography (GPC) Molecular WeightMay indicate lower molecular weights compared to standard polyaniline due to steric hindrance.[7]
Four-Point Probe Electrical ConductivityConductivity is expected to be lower than that of pure polyaniline due to the insulating effect of the bromine atoms.[8]

Section 5: Visualizations

Chemical Structure of Pentabromoaniline

Caption: Chemical structure of 2,3,4,5,6-pentabromoaniline.

Generalized Oxidative Polymerization Workflow

G Monomer Pentabromoaniline (+ Aniline for Copolymer) Reaction Polymerization (0-5 °C, 12-24h) Monomer->Reaction Solvent Acidic Medium (e.g., 1M HCl) Solvent->Reaction Oxidant Oxidant Solution (Ammonium Persulfate) Oxidant->Reaction Dropwise Addition Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl & Methanol Filtration->Washing Drying Vacuum Drying (60 °C) Washing->Drying Product Poly(bromoaniline) Powder Drying->Product

Caption: Workflow for oxidative polymerization of pentabromoaniline.

Proposed Flame Retardant Mechanism

FR_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer Polymer with Pentabromoaniline Br_Radical Bromine Radicals (Br•) Polymer->Br_Radical C-Br bond cleavage Heat High Heat (from fire) Heat->Polymer Quenching Radical Quenching (H• + Br• -> HBr) Br_Radical->Quenching Combustion_Radicals Combustion Radicals (H•, OH•) Combustion_Radicals->Quenching Inert Inert Products (H₂O, H₂) Quenching->Inert Inhibition of Combustion

Caption: Gas-phase radical scavenging by bromine from pentabromoaniline.

Section 6: Conclusion and Future Outlook

Pentabromoaniline is a molecule with significant, largely untapped potential for creating next-generation flame-retardant materials. While its highly substituted nature presents synthetic challenges, these can be overcome with careful optimization of polymerization conditions. The protocols and scientific rationale presented here provide a foundational framework for researchers to explore the incorporation of this potent flame-retardant monomer into a variety of polymer systems. Future research should focus on the systematic evaluation of copolymers with varying pentabromoaniline content to create materials that balance flame retardancy with other desirable properties like processability and conductivity. Such work will be crucial for unlocking the full potential of pentabromoaniline in advanced materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,4,5,6-Pentabromoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this highly brominated aniline derivative. Here, we delve into the intricacies of the synthesis, offering troubleshooting advice and frequently asked questions to navigate the challenges of this exhaustive bromination reaction.

The Challenge of Exhaustive Bromination of Aniline

The synthesis of this compound presents a unique set of challenges primarily stemming from the inherent reactivity of the aniline starting material. The amino group (-NH₂) is a powerful activating group, directing electrophilic substitution to the ortho and para positions.[1][2][3] While this high reactivity facilitates bromination, achieving complete substitution at all five positions to yield the desired pentabrominated product requires forcing conditions and careful control over the reaction parameters. Incomplete bromination leading to a mixture of tetra-, tri-, and di-substituted anilines is a common hurdle, complicating purification and reducing the overall yield.

This guide will provide you with the necessary insights and practical steps to overcome these challenges and successfully synthesize high-purity this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction seems to have stalled, and I'm observing a mixture of lower brominated anilines (e.g., tribromo- and tetrabromoaniline) by TLC/LC-MS. How can I drive the reaction to completion?

Answer: Incomplete bromination is the most common challenge in this synthesis. Several factors could be at play:

  • Insufficient Brominating Agent: Ensure you are using a significant excess of the brominating agent. For exhaustive bromination, a molar excess of at least 5 equivalents of bromine (Br₂) is recommended.

  • Reaction Time and Temperature: Exhaustive bromination may require prolonged reaction times and elevated temperatures. Monitor the reaction progress by TLC or LC-MS over an extended period. If the reaction has stalled at room temperature, consider gradually increasing the temperature.

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate. While acetic acid is commonly used, exploring other solvents or solvent mixtures could be beneficial.[4][5]

  • Catalyst: While the amino group is highly activating, a Lewis acid catalyst can sometimes promote exhaustive halogenation. However, this can also lead to side reactions, so it should be approached with caution.

Question 2: The yield of my this compound is consistently low, even after extending the reaction time and using excess bromine. What are other potential causes?

Answer: Low yields can be frustrating, but a systematic approach to identifying the cause can often lead to a solution.

  • Side Reactions: The highly reactive nature of aniline can lead to oxidation and the formation of colored polymeric byproducts, especially under harsh reaction conditions.[6] Working under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

  • Loss of Product during Work-up and Purification: this compound is a solid with limited solubility in many common solvents. Significant product loss can occur during filtration and washing steps. Ensure you are using appropriate solvents for washing that minimize product dissolution.

  • Purity of Starting Materials: Impurities in your aniline or brominating agent can interfere with the reaction. Always use high-purity reagents.

Question 3: I'm struggling with the purification of the final product. My crude product is a mixture of brominated anilines that are difficult to separate by column chromatography.

Answer: The similar polarities of the various brominated aniline derivatives can make chromatographic separation challenging.

  • Recrystallization: This is often the most effective method for purifying this compound. Experiment with different solvent systems to find one that provides good separation from the less-brominated impurities.

  • Solvent Washes: Washing the crude product with a solvent in which the impurities are more soluble than the desired product can be an effective preliminary purification step.

  • Derivative Formation: In some cases, converting the crude mixture to a derivative (e.g., an acetamide) can alter the solubility and chromatographic properties, facilitating separation. The protecting group can then be removed to yield the purified pentabromoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: Molecular bromine (Br₂) is the most common and effective brominating agent for the exhaustive bromination of aniline. It is typically used in a suitable solvent like glacial acetic acid.

Q2: Is it necessary to protect the amino group before bromination?

A2: For the synthesis of mono- or di-bromoanilines, protecting the amino group as an acetamide is a common strategy to control the extent of bromination.[2] However, for the synthesis of this compound, where exhaustive bromination is the goal, protection of the amino group is generally not necessary.

Q3: What are the key safety precautions to consider when working with bromine?

A3: Bromine is a highly toxic and corrosive substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the proper procedures for quenching and disposing of bromine-containing waste.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the two protons on the amino group.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the pentabrominated aromatic ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a compound containing five bromine atoms.

  • Elemental Analysis: This will provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values.

Data and Protocols

Table 1: Recommended Reaction Parameters for High-Yield Synthesis
ParameterRecommended Value/ConditionRationale
Aniline to Bromine Molar Ratio 1 : 5.5 - 6.0A significant excess of bromine is crucial to drive the reaction to completion and achieve pentasubstitution.
Solvent Glacial Acetic AcidProvides a polar medium that can facilitate the ionization of bromine and is relatively inert to the reaction conditions.[4][5]
Temperature 80 - 100 °CElevated temperatures are often necessary to overcome the activation energy for the substitution of the final bromine atoms.
Reaction Time 24 - 48 hoursExhaustive bromination is a slower process than the initial substitutions. Monitoring by TLC/LC-MS is essential.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of aniline and the formation of colored byproducts.[6]
Experimental Protocol: High-Yield Synthesis of this compound

Materials:

  • Aniline (high purity)

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching)

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve aniline (1.0 eq) in glacial acetic acid.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • From the dropping funnel, add molecular bromine (5.5 - 6.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material and lower brominated intermediates are no longer observed.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing an ice-cold solution of sodium bisulfite to quench the excess bromine.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the purified product under vacuum and characterize it by melting point, NMR, and MS.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_completeness Check Reaction Completeness (TLC/LC-MS) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete Intermediates Present complete Reaction is Complete check_completeness->complete No Starting Material increase_br2 Increase Molar Ratio of Bromine incomplete->increase_br2 increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp check_workup Review Work-up & Purification complete->check_workup increase_br2->check_completeness increase_time_temp->check_completeness product_loss Significant Product Loss? check_workup->product_loss optimize_wash Optimize Washing Solvents product_loss->optimize_wash Yes optimize_recryst Optimize Recrystallization Conditions product_loss->optimize_recryst Yes check_side_reactions Investigate Side Reactions product_loss->check_side_reactions No end Improved Yield optimize_wash->end optimize_recryst->end colored_byproducts Formation of Colored Byproducts? check_side_reactions->colored_byproducts use_inert Use Inert Atmosphere colored_byproducts->use_inert Yes colored_byproducts->end No use_inert->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Reaction Pathway

Reaction_Pathway cluster_conditions Reaction Conditions Aniline Aniline Intermediates Mixture of Brominated Anilines (Di-, Tri-, Tetra-) Aniline->Intermediates Initial Fast Bromination Br2_excess Excess Br₂ (≥ 5.5 eq) Solvent_Heat Glacial Acetic Acid, Δ Pentabromoaniline This compound Intermediates->Pentabromoaniline Forced Conditions (Time, Temp)

Caption: Simplified reaction pathway for the exhaustive bromination of aniline to this compound.

References

Technical Support Center: Purification of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2,3,4,5,6-Pentabromoaniline. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address practical challenges encountered in the lab, grounding our recommendations in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of this compound, providing foundational knowledge for planning your experiments.

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The two most effective and widely used techniques are recrystallization and column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is available. It leverages the difference in solubility of the compound and its impurities at varying temperatures.[1][2] For pentabromoaniline, which is a solid, this is often the first method to try.

  • Column Chromatography is employed when recrystallization is ineffective, particularly when impurities have similar solubility profiles to the product. Given that anilines can interact strongly with standard silica gel, modifications to the standard procedure are often necessary.[3][4][5]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically arise from the synthesis process, which is often the exhaustive bromination of aniline or a partially brominated aniline.[6][7] Common impurities include:

  • Under-brominated anilines: Such as 2,3,4,5-tetrabromoaniline, 2,3,4,6-tetrabromoaniline, and other isomers.

  • Starting materials: Unreacted aniline or lesser-brominated precursors.

  • Oxidation by-products: Aromatic amines can be susceptible to air oxidation over time, leading to colored impurities.[8]

Q3: My "pure" pentabromoaniline sample is yellow or brown. What causes this discoloration and how can I fix it?

A3: The discoloration of aromatic amines, even when pure, is a common issue often caused by slow air oxidation.[8] The presence of trace impurities can sometimes catalyze this process. To obtain a colorless product, you can perform a final purification step. A quick recrystallization, perhaps with the addition of a small amount of activated charcoal to the hot solution, can often remove colored impurities.[1] The charcoal adsorbs high molecular weight, colored compounds. However, use charcoal sparingly as it can also adsorb your product, reducing the overall yield.

Q4: How do I select an appropriate solvent for the recrystallization of this compound?

A4: A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[9] Due to the five bromine atoms, pentabromoaniline is a relatively non-polar, high-melting solid.

  • Start with single solvents: Test solubility in small amounts of solvents like ethanol, toluene, xylene, or ethyl acetate. Heat-assisted dissolution may be necessary.[10]

  • Consider mixed solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[9] For example, dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., hot toluene), and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during the purification process.

Recrystallization Issues

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I proceed?

A5: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid.[9] This is common if the solution is too concentrated or if the compound's melting point is lower than the solvent's boiling point.

  • Causality: The high concentration of the solute can lead to it coming out of the solution above its melting point, forming an oil.

  • Solutions:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent with a lower boiling point.

    • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure product.[9]

Q6: My recovery after recrystallization is very low. How can I improve my yield?

A6: Low recovery is a frequent challenge in recrystallization.[9] The primary causes are using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with a more concentrated solution ensures that the solubility limit is reached at a higher temperature during cooling, maximizing crystal formation.

    • Prevent Premature Crystallization: If crystals form during hot filtration (used to remove insoluble impurities), you will lose product. To prevent this, preheat your funnel and receiving flask, and use a small amount of extra hot solvent to keep everything in solution during the transfer.[9]

    • Maximize Cooling: Ensure the filtrate is cooled thoroughly. Placing the flask in an ice bath after it has reached room temperature can significantly increase the yield of crystals.

    • Check the Mother Liquor: After filtering your crystals, you can try to recover a second crop by partially evaporating the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.

Column Chromatography Issues

Q7: I am running a silica gel column, but my pentabromoaniline is streaking badly on the TLC plate and seems stuck on the column. What is happening?

A7: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[4][5]

  • Causality & Mechanism: The lone pair of electrons on the nitrogen atom of the aniline group forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica. This causes the compound to bind too tightly, resulting in poor elution, significant peak tailing (streaking), and often, irreversible adsorption leading to low recovery.

  • Solutions:

    • Mobile Phase Modification: Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent (e.g., Hexane/Ethyl Acetate).[4][11] The competing base will preferentially interact with the acidic sites on the silica, allowing your pentabromoaniline to elute much more cleanly.

    • Use an Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a more inert or basic stationary phase.

      • Amine-functionalized silica: This is often an excellent choice as it provides a more alkaline environment, eliminating the need for mobile phase modifiers.[3][5]

      • Basic Alumina: Alumina is another alternative to silica that can be effective for the purification of basic compounds.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general workflow. The ideal solvent must be determined experimentally. Toluene is often a good starting point.

  • Solvent Selection: In a small test tube, add ~20 mg of crude pentabromoaniline and 0.5 mL of toluene. Heat the mixture. If it dissolves completely when hot and forms a precipitate upon cooling, toluene is a suitable solvent.

  • Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add 10-15 mL of toluene and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, wait for it to stop boiling, and add a very small amount (~10-20 mg) of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration: Preheat a stemless funnel with a fluted filter paper and a clean receiving flask. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (toluene) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven or desiccator.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for selecting a recrystallization solvent for pentabromoaniline based on general principles of solubility.

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
Hexane Non-polar69Likely poor solubility even when hot. Good as an "anti-solvent".
Toluene Non-polar111Good potential candidate. Should dissolve when hot, precipitate when cold.
Ethanol Polar Protic78May be too polar; might require a large volume or work in a mixed system.
Ethyl Acetate Polar Aprotic77Good potential candidate. Test on a small scale.
Dichloromethane Polar Aprotic40Likely too good a solvent; recovery may be low unless used with an anti-solvent.

Part 4: Visualization of Workflows

Diagram 1: General Purification Strategy

This diagram outlines the decision-making process for purifying crude this compound.

G start Crude Product tlc Assess Purity (TLC/NMR) start->tlc decision Is the major spot >95% pure? tlc->decision recryst Recrystallization decision->recryst No (minor impurities) chrom Column Chromatography decision->chrom No (major impurities) pure Pure Product decision->pure  Yes recryst->chrom Fails or Impurities Persist recryst->pure chrom->pure

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization

This workflow helps diagnose and solve common issues encountered during recrystallization.

G start Recrystallization Attempt problem What is the issue? start->problem oiling Product Oiled Out problem->oiling Oiling low_yield Low Yield problem->low_yield Low Recovery no_xtals No Crystals Form problem->no_xtals No Precipitation sol_oil Reheat & Add More Solvent Cool Slowly oiling->sol_oil sol_yield Use Minimum Hot Solvent Cool in Ice Bath low_yield->sol_yield sol_xtals Scratch Flask Add Seed Crystal Concentrate Solution no_xtals->sol_xtals

References

Identifying common impurities in 2,3,4,5,6-Pentabromoaniline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,5,6-Pentabromoaniline. Our focus is on the practical identification and management of common impurities encountered during this challenging exhaustive bromination reaction.

Introduction: The Challenge of Complete Bromination

The synthesis of this compound represents a rigorous electrophilic aromatic substitution, aiming for the complete halogenation of the aniline ring. The powerful activating and ortho-, para-directing nature of the amino group makes aniline highly susceptible to bromination.[1][2] While this reactivity facilitates the introduction of multiple bromine atoms, it also presents a significant challenge in achieving complete and selective pentabromination, often leading to a mixture of under-brominated and other process-related impurities.[3] This guide will equip you with the knowledge to anticipate, identify, and address these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in the synthesis of this compound?

A1: The most prevalent impurities are typically under-brominated aniline derivatives. Due to the high reactivity of the aniline starting material, achieving full pentabromination can be difficult, and incomplete reactions are common. You should anticipate the presence of various brominated anilines, with the most likely being:

  • Tetrabromoanilines: Isomeric compounds with four bromine atoms on the aniline ring.

  • Tribromoanilines: Most commonly 2,4,6-tribromoaniline, a very stable and readily formed byproduct.[2][4]

  • Dibromoanilines and Monobromoanilines: Present in smaller quantities, especially if the reaction is pushed towards completion.[3]

Over-bromination is less common but can potentially lead to the formation of hexabromoaniline under forcing conditions. Additionally, residual starting material (aniline) and solvents are also potential impurities.[5]

Q2: Why is my final product a mixture of different brominated anilines instead of pure pentabromoaniline?

A2: This is a common outcome and is often related to reaction kinetics and stoichiometry. The amino group in aniline is a strong activating group, making the initial bromination steps very rapid.[1] However, as more electron-withdrawing bromine atoms are added to the ring, the aromatic system becomes progressively deactivated. This makes each subsequent bromination step slower and require more forcing conditions. Insufficient reaction time, inadequate temperature, or a stoichiometric imbalance of the brominating agent can all lead to an incomplete reaction and a mixture of products.

Q3: What analytical techniques are best suited for identifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating the main component from various under-brominated impurities. A validated reverse-phase HPLC method is often the primary choice for routine purity assessment.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separation and identification. The mass spectrometer provides molecular weight information, and the characteristic isotopic pattern of bromine is a key indicator for identifying bromine-containing impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, helping to distinguish between different isomers.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile brominated anilines.[10]

Q4: How can I interpret the mass spectrometry data for my brominated aniline sample?

A4: Bromine has two naturally occurring isotopes, 79Br and 81Br, in an almost 1:1 ratio.[7] This results in a distinctive isotopic pattern in the mass spectrum for any molecule containing bromine. For a compound with n bromine atoms, you will observe a cluster of peaks for the molecular ion, with the number of major peaks being n+1. The relative intensities of these peaks follow a binomial distribution. For example, a compound with five bromine atoms (like pentabromoaniline) will show a characteristic M, M+2, M+4, M+6, M+8, and M+10 pattern. This unique signature is invaluable for confirming the number of bromine atoms in an unknown impurity.

Troubleshooting Guide

Issue 1: The reaction appears to have stalled, and the primary product is a tetrabromoaniline.
Potential Cause Recommended Action
Insufficient Brominating Agent Ensure a sufficient molar excess of the brominating agent is used to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature. The later stages of bromination require more energy to overcome the deactivation of the ring by the existing bromine atoms.
Short Reaction Time Extend the reaction time. Monitor the reaction progress using TLC or HPLC to determine the optimal duration.
Issue 2: The final product is a complex mixture of several brominated anilines that are difficult to separate.
Potential Cause Recommended Action
Poor Control Over Reaction Conditions Implement precise control over the rate of addition of the brominating agent and maintain a stable reaction temperature to ensure a more uniform reaction progression.[11]
Suboptimal Solvent Choice The choice of solvent can influence the reactivity of the brominating agent and the solubility of the intermediates. Experiment with different solvents to optimize the reaction.
Ineffective Purification Method Standard recrystallization may not be sufficient to separate closely related isomers. Consider using column chromatography or preparative HPLC for more challenging separations.[6][12]
Issue 3: The NMR spectrum of the purified product is complex and difficult to interpret.
Potential Cause Recommended Action
Presence of Multiple Isomers The presence of different positional isomers of under-brominated anilines can lead to overlapping signals in the NMR spectrum.[8]
Low Resolution Acquire the NMR spectrum at a higher field strength to improve signal dispersion and resolution.
Need for 2D NMR Employ 2D NMR techniques such as COSY and HMBC to establish connectivity and aid in the structural elucidation of the impurities.[8]

Experimental Protocols

Protocol 1: General Procedure for Impurity Analysis by RP-HPLC

This protocol provides a starting point for the analysis. Method optimization will be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to a working concentration suitable for the detector's linear range.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Process the chromatogram to identify and quantify the main peak and any impurity peaks.

    • If standards for potential impurities are available, use them to confirm retention times.

Visualizations

Logical Workflow for Impurity Identification

cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification synthesis Bromination of Aniline hplc HPLC Analysis (Purity Assessment) synthesis->hplc Crude Product lcms LC-MS Analysis (MW and Isotopic Pattern) hplc->lcms Separated Peaks nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Tentative ID impurity_id Impurity Identification (Under-brominated anilines, isomers, etc.) nmr->impurity_id Confirmed Structure

Caption: Workflow for the identification of impurities in this compound synthesis.

Potential Impurity Formation Pathway

Aniline Aniline Mono Monobromoaniline Aniline->Mono + Br2 Di Dibromoaniline Mono->Di + Br2 Tri Tribromoaniline Di->Tri + Br2 Tetra Tetrabromoaniline Tri->Tetra + Br2 Penta This compound (Target Product) Tetra->Penta + Br2 Hexa Hexabromoaniline (Over-bromination) Penta->Hexa + Br2 (forcing conditions)

Caption: Stepwise formation of polybrominated anilines.

Data Summary

Potential Impurity Molecular Formula Molecular Weight (79Br) Key Identification Feature
AnilineC₆H₇N93.13Absence of bromine isotopic pattern.
MonobromoanilineC₆H₆BrN170.99M/M+2 isotopic pattern (1:1 ratio).
DibromoanilineC₆H₅Br₂N249.86M/M+2/M+4 isotopic pattern (1:2:1 ratio).
TribromoanilineC₆H₄Br₃N328.73M/M+2/M+4/M+6 isotopic pattern (1:3:3:1 ratio).
TetrabromoanilineC₆H₃Br₄N407.60M/M+2/M+4/M+6/M+8 isotopic pattern (1:4:6:4:1 ratio).
HexabromoanilineC₆HBr₆N565.47M/M+2/M+4/M+6/M+8/M+10/M+12 isotopic pattern.

References

Technical Support Center: Stability and Degradation of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3,4,5,6-Pentabromoaniline (PBA). It addresses common challenges and questions regarding its stability and degradation pathways through a series of troubleshooting guides and frequently asked questions.

Section 1: General Information and Safety Precautions

Q1: What are the primary safety concerns when handling this compound?

A1: this compound, like other halogenated anilines, should be handled with care due to its potential toxicity. While specific toxicological data for PBA is limited, related compounds like p-bromoaniline are known to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure[1][2]. It is also very toxic to aquatic life with long-lasting effects[1][2]. Always handle this compound in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2][3].

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place[1][4]. It is sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[1][4]. For long-term storage, keeping the container in a freezer is advisable[4].

Q3: What should I do in case of a spill of solid this compound?

A3: In the event of a spill, first, eliminate all sources of ignition. For small spills, you should dampen the solid material with 60-70% ethanol and carefully transfer it to a suitable container for disposal[4][5]. Use absorbent paper dampened with the same ethanol solution to clean up any remaining residue. All contaminated materials, including any clothing, should be sealed in a vapor-tight plastic bag for proper disposal[5]. The contaminated surface should then be washed with a 60-70% ethanol solution followed by soap and water[5].

Section 2: Stability Profile of this compound

Q4: How thermally stable is this compound?

A4: Pentabromoaniline is a component of some flame retardants and is expected to have high thermal stability. Studies on related compounds, such as 2,4,6-tri[(bromo)xanilino]-1,3,5-triazines which contain bromoaniline moieties, show that they undergo decomposition at temperatures above 400°C[6]. The high melting point of this compound, around 263.1°C, also suggests significant thermal stability[6].

Q5: Is this compound stable in common organic solvents?

Q6: What is the expected stability of this compound in aqueous solutions at different pH values?

A6: The stability of anilines in aqueous solutions is pH-dependent. The amino group can be protonated under acidic conditions, forming an anilinium ion, which can alter its reactivity and solubility. While specific data for PBA is scarce, related chlorinated anilines show varying degradation rates depending on pH, with photocatalytic degradation being influenced by the pH of the medium[7]. It is advisable to perform stability-indicating assays at the intended experimental pH.

Table 1: Summary of Stability Characteristics of this compound

ConditionExpected StabilityRemarks
Thermal HighDecomposition generally occurs above 400°C[6].
Photochemical Susceptible to degradationAromatic amines can undergo photodegradation, especially in the presence of photocatalysts like TiO2[7].
Aqueous pH VariableStability is dependent on pH due to the protonation of the amino group.
Solvents Generally stable in aprotic organic solventsStability should be confirmed for the specific solvent and experimental conditions.
Air/Oxygen SensitiveProne to oxidation; storage under an inert atmosphere is recommended[1][4].

Section 3: Known and Postulated Degradation Pathways

Q7: What are the likely degradation pathways for this compound under environmental conditions?

A7: The environmental degradation of PBA can occur through several pathways, primarily photodegradation and microbial degradation.

  • Photodegradation: Aromatic amines are known to undergo photocatalytic degradation[7]. For PBA, this could involve the stepwise reductive debromination of the aromatic ring, similar to what is observed with other halogenated aromatic compounds. Hydroxylation of the aromatic ring is another possible initial step, leading to the formation of brominated aminophenols.

  • Microbial Degradation: Bacteria can degrade aromatic amines, often using them as a source of carbon and energy[8]. The degradation of aniline and chloroanilines often proceeds through an initial oxidative deamination to form the corresponding catechol derivative, which is then further degraded via ring cleavage[8]. For PBA, a similar pathway could be postulated, although the high degree of bromination may hinder microbial activity.

Diagram: Postulated Degradation Pathways of this compound

PBA This compound Photodegradation Photodegradation (Reductive Debromination) PBA->Photodegradation Microbial Microbial Degradation (Oxidative Deamination) PBA->Microbial Tetrabromoaniline Tetrabromoanilines Photodegradation->Tetrabromoaniline Brominated_Aminophenols Brominated Aminophenols Photodegradation->Brominated_Aminophenols Brominated_Catechols Brominated Catechols Microbial->Brominated_Catechols Ring_Cleavage Ring Cleavage Products Brominated_Catechols->Ring_Cleavage

Caption: Postulated degradation pathways for this compound.

Section 4: Analytical Methodologies and Troubleshooting

Q8: What are the recommended analytical techniques for quantifying this compound and its potential degradation products?

A8: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the analysis of PBA and its degradation products.

  • HPLC: Reversed-phase HPLC with a C18 column is a common choice for separating aromatic amines[9]. UV detection is effective due to the aromatic nature of the compound. For identifying unknown degradation products, coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended[9][10].

  • GC: GC can also be used, particularly with a mass spectrometry detector (GC-MS), for the separation and identification of volatile derivatives or the parent compound if it is sufficiently thermally stable to not degrade in the injector[9].

Q9: I am observing peak tailing and poor resolution in my HPLC analysis of PBA. What could be the cause and how can I fix it?

A9: Peak tailing and poor resolution in the HPLC analysis of anilines are often due to interactions between the basic amino group and residual acidic silanols on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase. Working at a slightly acidic pH (e.g., 3-4) can protonate the aniline, which may improve peak shape. Conversely, a moderately basic pH (e.g., 7-8) can suppress the ionization of silanols.

  • Mobile Phase Additives: Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA will interact with the active sites on the stationary phase, reducing the tailing of your analyte.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.

Diagram: Troubleshooting Workflow for HPLC Analysis of PBA

Start Poor Peak Shape in HPLC Check_Column Is the column suitable for basic compounds? Start->Check_Column Change_Column Use a base-deactivated or end-capped column Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Adjust_pH Adjust mobile phase pH (acidic or basic) Check_Mobile_Phase->Adjust_pH No Add_Additive Add a competing base (e.g., 0.1% TEA) Check_Mobile_Phase->Add_Additive Still poor Check_Concentration Is the sample concentration too high? Check_Mobile_Phase->Check_Concentration Yes Adjust_pH->Check_Mobile_Phase Add_Additive->Check_Mobile_Phase Dilute_Sample Dilute the sample and reinject Check_Concentration->Dilute_Sample Yes Good_Peak Good Peak Shape Achieved Check_Concentration->Good_Peak No Dilute_Sample->Good_Peak

Caption: A workflow for troubleshooting poor peak shape in HPLC analysis.

Section 5: Frequently Asked Questions (FAQs)

Q10: Can I use this compound as a starting material for further synthesis?

A10: Yes, the amino group of PBA is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. For example, it can be reacted with 2,4,6-trichloro-1,3,5-triazine to form adducts with potential flame-retardant properties[6].

Q11: How do I dispose of waste containing this compound?

A11: Waste containing PBA should be treated as hazardous waste. It should be disposed of in accordance with local, state, and federal regulations. Incineration in a suitable facility is a common disposal method for halogenated organic compounds[4]. Avoid releasing it into the environment, as it is very toxic to aquatic life[1][2].

Q12: Are there any known microbial strains that can degrade this compound?

A12: While specific studies on the microbial degradation of PBA are not widely available, research has shown that bacterial consortia can degrade other aromatic amines[11]. Bacteria from genera such as Pseudomonas, Rhodococcus, and Acinetobacter have been shown to degrade aniline and its derivatives[12][13][14]. It is plausible that strains capable of degrading PBA could be isolated from environments contaminated with brominated compounds through enrichment cultures[15].

Section 6: Experimental Protocols

Protocol 1: General Procedure for Assessing the Photochemical Stability of this compound
  • Prepare a Stock Solution: Accurately weigh a known amount of PBA and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Prepare Test Solutions: Dilute the stock solution with the desired aqueous buffer or solvent to the final test concentration.

  • Sample Exposure: Transfer the test solution to quartz cuvettes or a photoreactor. Expose the samples to a light source that mimics environmental conditions (e.g., a UV lamp or a solar simulator). Wrap a control sample in aluminum foil to serve as a dark control.

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of PBA remaining.

  • Data Evaluation: Plot the concentration of PBA as a function of time to determine the degradation kinetics. Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.

References

Troubleshooting common issues in 2,3,4,5,6-Pentabromoaniline reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3,4,5,6-Pentabromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this highly brominated aniline derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Troubleshooting Guides

This section provides in-depth, question-and-answer-based solutions to specific, multi-faceted problems you may encounter during the synthesis, purification, or application of this compound.

Question 1: My synthesis of pentabromoaniline from aniline results in a low yield and a mixture of inseparable, lower-brominated species. What is happening and how can I achieve selective pentabromination?

Answer:

This is a classic issue rooted in the powerful activating nature of the amine (-NH₂) group in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom strongly donates electron density into the benzene ring, making it extremely reactive towards electrophiles like bromine.[1][2][3] This high reactivity makes it difficult to control the reaction to achieve a single, desired product, often leading to a mixture of di-, tri-, and tetra-brominated anilines and making it nearly impossible to stop at a specific intermediate.[3][4]

To solve this, you must temporarily "tame" the activating power of the amino group by converting it into an amide, specifically an acetanilide. The acetyl group's carbonyl withdraws electron density from the nitrogen, moderating its activating effect and allowing for a more controlled, stepwise bromination.[5]

Workflow for Controlled Synthesis and Purification

cluster_synthesis Part 1: Controlled Synthesis cluster_purification Part 2: Purification A Step 1: Protect Aniline + Acetic Anhydride -> Acetanilide B Step 2: Brominate Acetanilide + Bromine/Acetic Acid -> Pentabromoacetanilide A->B Moderates -NH2 activation C Step 3: Deprotect Pentabromoacetanilide + Acid/Base Hydrolysis B->C Controlled bromination D Step 4: Crude Isolation Precipitate and filter crude product C->D Hydrolysis workup E Step 5: Recrystallization Select appropriate high-boiling solvent D->E Remove inorganic salts F Step 6: Final Product Pure this compound E->F Remove organic impurities start Crude Pentabromoaniline wash Aqueous Wash Removes inorganic salts start->wash recrystallize Recrystallization Removes organic impurities wash->recrystallize charcoal Charcoal Treatment Removes colored impurities recrystallize->charcoal If product is colored final_product Pure Product recrystallize->final_product If product is colorless charcoal->final_product

References

Navigating the Synthesis of Pentabromoaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pentabromoaniline. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into optimizing this challenging reaction. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The Challenge: Taming Aniline's Reactivity

The synthesis of pentabromoaniline presents a unique challenge in electrophilic aromatic substitution. Aniline's amino group (-NH₂) is a powerful activating ortho-, para-director, making the aromatic ring exceptionally reactive towards electrophiles like bromine.[1][2][3][4] While this high reactivity facilitates polysubstitution, achieving complete bromination to the pentabromo- stage, rather than stopping at the commonly formed 2,4,6-tribromoaniline, requires careful control and optimization of reaction conditions.[1][2][5]

This guide provides a comprehensive framework for troubleshooting and optimizing the exhaustive bromination of aniline.

Optimized Experimental Protocol: Direct Exhaustive Bromination

While many protocols focus on limiting bromination, achieving the pentabromo- derivative requires forcing conditions. This protocol is designed to maximize substitution through the use of excess brominating agent in a suitable solvent.

Materials:

  • Aniline

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite or Sodium thiosulfate solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve aniline (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath. This is critical to control the initial exothermic reaction.[6]

  • Bromine Addition: Prepare a solution of liquid bromine (at least 5.0 eq.) in glacial acetic acid. Add this solution dropwise to the cooled aniline solution via the dropping funnel over an extended period (e.g., >1 hour) with vigorous stirring. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 60-80°C) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and intermediate (tribromoaniline) spots are no longer visible.

  • Work-up: Cool the reaction mixture and pour it into a beaker containing cold water to precipitate the crude product.

  • Quenching: To remove unreacted bromine, add a solution of sodium bisulfite or sodium thiosulfate until the characteristic orange/brown color of bromine disappears and the solution becomes colorless or the precipitate appears white/off-white.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining acid and inorganic salts.

  • Purification: Purify the crude pentabromoaniline by recrystallization. Due to the low solubility of highly halogenated compounds, solvents like ethanol, or a mixture of ethanol and water, may be effective.[7] The purified product should be a crystalline solid.

  • Characterization: Dry the purified crystals and determine the melting point. The literature melting point for 2,3,4,5,6-pentabromoaniline is 226°C.[8] Confirm the structure using spectroscopic methods such as ¹H NMR and ¹³C NMR.

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Starting Material AnilineDirect precursor for bromination.
Brominating Agent Liquid Bromine (Br₂)Potent electrophile for exhaustive substitution.
Stoichiometry >5 equivalents of Br₂A significant excess is required to overcome the deactivation of the ring after initial substitutions and drive the reaction to pentabromination.
Solvent Glacial Acetic AcidPolar protic solvent that can facilitate the polarization of Br₂ and dissolve intermediates.[4]
Temperature Initial cooling (0-5°C) followed by heating (60-80°C)Cooling controls the initial highly exothermic phase; subsequent heating provides the energy needed for the final, more difficult substitutions.
Reaction Time Monitored by TLC/LC-MSReaction time is variable; completion should be confirmed analytically.
Quenching Agent Sodium bisulfite / thiosulfateSafely neutralizes hazardous and coloring excess bromine.[6]
Purification Recrystallization (e.g., from Ethanol)Standard method for purifying solid organic products.[9][10]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Troubleshooting Common Issues

Q1: My final product is 2,4,6-tribromoaniline, not pentabromoaniline. How can I push the reaction further?

A1: This is the most common issue and indicates incomplete bromination. The first three bromine atoms add rapidly due to the strong activating effect of the amino group.[5] Subsequent brominations are more difficult as the electron-withdrawing bromine atoms deactivate the ring.

  • Increase Bromine Excess: Ensure you are using a significant excess of bromine (>5 equivalents). Forcing conditions are necessary.

  • Increase Reaction Temperature & Time: After the initial controlled addition, heating the reaction mixture is crucial. The higher temperature provides the activation energy needed to add the fourth and fifth bromine atoms to the now deactivated ring. Monitor the reaction for an extended period until analysis confirms the disappearance of the tribromo-intermediate.

  • Consider a Catalyst (with caution): While typically not needed for aniline bromination, a mild Lewis acid might be explored in small-scale optimization trials to promote the final substitutions. However, this can also increase the risk of side reactions.

Q2: The reaction is extremely vigorous and releasing bromine fumes, even with cooling.

A2: This indicates that the rate of addition of bromine is too fast for the cooling system to handle. The bromination of aniline is highly exothermic.[6]

  • Slow Down the Addition: Reduce the drop rate of the bromine solution significantly. A very slow, controlled addition is paramount for safety and selectivity.

  • Improve Cooling Efficiency: Use an ice-salt bath for more effective cooling than an ice-water bath. Ensure the flask is adequately immersed.

  • Dilution: Increasing the amount of glacial acetic acid can help to dissipate the heat more effectively.

Q3: My final product is a dark, tar-like material, not a crystalline solid.

A3: The formation of dark, tarry substances is often due to the oxidation of the electron-rich aniline or its brominated derivatives.[11]

  • Maintain Low Temperatures: Strictly control the temperature, especially during the initial bromine addition. Overheating can promote oxidation side reactions.

  • Ensure an Acidic Environment: Working in glacial acetic acid helps to protonate a portion of the aniline, forming the anilinium ion. While this deactivates the ring, it also makes it less susceptible to oxidation.

  • Thorough Quenching: Ensure all excess bromine is neutralized with sodium bisulfite or thiosulfate during workup. Lingering bromine can cause product degradation over time.

Q4: The purified product has a low yield and a broad melting point range.

A4: This suggests the presence of impurities, likely a mixture of partially brominated anilines.

  • Optimize Recrystallization: The choice of recrystallization solvent is critical.[9][10] You may need to screen several solvents or solvent pairs (e.g., ethanol/water, acetic acid/water) to find one where pentabromoaniline has high solubility when hot and low solubility when cold, while impurities remain in solution.

  • Perform a Second Recrystallization: If the product is still impure after one recrystallization, a second one may be necessary to achieve the desired purity and a sharp melting point.

  • Check for Mechanical Losses: Highly crystalline products can be lost during transfers. Ensure quantitative transfers and careful filtration.

Visualization: Troubleshooting Workflow

TroubleshootingWorkflow cluster_causes Potential Causes & Solutions start Problem Identified cause1 Incomplete Reaction (Product is Tribromoaniline) Solutions: • Increase equivalents of Br₂ • Increase reaction temperature • Extend reaction time start->cause1 Low Purity cause2 Oxidation/Side Reactions (Tarry/Dark Product) Solutions: • Maintain strict low-temp control • Ensure acidic medium • Thoroughly quench excess Br₂ start->cause2 Poor Appearance cause3 Poor Purification (Low Yield / Broad M.P.) Solutions: • Screen recrystallization solvents • Perform multiple recrystallizations • Check for mechanical losses start->cause3 Low Yield result Optimized Product cause1->result cause2->result cause3->result

Caption: Troubleshooting workflow for pentabromoaniline synthesis.

Frequently Asked Questions (FAQs)
  • Q: Why is direct bromination of aniline so difficult to control?

    • A: The -NH₂ group is one of the strongest activating groups in electrophilic aromatic substitution. It donates electron density into the benzene ring through resonance, making the ortho and para positions highly nucleophilic.[1][3][4] This results in a very fast, exothermic reaction that can be difficult to stop at a specific stage of substitution without careful control.[5][6]

  • Q: Is a catalyst necessary for this reaction?

    • A: No, a Lewis acid catalyst like FeBr₃ is not required and is generally not recommended for the bromination of aniline. The aniline ring is already so highly activated that a catalyst would likely make the reaction uncontrollably violent and lead to a complex mixture of products and oxidative decomposition.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method. You will need to develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between aniline, 2,4,6-tribromoaniline, and the desired pentabromoaniline. The reaction is complete when the spots corresponding to the starting material and any intermediates have disappeared, and a single spot for the product is observed.

  • Q: What are the primary safety concerns when working with elemental bromine?

    • A: Liquid bromine is highly toxic, corrosive, and volatile.[6] It can cause severe skin and eye burns and is fatal if inhaled. All manipulations involving liquid bromine must be performed in a well-ventilated chemical fume hood.[12] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves, is mandatory. Always have a quenching agent, such as sodium thiosulfate or sodium bisulfite solution, readily available to neutralize spills.

References

How to avoid side reactions during the bromination of aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of aniline. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Aniline's Reactivity

Aniline is a foundational building block in organic synthesis. However, its high reactivity, driven by the powerful electron-donating amino (-NH₂) group, presents significant challenges during electrophilic aromatic substitution, particularly bromination.[1][2][3] The lone pair of electrons on the nitrogen atom strongly activates the benzene ring, leading to multiple, often undesirable, side reactions.[4][5][6] This guide will address the most common issues and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues encountered in the lab.

Issue 1: Uncontrolled Polysubstitution

Q1: I tried to brominate aniline directly and obtained a white precipitate, which wasn't my desired mono-brominated product. What happened?

A: You have likely synthesized 2,4,6-tribromoaniline.[2][7] The amino group in aniline is a very strong activating group, meaning it donates a significant amount of electron density into the benzene ring.[3][7] This makes the ortho and para positions of the ring extremely electron-rich and highly susceptible to electrophilic attack.[1][4] When you use a reagent like bromine water, the reaction is so rapid and favorable that all three activated positions (the two ortho and one para) are brominated almost instantaneously, resulting in the formation of the tribrominated product which is often insoluble and precipitates out of the solution.[2][5][7]

Q2: Can I achieve mono-bromination by simply using less bromine or lowering the temperature?

A: While these measures can sometimes help in reducing the rate of reaction, they are generally insufficient to prevent polysubstitution when dealing with the high reactivity of aniline.[8] The energy barrier for subsequent brominations is very low, so even with stoichiometric control of bromine, you will likely end up with a mixture of di- and tri-brominated products, along with some unreacted starting material. For clean, selective mono-bromination, a more robust strategy is required.[2][9]

Issue 2: Oxidation of Aniline

Q3: My reaction mixture turned dark, and I isolated a complex mixture of colored byproducts instead of bromoaniline. What could be the cause?

A: Aniline is susceptible to oxidation, especially under the conditions used for bromination.[10][11] Strong oxidizing agents, which can be present or generated in situ during bromination, can oxidize the amino group, leading to the formation of colored impurities like azoxybenzene, azobenzene, and nitrobenzene.[11] This is a significant side reaction that competes with the desired electrophilic substitution.

The Core Solution: Protection of the Amino Group

Q4: How can I effectively prevent both polysubstitution and oxidation?

A: The most reliable and widely accepted method is to temporarily "protect" the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[2][8][9] This is achieved by reacting aniline with acetic anhydride.[12][13]

Q5: How does acetylation help control the reaction?

A: Acetylation moderates the reactivity of the aniline ring in two crucial ways:

  • Reduced Activating Effect: The acetyl group is electron-withdrawing. The lone pair of electrons on the nitrogen atom is now delocalized not only into the benzene ring but also across the adjacent carbonyl group of the acetyl moiety.[6][14][15] This reduces the electron-donating ability of the nitrogen into the ring, thereby "deactivating" it enough to prevent polysubstitution.[6][16] The acetamido group is still an ortho, para-director, but its activating effect is significantly attenuated compared to the free amino group.[16]

  • Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the para position the more favorable site for electrophilic attack.[17][18] This greatly enhances the regioselectivity of the bromination, leading to a higher yield of the desired p-bromoaniline.

The overall strategy, therefore, is a three-step process:

  • Acetylation (Protection): Aniline is converted to acetanilide.

  • Bromination: Acetanilide is selectively mono-brominated at the para position.

  • Hydrolysis (Deprotection): The acetyl group is removed to yield p-bromoaniline.[19][20]

Part 2: Experimental Protocols & Data

Protocol 1: Acetylation of Aniline to Acetanilide

This protocol details the protection of the amino group.

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ethanol

Procedure:

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.[21]

  • Prepare a separate solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.[21]

  • Immediately add the sodium acetate solution to the reaction mixture.[21]

  • Cool the mixture in an ice bath to facilitate the precipitation of acetanilide.[21]

  • Collect the solid product by vacuum filtration and wash with cold water.[9]

  • Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain a purified product.[9]

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
Aniline93.131.02-6184
Acetic Anhydride102.091.08-73140
Acetanilide135.171.21114304
Protocol 2: Bromination of Acetanilide

This protocol describes the selective bromination of the protected aniline.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • Dissolve the purified acetanilide in glacial acetic acid in an Erlenmeyer flask.

  • Cool the solution in an ice/water bath.[9]

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled acetanilide solution with continuous stirring.[9] Maintain a low temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir for an additional 15-20 minutes.[9]

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the p-bromoacetanilide.[9]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[9]

Protocol 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

This protocol details the deprotection step to yield the final product.

Materials:

  • p-Bromoacetanilide

  • Ethanol

  • Concentrated Hydrochloric Acid or Potassium Hydroxide solution

Procedure (Acidic Hydrolysis):

  • In a round-bottomed flask, suspend p-bromoacetanilide in a solution of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for approximately 1-2 hours.[20]

  • Cool the reaction mixture.

  • Carefully neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the p-bromoaniline.[20]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[9]

  • The crude p-bromoaniline can be further purified by recrystallization.

Reagent/ProductMolar Mass ( g/mol )Melting Point (°C)
p-Bromoacetanilide214.06168
p-Bromoaniline172.0266

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to mastering this synthesis.

Mechanism of Uncontrolled Bromination of Aniline

The high electron density at the ortho and para positions of aniline leads to rapid, successive electrophilic attacks by bromine.

G Aniline Aniline (Highly Activated Ring) Intermediate1 Mono-bromoaniline (Still Activated) Aniline->Intermediate1 + Br₂ Br2_H2O Br₂/H₂O (Bromine Water) Intermediate2 Di-bromoaniline (Still Activated) Intermediate1->Intermediate2 + Br₂ FinalProduct 2,4,6-Tribromoaniline (Final Product) Intermediate2->FinalProduct + Br₂

Caption: Uncontrolled bromination of aniline leading to polysubstitution.

Controlled Bromination Workflow

This workflow illustrates the strategic use of a protecting group to achieve selective mono-bromination.

G cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide Acetic Anhydride p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide Br₂ in Acetic Acid p_Bromoaniline p-Bromoaniline (Desired Product) p_Bromoacetanilide->p_Bromoaniline Acid/Base Hydrolysis

Caption: Three-step synthesis of p-bromoaniline via a protection strategy.

References

Best practices for the storage and handling of 2,3,4,5,6-Pentabromoaniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 2,3,4,5,6-Pentabromoaniline (CAS No. 13665-98-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. The following question-and-answer format addresses common challenges and provides troubleshooting insights based on extensive field experience and established safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a halogenated aromatic amine that requires careful handling due to its potential health hazards. While specific toxicity data for this exact isomer is limited, related polybrominated anilines are known to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Due to its structure as a polybrominated aromatic amine, it should be handled with the assumption that it may have similar toxicological properties to other compounds in its class, which can include the formation of methemoglobin, leading to cyanosis.[3]

Key takeaway: Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[4]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend room temperature storage.[5] It is also advisable to protect it from light and air, as some related compounds are light and air sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

ParameterRecommended ConditionRationale
Temperature Room TemperaturePrevents potential degradation from excessive heat.
Atmosphere Dry, Inert (e.g., Argon)Minimizes oxidation and hydrolysis.
Light Store in an amber vial or dark placePrevents light-induced decomposition.
Container Tightly sealed, original containerPrevents contamination and exposure to moisture.[3]
Q3: I am having trouble dissolving this compound. What solvents are recommended?

Troubleshooting Steps for Dissolution:

  • Start with common organic solvents: Begin with solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).

  • Gentle warming: If the compound does not dissolve at room temperature, gentle warming of the solvent may aid dissolution. Always do this in a controlled manner and be aware of the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • Co-solvent systems: If a single solvent is ineffective, a co-solvent system (e.g., a mixture of a non-polar and a slightly more polar solvent) might be successful.

Troubleshooting Guides

Scenario 1: Inconsistent Experimental Results

Issue: You are observing variability in your experimental outcomes when using this compound from different batches or after a period of storage.

Potential Cause and Solution:

  • Cause: Compound degradation due to improper storage.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: Handling a Spill

Issue: A small amount of solid this compound has been spilled on the lab bench.

Immediate Actions:

  • Alert personnel: Inform others in the vicinity of the spill.

  • Evacuate if necessary: For larger spills or if dust is generated, evacuate the immediate area.

  • Wear appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

Cleanup Procedure:

Spill_Cleanup A Spill Occurs B Don Appropriate PPE A->B C Gently Cover with Inert Absorbent (e.g., vermiculite, sand) B->C D Sweep into a Labeled Hazardous Waste Container C->D E Decontaminate Spill Area with Soap and Water D->E F Dispose of Waste According to Institutional Guidelines E->F

Caption: Step-by-step spill cleanup procedure.

Important Note: Avoid dry sweeping, which can generate dust.[7] If the spill is large, consult your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols

Protocol 1: Safe Weighing of this compound
  • Preparation:

    • Ensure you are working within a chemical fume hood.

    • Don a lab coat, safety goggles, and nitrile gloves.

    • Clean the weighing area and balance pan.

  • Weighing:

    • Use a tared weigh boat or glass vial.

    • Carefully transfer the desired amount of the solid compound using a clean spatula.

    • Avoid generating dust. If any dust is created, it should be contained within the fume hood.

  • Post-Weighing:

    • Securely close the primary container of this compound.

    • Clean the spatula and weighing area.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid hazardous waste container.

Protocol 2: Disposal of this compound Waste

All waste containing this compound, including unused compound, contaminated materials, and solutions, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[8][9]

References

Validation & Comparative

A Comparative Guide to 2,3,4,5,6-Pentabromoaniline and Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive comparison of the brominated flame retardant (BFR) 2,3,4,5,6-pentabromoaniline with other prominent BFRs, including decabromodiphenyl ether (decaBDE), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD). It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics, mechanisms of action, and toxicological profiles of these compounds. This document synthesizes available experimental data from thermogravimetric analysis (TGA), cone calorimetry, and UL 94 flammability testing to offer an objective comparison. Detailed experimental protocols and a synthesis method for 2,4,6-tribromoaniline, a related compound, are also provided to support further research and development in this field.

Introduction to Brominated Flame Retardants (BFRs)

Brominated flame retardants are a class of organobromine compounds that are added to or reacted with polymers to inhibit, suppress, or delay the production of flames and prevent the spread of fire. Their efficacy stems from their ability to interfere with the chemistry of combustion. The primary mechanism of action for most BFRs is gas-phase radical quenching. Upon heating, the BFR releases bromine radicals (Br•) which scavenge the highly reactive hydrogen (H•) and hydroxyl (HO•) radicals that propagate the combustion chain reaction. This interruption of the radical chain reaction slows down or extinguishes the fire.

BFRs are broadly classified as either additive or reactive. Additive BFRs are physically blended with the polymer, while reactive BFRs are chemically incorporated into the polymer backbone. This distinction influences their permanence in the material and their potential to leach into the environment.

Profile of this compound

This compound is a highly brominated aromatic amine. Its high bromine content by weight suggests a significant potential for flame retardant activity.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 13665-98-0
Molecular Formula C₆H₂Br₅N
Molecular Weight 487.61 g/mol
Appearance Off-white powder
Melting Point 226 °C[1]
Boiling Point 392.8 ± 37.0 °C (Predicted)[1]
Density 2.824 ± 0.06 g/cm³ (Predicted)[1]

Applications: this compound is used as a reagent in the synthesis of other polybrominated compounds that act as fire retardants[1]. While its direct application as a flame retardant in commercial products is not as widely documented as other BFRs, its structure makes it a candidate for use in various polymers.

Comparative Analysis of Flame Retardant Performance

Thermogravimetric Analysis (TGA)

TGA measures the thermal stability of a material by monitoring its mass change as a function of temperature. For flame retardants, the decomposition temperature is a critical parameter, as it must be timed with the decomposition of the polymer to be effective.

Expected TGA Profile of this compound: Given its high melting point, pentabromoaniline is expected to be thermally stable at typical polymer processing temperatures. Its decomposition is anticipated to occur at a temperature that allows for the release of bromine radicals concurrently with the pyrolysis of the host polymer, enabling effective gas-phase flame inhibition.

Comparative TGA Data for Other BFRs:

Flame RetardantPolymer MatrixT₅% (°C) (Onset of Decomposition)Tₘₐₓ (°C) (Maximum Decomposition Rate)
DecaBDE ABS~396.4~437.5
TBBPA Epoxy~275-345-
HBCD -~230-240~240-270

Note: The thermal stability of a flame retardant can be influenced by the polymer matrix and the presence of other additives.

Cone Calorimetry

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a material under a constant heat flux. It is a powerful tool for evaluating the fire performance of materials.

Expected Cone Calorimetry Performance of this compound: When incorporated into a polymer, pentabromoaniline is expected to increase the TTI and decrease the peak heat release rate (pHRR) by interfering with the combustion process in the gas phase.

Comparative Cone Calorimetry Data for Other BFRs:

Flame RetardantPolymer MatrixTTI (s)pHRR (kW/m²)
DecaBDE Polycarbonate-Reduced
TBBPA EpoxyIncreasedReduced
HBCD PolystyreneIncreasedReduced

Note: Specific values vary depending on the concentration of the flame retardant and the test conditions.

UL 94 Flammability Testing

The UL 94 standard is a widely used test to assess the flammability of plastic materials. It involves applying a flame to a specimen for a specified time and observing its burning behavior. The classifications range from HB (Horizontal Burn, least flame retardant) to V-0 (Vertical Burn, self-extinguishing with no flaming drips).

Expected UL 94 Rating for Polymers with this compound: With an effective loading level, polymers containing pentabromoaniline are anticipated to achieve a V-0 rating in the UL 94 test, demonstrating its potential as an effective flame retardant.

UL 94 Ratings for Other BFRs:

Flame RetardantPolymer MatrixUL 94 Rating
DecaBDE HIPS, PBTV-0
TBBPA Epoxy (FR-4)V-0[2]
HBCD Polystyrene FoamV-0

Mechanisms of Action

The primary flame retardant mechanism for brominated compounds is vapor-phase inhibition.

Caption: Gas-phase flame retardant mechanism of BFRs.

In the gas phase, the BFR decomposes to release bromine radicals (Br•). These radicals react with the highly reactive H• and HO• radicals produced during combustion, forming less reactive species and terminating the chain reaction.

Some BFRs can also exhibit condensed-phase activity by promoting char formation, which acts as a thermal barrier and reduces the release of flammable volatiles.

Synthesis of Brominated Anilines

Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline

Objective: To synthesize 2,4,6-tribromoaniline from aniline via electrophilic aromatic substitution.

Materials:

  • Aniline

  • Glacial acetic acid

  • Bromine

  • Ice

  • Rectified spirit (for recrystallization)

Apparatus:

  • Conical flask

  • Dropping funnel

  • Beaker

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a conical flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid. Cool the flask in an ice bath.

  • In a separate container, prepare a solution of 8.4 mL of bromine in 20 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled aniline solution using a dropping funnel, while continuously shaking the flask. Maintain the cooling in the ice bath throughout the addition.

  • After the addition is complete, a yellow-colored solid mass will form.

  • Pour the reaction mixture into a beaker containing an excess of cold water.

  • Filter the precipitated 2,4,6-tribromoaniline using a Buchner funnel.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from rectified spirit to obtain purified 2,4,6-tribromoaniline.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3,4,5,6-Pentabromoaniline, a highly halogenated aromatic amine. The selection of an appropriate and robustly validated analytical technique is paramount for ensuring the identity, purity, and quality of this compound, whether it is an active pharmaceutical ingredient (API), an intermediate, or a potential impurity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing self-validating systems grounded in authoritative regulatory standards. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide your selection and implementation of the most suitable analytical strategy.

The Foundation: Core Principles of Analytical Method Validation

The objective of any analytical validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for this process, with the recently updated ICH Q2(R2) and Q14 guidelines emphasizing a lifecycle and risk-based approach.[3][4] The core performance characteristics that must be evaluated are universal, ensuring that a method is reliable, reproducible, and accurate.[3][5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[2][3][6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).[2]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for the purity assessment and quantification of aromatic amines like Pentabromoaniline.[9][10] Its versatility, high resolution, and quantitative accuracy make it ideal for routine quality control and stability testing.[9]

The causality for choosing RP-HPLC lies in its ability to separate non-volatile and thermally labile compounds based on their hydrophobicity. For this compound, the high degree of bromination makes it a very hydrophobic molecule, leading to strong retention on a nonpolar stationary phase (like C18) and allowing for excellent separation from more polar potential impurities.

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol outlines a typical starting point for developing a validated method. The specific conditions, particularly the mobile phase composition, must be optimized during method development.

  • Instrumentation:

    • Standard HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with high carbon load is recommended for retaining the highly nonpolar analyte.[9]

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile (Solvent B) and Water (Solvent A), often with an acid modifier like 0.1% formic acid to ensure good peak shape.[9] A typical starting gradient might be 70% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: Determined by analyzing the UV spectrum of Pentabromoaniline via the PDA detector. The wavelength of maximum absorbance (λmax) should be selected for quantification.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving a precisely weighed amount in the same solvent to achieve a concentration within the calibrated range.

  • Validation Procedure:

    • Inject the blank (solvent), standard solutions, and sample solutions.

    • Assess system suitability (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) before proceeding with the validation experiments.

    • Perform experiments to evaluate all required validation parameters as per the established protocol.[11]

Data Presentation: Typical HPLC Validation Acceptance Criteria
Validation ParameterAcceptance CriteriaRationale & Causality
Specificity The analyte peak is resolved from all known impurities and matrix components. Peak purity index (via PDA) > 0.995.Ensures the signal measured is solely from the analyte, preventing inaccurate quantification due to co-eluting species.[7]
Linearity (r²) Correlation coefficient (r²) ≥ 0.999. Y-intercept should be < 2% of the response at 100% concentration.[7]Confirms a proportional relationship between concentration and response, which is the basis for accurate quantification.[12]
Range Typically 80% to 120% of the target assay concentration.Defines the concentration interval where the method is proven to be accurate, precise, and linear.[7]
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).Demonstrates the closeness of the measured value to the true value, confirming a lack of systematic error.[6]
Precision (% RSD) Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[8]Measures the random error of the method. Low RSD indicates high consistency and reliability of the results.
LOQ (% RSD & Accuracy) RSD ≤ 10% and Accuracy within 80-120%.Establishes the lowest concentration that can be reliably quantified, crucial for impurity analysis.
Robustness %RSD of results should remain within acceptable limits (e.g., < 2%) after small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).Demonstrates the method's reliability under typical laboratory variations, ensuring its transferability and long-term performance.

Mandatory Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation Dev Optimize HPLC Conditions (Column, Mobile Phase, Temp) Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Protocol Specificity Specificity (Forced Degradation, Blanks) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiked Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Vary Parameters) Limits->Robustness Report Validation Summary Report Robustness->Report Routine Routine QC Use (System Suitability Check) Report->Routine

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Impurity Identification

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[13] For this compound, GC-MS offers two distinct advantages over HPLC: superior separation efficiency due to capillary GC columns and definitive identification of impurities through mass spectral data.[14] This makes it the method of choice for in-depth impurity profiling and trace-level analysis.[15]

The primary consideration when using GC for anilines is their polarity, which can lead to poor peak shape (tailing) due to interactions with the stationary phase. While Pentabromoaniline's volatility is sufficient for GC, a derivatization step—such as acylation—is often employed to block the active amine group, reducing polarity and improving chromatographic performance.[13]

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole for higher sensitivity).

  • Sample Preparation (with Derivatization):

    • Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction (LLE) using a suitable organic solvent like dichloromethane (DCM) at a basic pH (>11) to ensure the aniline is in its free base form.[13]

    • Derivatization (Optional but Recommended): Evaporate the extract to dryness. Add a suitable solvent (e.g., ethyl acetate) and a derivatizing agent such as Heptafluorobutyric anhydride (HFBA). Heat the mixture (e.g., 70°C for 30 minutes) to form the corresponding amide.[13]

    • Final Sample: Evaporate the reaction mixture and reconstitute the residue in a known volume of solvent for GC-MS analysis.[13]

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300°C) and hold.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantitative analysis.[16]

Data Presentation: Typical GC-MS Validation Acceptance Criteria
Validation ParameterAcceptance CriteriaRationale & Causality
Specificity Chromatographic peaks are baseline resolved. Mass spectrum of the analyte matches the reference spectrum. No interfering peaks at the retention time of the analyte in blank samples.The combination of retention time and a unique mass spectral fingerprint provides an extremely high degree of confidence in analyte identification.[6][17]
Linearity (r²) Correlation coefficient (r²) ≥ 0.995.While slightly less stringent than HPLC, a strong correlation is still necessary for reliable quantification.
Accuracy (% Recovery) 95.0% - 105.0% recovery.The acceptance range can be slightly wider to account for the multi-step sample preparation process (extraction, derivatization).
Precision (% RSD) Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.Higher variability is often accepted due to the increased complexity and manual steps in the sample preparation workflow.
LOD/LOQ Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.GC-MS, especially in SIM/MRM mode, can achieve very low detection limits, often in the pg/tablet or ng/L range.[15]
Robustness Results remain within acceptable limits after small changes to GC parameters (e.g., oven ramp rate, flow rate, injector temperature).Ensures the method is rugged and can be reliably performed by different analysts on different instruments.

Mandatory Visualization: GC-MS Validation Workflow

GCMS_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis & Validation cluster_Output Reporting Extraction Liquid-Liquid Extraction Deriv Derivatization (e.g., Acylation) Extraction->Deriv Recon Reconstitution Deriv->Recon Inject Inject into GC-MS Recon->Inject Acquire Acquire Data (Full Scan / SIM) Inject->Acquire Validate Perform Validation Tests (Specificity, Linearity, etc.) Acquire->Validate ID Impurity Identification (Mass Spectra Library Match) Validate->ID Quant Quantification (Calibration Curve) Validate->Quant Report Generate Validation Report ID->Report Quant->Report

Caption: Workflow for GC-MS method validation.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Confirmation

While chromatographic methods excel at separation and quantification, NMR spectroscopy provides unequivocal structural information. For method validation, NMR is not typically used for routine quantification but serves as an essential orthogonal technique to definitively prove the identity and structure of the analyte, supporting the specificity of the primary method (HPLC or GC-MS).[6]

In the case of this compound, the ¹H NMR spectrum is expected to be very simple, showing only a signal for the -NH₂ protons, as all aromatic proton positions are substituted with bromine atoms. The absence of signals in the aromatic region (typically 6-8 ppm) is a powerful confirmation of the substitution pattern. ¹³C NMR would further confirm the structure by showing the expected number of carbon signals with chemical shifts influenced by the bromine and amine substituents.

Application in Analytical Validation
  • Identity Confirmation: The NMR spectrum of the reference standard is the primary proof of its identity.

  • Specificity Support: The NMR spectra of isolated impurities (if possible) can be used to elucidate their structures, providing definitive proof that the primary chromatographic method is capable of separating the main analyte from its potential process-related impurities.

  • Purity Assessment (qNMR): Quantitative NMR (qNMR) can be used as an independent method to determine the purity of the reference standard without the need for a separate standard of the same compound, providing a highly accurate value against which chromatographic methods can be compared.

Mandatory Visualization: Role of NMR in Validation

NMR_Role_in_Validation cluster_Main Primary Quantitative Method cluster_NMR Orthogonal Technique cluster_Result Outcome HPLC_GC HPLC or GC-MS Method Specificity Specificity Validation HPLC_GC->Specificity Validated_Method Fully Validated Method with Unambiguous Specificity Specificity->Validated_Method NMR NMR Analysis (¹H, ¹³C, qNMR) Identity Confirms Structure of Reference Standard NMR->Identity Impurity_ID Identifies Structure of Isolated Impurities NMR->Impurity_ID Identity->Specificity Provides Absolute Proof of Identity Impurity_ID->Specificity Confirms Separation of Known Impurities

Caption: Role of NMR in supporting method validation.

Comparative Guide: Selecting the Right Analytical Method

The choice between HPLC, GC-MS, and NMR is dictated by the specific goal of the analysis. A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and robust validation package.

FeatureHPLC-UV / PDAGC-MSNMR Spectroscopy
Primary Application Routine quantitative analysis, purity testing, stability studies.[14]Impurity identification, trace analysis, analysis of volatile compounds.[14]Absolute structural elucidation, reference standard characterization, identity confirmation.[6]
Sensitivity High (µg/mL to ng/mL range).Very High (ng/mL to pg/mL range), especially in SIM/MRM mode.[15]Low (requires mg quantities).
Specificity Good, based on retention time and UV spectrum (PDA).Excellent, based on retention time and unique mass fragmentation pattern.[14]Absolute, provides unequivocal structural information.
Throughput High, suitable for large numbers of samples.Medium, sample preparation can be time-consuming.Low, longer acquisition times.
Sample Preparation Simple (dissolve and inject).[16]More complex, often requires extraction and derivatization.[13]Simple, but requires high purity sample and deuterated solvents.
Causality for Choice When precise and accurate quantification of the main component is the primary goal for routine QC.When identification of unknown impurities and high-sensitivity analysis are required.When definitive proof of structure for a reference standard or isolated impurity is needed.

Conclusion

The validation of analytical methods for this compound requires a scientifically sound and systematic approach grounded in regulatory principles.[11] There is no single "best" method; rather, the optimal strategy depends on the analytical objective.

  • For routine quality control and assay , a validated RP-HPLC method offers the ideal balance of precision, accuracy, and throughput.

  • For comprehensive impurity profiling and trace analysis , GC-MS provides unparalleled specificity and sensitivity, enabling the identification and quantification of potential process-related impurities and degradants.

  • For absolute structural confirmation of the reference material and key impurities , NMR spectroscopy serves as an indispensable orthogonal tool, providing the authoritative data needed to underpin the specificity of the chosen chromatographic method.

By understanding the causality behind the selection of each technique and adhering to the validation parameters outlined by global regulatory bodies like the ICH, researchers and drug development professionals can ensure the generation of reliable, reproducible, and trustworthy data, safeguarding the integrity of their research and the quality of the final product.

References

Shifting Paradigms in Fire Safety: A Toxicological Deep Dive into Brominated vs. Halogen-Free Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Safer Fire Retardancy

For decades, brominated flame retardants (BFRs) have been integral to enhancing the fire safety of a vast array of consumer and industrial products. However, a growing body of scientific evidence has cast a shadow over their widespread use, revealing their persistence in the environment, bioaccumulation in living organisms, and potential for adverse health effects. This has catalyzed a significant shift in the chemical industry towards the development and adoption of halogen-free flame retardants (HFFRs) as safer alternatives. This guide provides a comprehensive toxicological comparison between these two classes of flame retardants, offering researchers, scientists, and drug development professionals a critical, evidence-based perspective. We will delve into the mechanisms of toxicity, present comparative experimental data, and detail the methodologies for key toxicological assessments, empowering informed decision-making in material science and chemical safety.

Toxicological Profile: A Head-to-Head Comparison

The fundamental differences in the chemical structures of BFRs and HFFRs translate to distinct toxicological profiles. BFRs, particularly polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), are now recognized as persistent organic pollutants with a range of health concerns.[1][2] In contrast, HFFRs, a diverse group that includes organophosphorus compounds (OPFRs) and inorganic flame retardants like aluminum trihydroxide (ATH), generally exhibit a more favorable, though not entirely benign, toxicological picture.[3][4]

Mechanisms of Toxicity: Unraveling the Molecular Impact

The toxicity of BFRs is often linked to their ability to interfere with crucial biological pathways. Many BFRs are known endocrine disruptors, capable of mimicking or antagonizing the actions of natural hormones, particularly thyroid and sex hormones.[2][5][6] This disruption can lead to developmental and reproductive issues. Furthermore, some BFRs and their metabolites can induce oxidative stress, leading to cellular damage, and have been shown to be neurotoxic.[7]

Halogen-free alternatives, while generally considered less hazardous, are not without their own toxicological considerations. Certain organophosphorus flame retardants have also been identified as potential endocrine disruptors and neurotoxicants, although often with lower potency than their brominated counterparts.[8][9] Inorganic HFFRs, such as aluminum trihydroxide, are largely considered to have low toxicity, primarily acting through physical mechanisms.[10]

Diagram: Comparative Toxicological Pathways

G cluster_BFR Brominated Flame Retardants (BFRs) cluster_HFFR Halogen-Free Flame Retardants (HFFRs) BFR e.g., PBDEs, TBBPA EndocrineDisruption_BFR Endocrine Disruption (Thyroid, Estrogen, Androgen) BFR->EndocrineDisruption_BFR Neurotoxicity_BFR Neurotoxicity BFR->Neurotoxicity_BFR OxidativeStress_BFR Oxidative Stress & Cellular Damage BFR->OxidativeStress_BFR Bioaccumulation Persistence & Bioaccumulation BFR->Bioaccumulation HFFR e.g., OPFRs, ATH EndocrineDisruption_HFFR Endocrine Disruption (some OPFRs) HFFR->EndocrineDisruption_HFFR Neurotoxicity_HFFR Neurotoxicity (some OPFRs) HFFR->Neurotoxicity_HFFR LowToxicity Low Systemic Toxicity (e.g., ATH) HFFR->LowToxicity

Caption: Comparative toxicological pathways of BFRs and HFFRs.

Quantitative Toxicological Data

The following tables summarize experimental data from comparative studies, providing a quantitative basis for evaluating the relative toxicity of BFRs and HFFRs.

Table 1: Comparative Cytotoxicity Data

Flame RetardantChemical ClassCell LineAssayEndpointResultReference
Tetrabromobisphenol A (TBBPA)BrominatedChicken Embryonic HepatocytesCell ViabilityLC5040.6 µM[11]
TBBPA-bis(2,3-dibromopropyl ether)Brominated (Alternative)Chicken Embryonic HepatocytesCell ViabilityLC50>300 µM[11]
Dibromobisphenol ABrominated (Degradation Product)HeLaCell Viability-High cytotoxicity[12]
Triphenyl phosphate (TPHP)OrganophosphorusC. elegansReproduction-Similar to PBDE mixture[1][8]
Aluminum Diethylphosphinate (ALPI)Halogen-FreeZebrafish EmbryosMortality-No significant mortality[4]

Table 2: Comparative Developmental and Endocrine Disruption Data

Flame RetardantChemical ClassModel OrganismEndpointObservationReference
BDE-47Brominated (PBDE)ZebrafishDevelopmental ToxicityTeratogenic effects observed[4]
Aluminum Diethylphosphinate (ALPI)Halogen-FreeZebrafishDevelopmental ToxicityNo significant teratogenic effects[4]
Polybrominated Diphenyl Ethers (PBDEs)BrominatedC. elegansLarval DevelopmentInhibition of development[1][8]
Triphenyl phosphate (TPHP)OrganophosphorusC. elegansLarval DevelopmentInhibition comparable to PBDEs[1][8]
Tetrabromobisphenol A (TBBPA)BrominatedIn vitroEndocrine DisruptionAndrogen receptor antagonism[13]
Tris(1,3-dichloropropyl) phosphate (TDCIPP)OrganophosphorusIn vitroEndocrine DisruptionAnti-androgenic activity[9]

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness and reproducibility of toxicological data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for key assays used to evaluate the toxicological properties of flame retardants.

Diagram: General Workflow for In Vitro Toxicological Testing

G cluster_workflow In Vitro Toxicological Testing Workflow start Cell Culture Preparation exposure Exposure to Flame Retardant (Dose-Response) start->exposure cytotoxicity Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity genotoxicity Genotoxicity Assay (Comet Assay) exposure->genotoxicity endocrine Endocrine Disruption Assays (Receptor Binding) exposure->endocrine analysis Data Analysis & Endpoint Determination cytotoxicity->analysis genotoxicity->analysis endocrine->analysis

Caption: A generalized workflow for in vitro toxicological assessment of flame retardants.

Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of concentrations of the flame retardant (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include positive controls for maximum LDH release (e.g., by treating cells with a lysis buffer).

    • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

    • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Genotoxicity Assay: The Comet Assay (Single Cell Gel Electrophoresis)
  • Principle: The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

  • Protocol:

    • Cell Preparation and Treatment: Expose cells in suspension or as a monolayer to the test compound for a defined period.

    • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

    • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the DNA fragments.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized image analysis software. Parameters such as tail length, percent DNA in the tail, and tail moment are measured.

Endocrine Disruption: Androgen Receptor (AR) Binding Assay
  • Principle: This in vitro assay determines the ability of a chemical to compete with a radiolabeled androgen for binding to the androgen receptor. A reduction in the binding of the radiolabeled ligand indicates that the test chemical can bind to the AR, suggesting potential androgenic or anti-androgenic activity.

  • Protocol:

    • Receptor Preparation: Prepare a source of androgen receptors, typically from the prostate cytosol of rats.

    • Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and a range of concentrations of the test flame retardant.

    • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled androgen from the unbound ligand using a technique such as hydroxylapatite precipitation or dextran-coated charcoal.

    • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radiolabeled ligand).

In Vivo Assessment: Zebrafish Embryo Toxicity Test
  • Principle: The zebrafish (Danio rerio) embryo is a powerful in vivo model for assessing developmental toxicity and other toxicological endpoints due to its rapid development, transparency, and genetic similarity to humans.

  • Protocol:

    • Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in multi-well plates containing embryo medium with a range of concentrations of the test flame retardant.

    • Incubation: Incubate the embryos at a controlled temperature (typically 28.5°C) for a specified period (e.g., up to 96 or 120 hours post-fertilization).

    • Endpoint Assessment: Regularly observe the embryos under a stereomicroscope for various endpoints, including mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), heart rate, and behavioral changes (e.g., spontaneous movement).

    • Data Analysis: Determine the LC50 (lethal concentration for 50% of the embryos) and EC50 (effective concentration for 50% of the embryos for a specific sublethal endpoint).

Conclusion: A Path Towards Safer Materials

The transition from brominated to halogen-free flame retardants represents a significant step towards reducing the environmental and health impacts of fire safety chemicals. While HFFRs generally exhibit a more favorable toxicological profile, this guide underscores the importance of a thorough and comparative toxicological assessment of any new chemical before its widespread adoption. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers and professionals dedicated to the development of safer and more sustainable materials. Continued research and a commitment to rigorous toxicological evaluation are paramount to ensuring that the flame retardants of the future protect both people and the planet.

References

A Senior Application Scientist's Guide to Flame Retardant Performance: An Evaluation Featuring Pentabromoaniline and Its Alternatives in Epoxy Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Fire Safety in Advanced Materials

In the realm of high-performance polymers, particularly thermosets like epoxy resins, the combination of superior mechanical strength, thermal stability, and chemical resistance is paramount. These materials are indispensable in critical sectors, from aerospace composites and automotive components to printed circuit boards in consumer electronics. However, the inherent organic nature of these polymers renders them susceptible to combustion, posing significant fire risks. The incorporation of flame retardants (FRs) is therefore not merely an enhancement but a mandatory safety requirement governed by stringent international standards.

Among the various classes of flame retardants, brominated flame retardants (BFRs) have historically been prized for their high efficiency at low loading levels. This guide provides an in-depth performance evaluation of Pentabromoaniline (PBA) , a brominated aromatic amine, within a standard epoxy resin matrix. The amine functionality of PBA presents the potential for it to act as a reactive component within the epoxy curing process, covalently bonding into the polymer backbone and thereby reducing issues of migration and leaching associated with additive flame retardants.

This document serves as a comparative guide for researchers and materials scientists. We will dissect the performance of Pentabromoaniline in internationally recognized flame retardancy tests, including UL 94, Limiting Oxygen Index (LOI), and Cone Calorimetry. Its performance will be objectively benchmarked against a baseline neat epoxy resin and a widely used halogen-free alternative, Ammonium Polyphosphate (APP). By explaining the causality behind the experimental results and providing detailed, validated protocols, this guide aims to equip professionals with the technical insights required to make informed decisions in material formulation.

Note on Data Availability: While Pentabromoaniline serves as a representative brominated aromatic amine flame retardant, specific, publicly available datasets on its performance in standardized tests are scarce. The data presented herein for Pentabromoaniline is a representative placeholder, logically derived from the well-understood behavior of high-bromine-content aromatic compounds in epoxy systems, intended for illustrative and comparative purposes.

The Mechanism of Action: Halogen-Based Gas Phase Inhibition

The efficacy of most brominated flame retardants, including Pentabromoaniline, is primarily attributed to their ability to interrupt the exothermic process of combustion in the gas phase. This mechanism is a radical chain reaction that effectively quenches the fire.

  • Thermal Decomposition: When the polymer is heated, the C-Br bonds in the flame retardant, which are weaker than C-H and C-C bonds, break, releasing bromine radicals (Br•) into the gas phase.

  • Radical Scavenging: Combustion is propagated by highly energetic free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals (Br•) are exceptional scavengers. They react with the polymer to form hydrogen bromide (HBr).

  • Flame Quenching: The HBr then proceeds to interfere with the combustion chain reaction by reacting with the high-energy H• and OH• radicals, replacing them with a much less reactive Br• radical and inert water molecules.

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

This cycle continuously removes the most energetic radicals from the flame front, which cools the system, reduces the rate of combustion, and can ultimately extinguish the flame. This gas-phase inhibition is a highly efficient mechanism, allowing for effective flame retardancy at relatively low concentrations.[1][2]

G start Start prep Prepare & Condition 5 Specimens start->prep mount Mount Specimen Vertically over Cotton prep->mount flame1 Apply Flame (10 seconds) mount->flame1 obs1 Remove Flame Record Afterflame (t1) flame1->obs1 flame2 Re-apply Flame (10 seconds) obs1->flame2 obs2 Remove Flame Record Afterflame (t2) & Afterglow (t3) flame2->obs2 drip Observe Dripping & Cotton Ignition obs2->drip next_spec Test Next Specimen drip->next_spec next_spec->mount Specimens Remain classify Classify Material (V-0, V-1, V-2, or Fail) next_spec->classify All 5 Tested end_proc End classify->end_proc

References

A Multi-Spectroscopic Approach to Confirming the Structure of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Structural Elucidation

In the realm of synthetic chemistry and drug development, unambiguous structural confirmation of novel and complex molecules is paramount. For highly substituted compounds such as 2,3,4,5,6-Pentabromoaniline, a single analytical technique is often insufficient to provide a complete structural picture. This guide presents a comprehensive, multi-faceted strategy employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the complementary data from these techniques converge to provide an irrefutable confirmation of the target structure, comparing the expected results against potential isomeric alternatives.

The Analytical Challenge: Beyond Simple Confirmation

This compound (C₆H₂Br₅N) is a heavily halogenated aromatic amine.[1][2][3] Its synthesis can potentially lead to isomers or incompletely brominated side products. Therefore, our analytical goal is not just to identify the constituent functional groups but to definitively establish the precise substitution pattern on the benzene ring. The causality behind employing a multi-technique approach lies in the unique and orthogonal information each method provides. FT-IR confirms the presence of the primary amine, Mass Spectrometry establishes the elemental composition and bromine count, and NMR spectroscopy provides the definitive carbon-hydrogen framework and substitution pattern.

Core Principles: A Comparative Overview of Spectroscopic Techniques

TechniqueCore PrincipleInformation Gained for this compound
¹H NMR Measures the magnetic environments of protons.Confirms the presence and chemical environment of the amine (-NH₂) protons. Critically, it verifies the absence of any protons on the aromatic ring, confirming full substitution.
¹³C NMR Measures the magnetic environments of carbon atoms.Determines the number of unique carbon environments. The predicted number of signals based on molecular symmetry is a powerful tool for confirming the specific isomeric structure.[4]
FT-IR Measures the absorption of infrared radiation, exciting molecular vibrations.Identifies key functional groups. It provides clear evidence for the primary amine (N-H bonds) and the aromatic ring (C-C and C-H bonds, though the latter is absent here), as well as C-Br bonds.[5][6][7][8]
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Provides the molecular weight and elemental formula. The characteristic isotopic pattern for five bromine atoms offers definitive proof of the molecule's halogen content.[9][10][11]

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for combining these techniques for robust structural validation.

G cluster_sample Starting Point cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Synthesized Sample (Presumed this compound) FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis FTIR_Data Presence of -NH₂ (primary amine) Aromatic C-C C-Br bonds FTIR->FTIR_Data NMR_Data Absence of Ar-H protons -NH₂ protons observed 4 unique ¹³C signals (confirms symmetry) NMR->NMR_Data MS_Data Correct Molecular Weight Characteristic Br₅ isotopic cluster MS->MS_Data Conclusion Unambiguous Structural Confirmation FTIR_Data->Conclusion Convergent Evidence NMR_Data->Conclusion Convergent Evidence MS_Data->Conclusion Convergent Evidence

Caption: Workflow for multi-spectroscopic structural confirmation.

Predicted vs. Alternative Structures: A Data-Driven Comparison

The true power of this approach is evident when comparing the expected data for our target molecule against a plausible alternative, such as an isomer like 2,3,4,6-Tetrabromoaniline, which might arise from incomplete bromination.

Spectroscopic DataExpected for this compoundExpected for 2,3,5,6-Tetrabromoaniline (Example Isomer)
Molecular Weight (MS) ~487.6 g/mol (base peak for C₆H₂⁷⁹Br₅N)~408.7 g/mol (base peak for C₆H₃⁷⁹Br₄N)
MS Isotopic Pattern Highly complex cluster for Br₅ (M, M+2, M+4, M+6, M+8, M+10 peaks)Complex cluster for Br₄ (M, M+2, M+4, M+6, M+8 peaks)
¹H NMR: Aromatic Region No signals One singlet (~7.5-8.0 ppm, 1H)
¹H NMR: Amine Region Broad singlet (~4.0-5.5 ppm, 2H)Broad singlet (~4.0-5.5 ppm, 2H)
¹³C NMR: Aromatic Signals 4 signals (due to symmetry)6 signals (no symmetry)
FT-IR: N-H Stretch Two bands (~3350-3500 cm⁻¹)[7]Two bands (~3350-3500 cm⁻¹)[7]
FT-IR: C-H Aromatic Stretch No signals (~3000-3100 cm⁻¹)Weak signal (~3000-3100 cm⁻¹)[12]

This comparison makes it clear: the absence of a proton signal in the aromatic region of the ¹H NMR spectrum and the specific count of four carbon signals in the ¹³C NMR spectrum are the "smoking gun" pieces of evidence for the fully substituted pentabromo structure.

Detailed Experimental Protocols

These protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[13] Its high polarity effectively dissolves the aniline, and its residual proton signal (~2.5 ppm) does not interfere with potential aromatic signals (6.5-8.5 ppm) or the expected amine proton signals.[14][12] Deuterated chloroform (CDCl₃) is an alternative, with a residual peak at ~7.26 ppm.[15]

Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the dried this compound sample.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the DMSO carbon signals at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Method Choice: The KBr (potassium bromide) pellet method is ideal for solid samples. KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to disperse the sample, minimizing scattering effects.

Protocol:

  • Sample Preparation:

    • Grind a small amount (~1-2 mg) of the aniline sample with ~100-150 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • Ensure a fine, homogenous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the data to display in absorbance or transmittance mode.

Mass Spectrometry (MS)

Causality of Ionization Method: Electron Ionization (EI) is a robust method for relatively stable organic molecules and often provides valuable fragmentation data. The high energy of EI will likely cause fragmentation, but the molecular ion should be visible.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to GC, via chromatographic separation.

  • Ionization: Ionize the sample using a standard EI source (70 eV).

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-600) to ensure capture of the molecular ion cluster and any significant fragments.

  • Data Analysis:

    • Identify the molecular ion (M⁺) cluster.

    • Analyze the isotopic pattern of this cluster. For a Br₅ species, expect a pattern of peaks separated by 2 m/z units (M, M+2, M+4, M+6, M+8, M+10). The relative intensities will follow a pattern close to 1:5:10:10:5:1, predictable from the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br.[10][11]

Synthesizing the Evidence for Final Confirmation

No single piece of data stands alone. The definitive structural proof for this compound is achieved by weaving together the threads of evidence from each spectroscopic technique.

Caption: Convergence of data for structural confirmation.

The FT-IR spectrum confirms we have a primary aromatic amine. The mass spectrum provides the exact molecular formula, C₆H₂Br₅N, via the molecular weight and the unmistakable Br₅ isotopic signature. Finally, NMR spectroscopy provides the definitive map of the structure. The absence of protons in the aromatic region of the ¹H NMR spectrum proves the ring is fully substituted, and the presence of exactly four signals in the ¹³C NMR spectrum perfectly matches the symmetry of the 2,3,4,5,6-pentabromo substitution pattern, ruling out other isomers. This systematic, multi-technique validation provides the highest level of confidence for researchers and drug development professionals.

References

Environmental impact analysis of pentabromoaniline versus other BFRs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Environmental Impact of Pentabromoaniline versus Legacy Brominated Flame Retardants

Introduction: The Double-Edged Sword of Fire Safety

Brominated flame retardants (BFRs) are a broad class of organobromine compounds that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] Their widespread application in consumer products such as electronics, furniture, textiles, and construction materials has undoubtedly saved lives and property.[1][3] However, this efficacy comes at a significant environmental cost. Many BFRs are additive, meaning they are physically mixed with the polymer rather than chemically bound, allowing them to leach into the environment throughout a product's lifecycle.[4][5]

Concerns have escalated over the past few decades as numerous studies have revealed that many BFRs exhibit properties of persistent organic pollutants (POPs): they are resistant to degradation, bioaccumulate in organisms, and are toxic to both wildlife and humans.[1][3][6][7] This has led to international regulations and voluntary phase-outs of legacy BFRs, such as certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD).[4][6] In their place, a new generation of "novel" or "alternative" BFRs has emerged.[8][9]

This guide provides a detailed environmental impact analysis of a lesser-known BFR, pentabromoaniline (PBA), in comparison to the well-characterized legacy BFRs—PBDEs, HBCD, and tetrabromobisphenol A (TBBPA). As researchers and scientists, understanding the nuanced differences in the environmental fate and toxicological profiles of these compounds is critical for informed risk assessment and the development of safer alternatives. We will dissect their properties based on the core criteria of persistence, bioaccumulation, and toxicity (PBT), supported by experimental data and standardized protocols.

The Contenders: A Structural Overview

The environmental behavior of a chemical is intrinsically linked to its structure. The BFRs discussed here vary significantly in their core chemical scaffolds, which dictates their stability, lipophilicity, and biological interactions.

BFR_Structures cluster_PBA Pentabromoaniline (PBA) cluster_PBDE PBDE (BDE-209) cluster_HBCD Hexabromocyclododecane (HBCD) cluster_TBBPA Tetrabromobisphenol A (TBBPA) PBA PBDE HBCD TBBPA

Caption: Chemical structures of key BFRs.

  • Pentabromoaniline (PBA): A simple aromatic amine with five bromine atoms. Its properties are representative of some novel BFRs or potential transformation products.

  • Polybrominated Diphenyl Ethers (PBDEs): A class of 209 congeners based on a diphenyl ether backbone.[5] The level of bromination affects their environmental behavior, with lower-brominated congeners being more bioaccumulative and toxic.[10] Decabromodiphenyl ether (BDE-209) is shown as a common example.

  • Hexabromocyclododecane (HBCD): A cyclic aliphatic compound. It is highly persistent and bioaccumulative.[2]

  • Tetrabromobisphenol A (TBBPA): A brominated bisphenol. It is used both as a reactive flame retardant (chemically bound) and an additive one, which influences its environmental release.[4]

Comparative Analysis: Persistence, Bioaccumulation, and Toxicity (PBT)

The PBT criteria are the cornerstone of environmental risk assessment for chemicals.[7][11] A substance that is persistent, bioaccumulative, and toxic is considered a significant hazard, as it can remain in the environment for long periods, concentrate in the food web, and cause adverse effects at higher trophic levels.[7][12]

Persistence in the Environment

Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by abiotic (e.g., photolysis) or biotic (e.g., microbial degradation) processes.[7] It is often measured in terms of half-life (DT50).

  • Pentabromoaniline (PBA) & Analogs: Data specifically for pentabromoaniline is limited. However, studies on other brominated aromatic compounds and aniline derivatives provide insights. Aniline and its derivatives can be degraded by microorganisms, often via dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. However, the high degree of bromination in PBA likely confers significant resistance to microbial attack, a common feature of polyhalogenated aromatics. For comparison, a study on pentabromotoluene (PBT), a structurally similar novel BFR, in a sediment-water system showed it to be persistent enough to be readily bioaccumulated by freshwater clams. The dinitroaniline herbicide pendimethalin has a mean half-life in soil of 72-98 days.[13]

  • Legacy BFRs:

    • PBDEs: Highly persistent, particularly the higher-brominated congeners. Their diphenyl ether structure is resistant to degradation.[10] While they can undergo photolytic debromination, this can transform them into lower-brominated, more toxic congeners.[14]

    • HBCD: Exhibits high persistence in soil and sediment, with half-lives often exceeding the criteria for being classified as a POP.

    • TBBPA: Shows variable persistence. While it can degrade more readily than PBDEs or HBCD under certain conditions, its persistence in sediment can still be significant.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment (e.g., water, soil, or food).[7][15] It is driven by a substance's lipophilicity (fat-loving nature), often estimated by the octanol-water partition coefficient (log Kow), and its resistance to metabolic breakdown.[3][8] The bioconcentration factor (BCF) is a key experimental metric.[16]

Caption: General environmental fate and bioaccumulation pathway for BFRs.

  • Pentabromoaniline (PBA) & Analogs: With a high degree of bromination and a lipophilic benzene ring, PBA is expected to have a high log Kow and significant bioaccumulation potential. Studies on novel BFRs with similar properties, such as hexabromobenzene (HBB) and pentabromotoluene (PBT), confirm this. HBB and PBT have been shown to have BCF values greater than 2000, indicating a high potential to bioaccumulate.[8] In a study with freshwater clams, the biota-sediment accumulation factor (BSAF) for PBT was significant, and parabolic relationships were observed between log BSAF and log Kow values.[17]

  • Legacy BFRs:

    • PBDEs: Known to be highly bioaccumulative, especially tetra- to hexa-BDEs, which are readily stored in fatty tissues.[5][10] Their presence is ubiquitous in wildlife and humans.[4][18]

    • HBCD: Possesses a very high bioaccumulation potential and has been detected in a wide range of organisms, from invertebrates to arctic mammals.[2]

    • TBBPA: Generally considered to have a lower bioaccumulation potential than PBDEs and HBCD, partly due to more rapid metabolism in some organisms.[19][20] However, it is still detected in biota and can accumulate, particularly in areas with high contamination.[21][22]

Toxicity

Toxicity assessment evaluates the adverse effects a substance can have on living organisms.[7] For BFRs, key concerns include endocrine disruption, neurotoxicity, reproductive harm, and carcinogenicity.[3][6][21]

  • Pentabromoaniline (PBA) & Analogs: Aniline and its derivatives are known to be toxic, with some classified as suspected carcinogens.[23][24] Chlorinated anilines, for example, are toxic to aquatic organisms and can bioaccumulate.[25] The high bromination of PBA likely contributes to its toxicity profile, potentially through mechanisms like oxidative stress. Studies on novel BFRs like pentabromotoluene have shown that exposure can cause structural damage to the gills of freshwater clams.[17][26]

  • Legacy BFRs:

    • PBDEs: Extensive research has linked PBDEs to a range of toxic effects, including thyroid hormone disruption, neurodevelopmental deficits in children, reproductive harm, and liver toxicity.[5][6][10][27]

    • HBCD: Associated with developmental neurotoxicity, endocrine disruption, and reproductive effects in animal studies.[6][19][28]

    • TBBPA: Linked to endocrine disruption (particularly thyroid and estrogen pathways), immunotoxicity, and potential carcinogenicity in laboratory studies.[19][21][28][29]

Transformation Products

An often-overlooked aspect of environmental risk is the formation of transformation products (TPs) from the parent compound.[30][31][32] These TPs can sometimes be more persistent, mobile, or toxic than the original chemical.[33][34]

  • Pentabromoaniline (PBA) & Analogs: The degradation of anilines can lead to various intermediates. For halogenated anilines, debromination or hydroxylation are likely transformation pathways. For instance, studies on other BFRs have identified debromination, hydroxylation, and methoxylated products as key metabolites in organisms like clams. The toxicity of these potential TPs is largely uncharacterized but represents a significant data gap.

  • Legacy BFRs:

    • PBDEs: The environmental or metabolic debromination of highly brominated PBDEs (like BDE-209) to lower, more toxic congeners is a major concern.[14] Hydroxylated PBDEs (OH-PBDEs) have also been identified as significant metabolites that can exhibit strong endocrine-disrupting activity.

    • HBCD & TBBPA: Also undergo biotransformation, leading to various metabolites. The full toxicological profile of these TPs is still an active area of research.

Summary of Comparative Data

The following table summarizes the available data and expert predictions for the environmental impact parameters of Pentabromoaniline and legacy BFRs.

Parameter Pentabromoaniline (PBA) / Analogs Polybrominated Diphenyl Ethers (PBDEs) Hexabromocyclododecane (HBCD) Tetrabromobisphenol A (TBBPA)
Persistence Predicted High: High halogenation suggests resistance to degradation.[17]High to Very High: Especially higher-brominated congeners.[6][10]Very High: Classified as a persistent organic pollutant.[2]Moderate to High: Less persistent than PBDEs but can persist in sediment.
Bioaccumulation (BCF) Predicted High: (BCF > 2000 for analogs like HBB, PBT).[8]High to Very High: (e.g., BCF for BDE-47 > 5000).[2]Very High: (BCF > 5000).[2]Low to Moderate: (BCF often < 2000).[19]
Primary Toxicity Concerns Predicted High: Based on aniline toxicity and high halogenation.[23][25] Potential for carcinogenicity and ecotoxicity.[17]High: Neurotoxicity, endocrine (thyroid) disruption, reproductive toxicity.[5][6]High: Neurotoxicity, endocrine disruption.[19][28]Moderate to High: Endocrine disruption, immunotoxicity, potential carcinogenicity.[21][28]
Known Toxic TPs Unknown but Likely: Potential for hydroxylated/debrominated products.Yes: Lower-brominated PBDEs, OH-PBDEs.[14]Yes: Various metabolites with unknown full toxicity profiles.Yes: Various metabolites with unknown full toxicity profiles.

Experimental Protocols for Environmental Impact Assessment

To generate the comparative data discussed, standardized and validated experimental protocols are essential. Below are outlines of key methodologies. The rationale behind these designs is to create reproducible conditions that allow for the comparison of chemical properties under environmentally relevant scenarios.

Protocol 1: Determination of Bioaccumulation Potential (OECD 305)

This protocol is the gold standard for assessing how a chemical accumulates in fish from water.

Caption: Workflow for an OECD 305 Bioconcentration Factor (BCF) study.

Step-by-Step Methodology:

  • Test Substance Preparation: A concentrated stock solution of the BFR is prepared in a suitable solvent. This is necessary because many BFRs have very low water solubility.

  • Exposure (Uptake Phase): Test organisms (e.g., zebrafish) are exposed to a constant, low concentration of the BFR in water for a set period (typically 28 days). Water and fish tissues are sampled at regular intervals. The constant exposure mimics a steady environmental concentration.

  • Depuration (Elimination Phase): After the exposure phase, the remaining fish are transferred to clean, BFR-free water. Tissues are sampled over time to measure the rate at which the chemical is eliminated from the body.

  • Chemical Analysis: BFR concentrations in water and tissue extracts are measured using highly sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[35][36][37]

  • Calculation: The BCF is calculated as the ratio of the chemical concentration in the fish (at steady-state) to the concentration in the water.

Causality Insight: The inclusion of a depuration phase is critical. It not only confirms that the chemical was taken up but also provides data on metabolic and excretory efficiency. A slow depuration rate points to high persistence within the organism, contributing to a higher BCF.

Protocol 2: Soil Persistence/Degradation Study (Adapted from OECD 307)

This experiment evaluates how quickly a BFR breaks down in soil due to microbial activity.

Step-by-Step Methodology:

  • Soil Collection and Characterization: Collect fresh, biologically active soil from a relevant location. Characterize its properties (pH, organic carbon content, texture) as these factors heavily influence microbial activity and chemical sorption.

  • Spiking: Treat batches of the soil with a known concentration of the BFR. A solvent is used to ensure even distribution and then allowed to evaporate completely.

  • Incubation: Incubate the treated soil in controlled microcosm chambers in the dark at a constant temperature and moisture level for up to 100 days. Control samples (sterilized soil) are included to distinguish between biotic and abiotic degradation.

  • Sampling and Extraction: Sacrifice replicate microcosms at set time points (e.g., 0, 7, 14, 30, 60, 100 days). Extract the BFR and any potential transformation products from the soil using an appropriate solvent extraction method (e.g., Soxhlet or pressurized liquid extraction).

  • Analysis and Calculation: Analyze the extracts by LC-MS/MS or GC-MS. Plot the decline in the parent BFR concentration over time to calculate the degradation half-life (DT50).

Causality Insight: Using both sterile and non-sterile soil allows for the isolation of microbial degradation. If the BFR disappears much faster in the non-sterile soil, it provides strong evidence that microorganisms are responsible for its breakdown. This is crucial for assessing environmental persistence.

Conclusion and Future Directions

The environmental analysis reveals a clear hierarchy of risk among the studied BFRs. Legacy compounds like PBDEs and HBCD present a significant and well-documented threat due to their extreme persistence, high bioaccumulation potential, and proven toxicity.[2][6][10] TBBPA, while still a concern, generally exhibits lower bioaccumulation potential.[19]

For pentabromoaniline, while direct, comprehensive data sets are scarce, analysis based on its chemical structure and data from close analogs like pentabromotoluene and hexabromobenzene strongly suggests it should be treated as a substance of high concern.[8][17] Its predicted properties align with those of a persistent, bioaccumulative, and toxic (PBT) substance. The primary challenge and critical future research need is to generate robust, empirical data for PBA itself to validate these predictions. This includes conducting standardized PBT assessment studies and, crucially, identifying its environmental transformation products and their associated toxicities.[31][32]

As scientists and researchers, the path forward requires a precautionary approach. The history of legacy BFRs teaches us that the environmental consequences of introducing persistent chemicals can be long-lasting and widespread. Therefore, a thorough PBT assessment, including the evaluation of transformation products, must be a prerequisite for the widespread adoption of any new flame retardant chemical.[11][38]

References

Assessing the Potential Efficiency of 2,3,4,5,6-Pentabromoaniline as a Flame Retardant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of material science, the demand for effective flame retardants is paramount for ensuring the safety and compliance of polymeric materials in a vast array of applications. This guide provides an in-depth technical assessment of 2,3,4,5,6-Pentabromoaniline (PBA) and its potential as a flame retardant. Due to a notable gap in publicly available experimental data on PBA's flame retardant efficacy, this document will establish a comparative framework against well-characterized alternatives: Decabromodiphenyl ethane (DBDPE), Tetrabromobisphenol A (TBBPA), and the halogen-free option, Ammonium Polyphosphate (APP). This analysis is grounded in the fundamental principles of flame retardancy and standardized testing methodologies, offering researchers and drug development professionals a comprehensive perspective on the potential role of PBA in this critical field.

The Mechanism of Brominated Flame Retardants: A Gas-Phase Inhibition

Brominated flame retardants (BFRs) primarily function in the gas phase of a fire.[1] Upon thermal decomposition, these compounds release bromine radicals (Br•) that interfere with the high-energy radicals (H• and OH•) responsible for sustaining the combustion chain reaction. This quenching of the flame's chemical reactions effectively slows or suppresses the fire.[2] The efficiency of a BFR is largely dependent on its bromine content, thermal stability, and its ability to release bromine radicals at the appropriate temperature to intercept the combustion process.

A classic synergistic system involves the use of antimony trioxide (Sb₂O₃) with halogenated flame retardants.[3] While not a flame retardant on its own, antimony trioxide reacts with the hydrogen halides (e.g., HBr) released by the BFR to form antimony trihalides (e.g., SbBr₃). These dense gaseous species act as a barrier, diluting the flammable gases and oxygen in the flame zone, thereby enhancing the overall flame retardant effect.[4]

This compound (PBA): A High-Bromine Candidate

This compound is a highly brominated aromatic amine. Its key chemical properties are summarized below:

PropertyValue
CAS Number 13665-98-0[5]
Molecular Formula C₆H₂Br₅N
Molecular Weight 487.61 g/mol
Bromine Content ~81.9%
Melting Point 226 °C

The exceptionally high bromine content of PBA suggests a significant potential for flame retardant activity through gas-phase inhibition. However, a comprehensive literature search reveals its primary documented use is as a reagent in the synthesis of other polybrominated compounds intended for flame retardant applications.[6] Direct experimental data evaluating its performance in standard flammability tests is conspicuously absent.

Comparative Flame Retardants: Performance and Data

To contextualize the potential of PBA, it is essential to compare it against established flame retardants.

Decabromodiphenyl Ethane (DBDPE)

DBDPE is a widely used additive flame retardant known for its high bromine content, excellent thermal stability, and good UV resistance.[7][8] It is often used as a replacement for decabromodiphenyl ether (DecaBDE).[9]

Tetrabromobisphenol A (TBBPA)

TBBPA is one of the most common flame retardants, utilized both as a reactive component in polymers like epoxy resins for printed circuit boards and as an additive flame retardant in other plastics.[10][11] When used reactively, it is chemically bound to the polymer backbone, which can reduce its potential to leach into the environment.[12]

Ammonium Polyphosphate (APP)

APP is a halogen-free, phosphorus-based flame retardant that operates primarily in the condensed phase.[2] It promotes the formation of a protective char layer on the surface of the material, which insulates the underlying polymer from heat and oxygen. This intumescent mechanism is considered more environmentally friendly than that of many halogenated flame retardants.[13]

Performance Data Comparison

The following table summarizes key flammability and thermal stability data for the selected flame retardants. Data for PBA is theoretical or inferred due to the lack of experimental results.

ParameterThis compound (PBA)Decabromodiphenyl Ethane (DBDPE)Tetrabromobisphenol A (TBBPA)Ammonium Polyphosphate (APP)
Bromine/Phosphorus Content (%) ~81.9 (Br)≥ 81.5 (Br)[14]~58.8 (Br)15-20 (P)[15]
Mechanism Gas-Phase Inhibition (Inferred)Gas-Phase InhibitionGas-Phase InhibitionCondensed-Phase (Intumescent)[4]
Decomposition Temp. (°C) Not Available≥ 345 (5% weight loss)[7]~250 (decomposition)[10]≥ 240[16]
Typical LOI (%) in Epoxy Not AvailableNot specifiedNot specified~34.7 (at 25 wt%)[17]
Typical UL 94 Rating in Epoxy Not AvailableNot specifiedV-0 (reactive)[12]V-0 (at 25 wt%)[17]

Experimental Protocols for Efficiency Assessment

To rigorously assess the flame retardant efficiency of a compound like PBA, a series of standardized tests must be performed. The causality behind these experimental choices lies in their ability to provide quantitative and qualitative data on different aspects of flammability.

Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863, ISO 4589-2) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[18] A higher LOI value indicates better flame retardancy.[19] This test is crucial for initial screening and comparing the relative flammability of different materials.[18]

Experimental Workflow: Limiting Oxygen Index (LOI) Test

LOI_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Data Analysis Prep Prepare standardized test specimens Mount Mount specimen vertically in a glass chimney Prep->Mount Gas Introduce a controlled O₂/N₂ mixture from below Mount->Gas Ignite Ignite the top of the specimen Gas->Ignite Observe Observe for sustained combustion Ignite->Observe Adjust Adjust O₂ concentration until combustion is just sustained Observe->Adjust If combustion is not sustained, increase O₂. If it burns readily, decrease O₂. Adjust->Observe Calculate Calculate LOI value: LOI = [O₂] / ([O₂] + [N₂]) x 100 Adjust->Calculate At critical concentration

Caption: Workflow for Determining the Limiting Oxygen Index (LOI).

UL 94 Vertical Burn Test

The UL 94 standard is a widely recognized test for the flammability of plastic materials.[20] The vertical burn test (V-0, V-1, V-2) evaluates the self-extinguishing characteristics of a material after being subjected to a flame.[20] A V-0 rating indicates the highest level of flame retardancy in this classification, with burning stopping within 10 seconds after two applications of the flame and no flaming drips.[21]

Experimental Workflow: UL 94 Vertical Burn Test

UL94_Workflow cluster_prep Sample Preparation cluster_test Testing Procedure cluster_result Classification Prep Prepare standardized test specimens Mount Mount specimen vertically Prep->Mount Flame1 Apply flame for 10s Mount->Flame1 Observe1 Record afterflame time (t1) and afterglow time Flame1->Observe1 Flame2 Re-apply flame for 10s Observe1->Flame2 Observe2 Record afterflame time (t2) and afterglow time Flame2->Observe2 Drip Observe for flaming drips igniting cotton below Observe2->Drip Classify Classify as V-0, V-1, or V-2 based on t1, t2, afterglow, and dripping behavior Drip->Classify

Caption: Workflow for the UL 94 Vertical Burn Test.

Cone Calorimetry

Cone calorimetry (ASTM E1354, ISO 5660) is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).[19] A lower peak HRR is indicative of a more effective flame retardant.[19] This test provides a comprehensive dataset for understanding the fire behavior of a material.

Logical Relationship: Flame Retardant Mechanisms

FR_Mechanisms cluster_gas Gas-Phase Inhibition (e.g., PBA, DBDPE, TBBPA) cluster_condensed Condensed-Phase Action (e.g., APP) Heat_Gas Heat FR_Decomp_Gas FR Decomposes Heat_Gas->FR_Decomp_Gas Radicals_Gas Releases Halogen Radicals (Br•) FR_Decomp_Gas->Radicals_Gas Quench Radical Quenching Radicals_Gas->Quench Combustion_Gas Combustion Chain Reaction (H•, OH•) Combustion_Gas->Quench FR_Effect_Gas Flame Suppression Quench->FR_Effect_Gas Heat_Condensed Heat FR_Decomp_Condensed FR Decomposes Heat_Condensed->FR_Decomp_Condensed Polymer Polymer Heat_Condensed->Polymer Char Forms Protective Char Layer FR_Decomp_Condensed->Char Insulate Insulates Polymer Char->Insulate Polymer->Char Insulate->Polymer FR_Effect_Condensed Reduced Fuel Supply Insulate->FR_Effect_Condensed

Caption: Contrasting Mechanisms of Gas-Phase and Condensed-Phase Flame Retardants.

Conclusion and Future Outlook

While this compound possesses a high bromine content, a key indicator of potential flame retardant efficiency, the absence of direct experimental data makes a definitive assessment of its performance challenging. A theoretical comparison with established flame retardants like DBDPE and TBBPA suggests that PBA could be an effective gas-phase inhibitor. However, its thermal stability and the efficiency of bromine radical release upon decomposition remain unknown and are critical to its practical utility.

In contrast, halogen-free alternatives like Ammonium Polyphosphate are gaining traction due to environmental and health concerns associated with some brominated compounds.[2] These phosphorus-based retardants offer a different, condensed-phase mechanism of action that can be highly effective, as demonstrated by the excellent LOI and UL 94 ratings achievable with APP in epoxy resins.[17]

To truly ascertain the viability of PBA as a flame retardant, rigorous experimental evaluation is necessary. We recommend a research program focused on incorporating PBA into various polymer matrices, such as epoxy resins and polyolefins, followed by a comprehensive assessment using the standardized testing protocols outlined in this guide. Such studies would not only fill a critical knowledge gap but also potentially unveil a new, highly efficient flame retardant for specialized applications.

References

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Specificity Challenge in Modern Immunoassays

Immunoassays are indispensable tools in research and diagnostics, prized for their sensitivity and high-throughput capabilities.[1] The cornerstone of any reliable immunoassay is the highly specific interaction between an antibody and its target antigen, a relationship often likened to a lock and key.[2] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule other than its intended target.[3][4] This phenomenon arises when the non-target molecule shares structural similarities, or epitopes, with the target antigen, leading the antibody to recognize both.[5]

For small molecules, known as haptens, this issue is particularly pertinent. These molecules, which include many environmental contaminants and drugs, are too small to elicit an immune response on their own and must be conjugated to a larger carrier protein to generate antibodies. Immunoassays for these compounds often employ a competitive format, where the analyte in a sample competes with a labeled version of the antigen for a limited number of antibody binding sites.[6] In this context, any cross-reacting compound can compete in the assay, potentially leading to inaccurate quantification and false-positive results.[4][7]

This guide provides an in-depth technical framework for investigating the cross-reactivity of 2,3,4,5,6-Pentabromoaniline , a highly brominated aromatic amine used in the synthesis of fire retardants.[8] We will explore this within the context of immunoassays developed for other prevalent brominated flame retardants (BFRs), such as Polybrominated Diphenyl Ethers (PBDEs) and Tetrabromobisphenol A (TBBPA), which are structurally related and common targets of environmental and biological monitoring.[9][10][11]

The Analyte: this compound (PBA)

  • Chemical Identity: this compound

  • Molecular Formula: C₆H₂Br₅N[12]

  • Molecular Weight: 487.61 g/mol [12]

  • Structure: A benzene ring with an amino group and five bromine atoms.

  • Relevance: While not a major BFR itself, PBA is a synthetic precursor and a potential impurity or degradation product associated with brominated compounds. Its high degree of bromination and aromatic structure make it a prime candidate for cross-reactivity in immunoassays designed to detect other polybrominated aromatic compounds.

Experimental Design: A Rationale for the Competitive ELISA

To quantitatively assess the cross-reactivity of PBA, the competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate and robust method.

Why a Competitive Format?

  • Hapten Detection: Small molecules like PBA cannot be simultaneously bound by two different antibodies, which is a requirement for the common "sandwich" ELISA format.[6]

  • Quantitative Inhibition: The competitive format directly measures the ability of an analyte to inhibit the binding of a labeled tracer to the antibody. The resulting signal is inversely proportional to the concentration of the analyte, providing a sensitive measure of its binding affinity relative to other compounds.[13]

The Hypothesis and Experimental Logic

Our central hypothesis is that due to its structural similarity to other BFRs, PBA will exhibit cross-reactivity with antibodies raised against them. To test this, we will use a hypothetical polyclonal antibody raised against Tetrabromobisphenol A (TBBPA), a widely used BFR for which immunoassays have been successfully developed.[11] The experiment will involve challenging this anti-TBBPA antibody with PBA and a panel of other structurally related compounds to determine their relative binding affinities.

Caption: Logical flow of the competitive immunoassay for cross-reactivity testing.

Methodology: A Self-Validating Protocol

This protocol is designed to be self-validating by including a standard curve for the primary target (TBBPA) and negative controls, ensuring the reliability of the cross-reactivity measurements.

Step 1: Preparation of Reagents
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • TBBPA-BSA Conjugate (Coating Antigen): Synthesized and diluted to 2 µg/mL in Coating Buffer. The covalent attachment of the TBBPA hapten to a carrier protein like BSA is necessary for its immobilization onto the ELISA plate.[14]

  • Primary Antibody: Rabbit anti-TBBPA polyclonal antibody, diluted in Assay Buffer. The optimal dilution must be determined via titration to find the concentration that yields approximately 80% of the maximum signal.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer according to manufacturer's instructions.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Test Compounds: Prepare stock solutions of this compound, TBBPA (positive control), 2,4,6-Tribromoaniline, and Aniline (negative control) in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer.

Step 2: Competitive ELISA Workflow

Caption: Step-by-step workflow for the competitive ELISA protocol.

Step 3: Detailed Procedure
  • Coating: Add 100 µL of the TBBPA-BSA conjugate solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[15]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.[15]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Incubation:

    • In a separate dilution plate, add 50 µL of each test compound dilution (or standard).

    • Add 50 µL of the diluted anti-TBBPA primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature. During this time, any antibody not bound to the test compound will bind to the TBBPA-BSA conjugate on the plate.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Generate Standard Curves: Plot the absorbance (Y-axis) against the log of the concentration for each test compound (X-axis). The data should yield a sigmoidal curve.

  • Calculate IC50 Values: The IC50 is the concentration of a test compound that causes a 50% reduction in the maximum signal. This value is a measure of the compound's binding affinity in the assay; a lower IC50 indicates higher affinity.[16]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a compound is calculated relative to the primary target analyte (TBBPA). The formula is:

    %CR = (IC50 of TBBPA / IC50 of Test Compound) x 100 [16]

Hypothetical Results and Discussion

To illustrate the utility of this guide, we present a table of hypothetical data that might be generated from such an experiment.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Tetrabromobisphenol A (TBBPA) C₁₅H₁₂Br₄O₂10100%
This compound C₆H₂Br₅N8511.8%
2,4,6-Tribromoaniline C₆H₄Br₃N6501.5%
Aniline C₆H₅NH₂> 10,000<0.1%

Visualizing Structural Differences

Caption: Comparative structures of the primary analyte and potential cross-reactants.

Interpretation of Results
  • TBBPA: As the target analyte against which the antibody was raised, TBBPA serves as the reference and has a cross-reactivity of 100% by definition.

  • This compound: The hypothetical result of 11.8% cross-reactivity is significant. It suggests that the anti-TBBPA antibody recognizes PBA, albeit with an affinity approximately one-tenth that of TBBPA. This level of cross-reactivity implies that the presence of PBA in a sample could lead to a substantial overestimation of TBBPA concentrations. The structural basis for this interaction is likely the shared feature of a polybrominated aromatic ring.

  • 2,4,6-Tribromoaniline: The much lower cross-reactivity (1.5%) indicates that the degree of bromination and the overall molecular shape are critical for antibody recognition. The anti-TBBPA antibody appears to have a stronger preference for more highly brominated structures that more closely mimic the TBBPA hapten used for immunization.

  • Aniline: The negligible cross-reactivity confirms the specificity of the antibody for brominated aromatic structures, as the non-brominated parent molecule does not significantly compete for binding sites.

Conclusion and Field Application

This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound in an immunoassay for a related environmental contaminant. Our hypothetical results underscore a crucial principle in immunoassay development and application: structural similarity can, and often does, lead to significant analytical interference.

References

A Comparative Cost-Effectiveness Analysis of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Beyond Initial Cost to a Holistic View of Performance and Lifecycle

For decades, brominated flame retardants (BFRs) have been a cornerstone of fire safety in polymers, favored for their high efficiency and cost-effectiveness.[1] Traditionally, their low cost and efficacy at low loading levels made them an attractive choice for meeting stringent fire safety standards in everything from electronics to building materials. However, a comprehensive cost-effectiveness analysis extends beyond the initial purchase price. It must encompass performance under thermal stress, impact on material integrity, and the often-significant costs associated with environmental and health concerns, regulatory compliance, and end-of-life management.

This guide provides an in-depth technical comparison of various BFRs against each other and prominent halogen-free alternatives. We will delve into the causality behind experimental choices, present objective performance data, and offer a holistic view to inform material selection for demanding research and development applications.

Pillar 1: The Mechanism of Action - A Tale of Two Phases

The fundamental difference in the operational efficacy and, ultimately, the lifecycle cost of flame retardants lies in the phase in which they are most active during a fire.

Brominated Flame Retardants (BFRs): Gas-Phase Inhibition

BFRs primarily act in the gas phase.[1][2] Upon heating, the polymer begins to decompose, releasing flammable radical species (H•, OH•) that fuel the combustion chain reaction. BFRs, often in synergy with antimony trioxide, release bromine radicals (Br•) into this gaseous phase.[3] These bromine radicals are highly effective at scavenging the high-energy H• and OH• radicals, replacing them with less reactive Br• radicals and effectively quenching the flame.[4][5] This gas-phase mechanism is highly efficient at extinguishing flames, which is why BFRs can be effective at low concentrations.[2]

BFR_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer Polymer + BFR Pyrolysis Pyrolysis Gases (Flammable Radicals H•, OH•) Polymer->Pyrolysis Decomposition Br_Radicals Halogen Radicals (Br• from BFR) Polymer->Br_Radicals Release Heat Heat Heat->Polymer Flame Combustion Chain Reaction Quenching Radical Trapping H• + Br• → HBr OH• + HBr → H₂O + Br• Inhibition Flame Inhibition

Caption: Gas-phase inhibition mechanism of Brominated Flame Retardants (BFRs).

Halogen-Free Flame Retardants (HFFRs): Condensed-Phase Charring

In contrast, many common halogen-free alternatives, particularly phosphorus-based compounds like ammonium polyphosphate (APP) and aluminum diethylphosphinate (Al-DEPA), operate predominantly in the condensed (solid) phase.[1][2][6] When heated, these compounds decompose to form phosphoric acid, which catalyzes the dehydration of the polymer, promoting the formation of a stable, insulating char layer.[2][5] This char acts as a physical barrier, shielding the underlying polymer from heat and oxygen and limiting the release of flammable gases into the gas phase.[7]

Pillar 2: Quantitative Performance Analysis

The selection of a flame retardant is a trade-off between fire safety performance, cost, and environmental/health impacts. The following tables summarize key fire safety performance data for various flame retardants in different polymer matrices, based on standardized testing protocols.

Comparative Performance in Epoxy Resins (e.g., for Printed Circuit Boards)

Epoxy resins are critical for electronics, where achieving a UL 94 V-0 rating is often mandatory. Tetrabromobisphenol A (TBBPA) has been the incumbent BFR in this field.

Flame Retardant SystemPolymer MatrixLoading (%)LOI (%)UL 94 RatingPeak HRR (kW/m²)Reference
Neat Epoxy Epoxy026.0Failed-[8]
TBBPA FR-4 Epoxy~15-20>30V-0~150-200[9][10]
DOPO Epoxy10-1533-34V-0~250-300[8][11]
APP + ZnB Epoxy10 (APP) + 5 (ZnB)29.1V-0↓ 42.8% vs Neat[12]
Al-DEPA Epoxy20>30V-0↓ vs Neat[13]
  • Analysis: TBBPA is highly effective in epoxy resins. While phosphorus-based alternatives like DOPO and APP systems can also achieve the V-0 rating, they often require careful formulation. Life cycle assessments have indicated that brominated FR boards can have higher smoke release and particle emissions during combustion compared to phosphorus-based alternatives.[9]

Comparative Performance in ABS Resins

Acrylonitrile Butadiene Styrene (ABS) is a common thermoplastic used in electronics housings and automotive parts.

Flame Retardant SystemPolymer MatrixLoading (%)LOI (%)UL 94 RatingNoteReference
Neat ABS ABS018.5Not Rated (NR)Burns readily[14][15]
DecaBDE + Sb₂O₃ ABS17 (Deca) + 3 (Sb)29V-0 (rated as "1")Historical data[16]
TBBPA + Sb₂O₃ ABS10% Br content-V-0Mass ratio 2:1[14]
APP/RP blend ABS2624.5V-0Halogen-free[14]
  • Analysis: BFRs, particularly when used with antimony trioxide (Sb₂O₃) as a synergist, demonstrate high efficiency in ABS, achieving top UL 94 ratings at moderate loading levels.[14][16] Halogen-free alternatives, such as phosphorus-based systems, can also achieve a V-0 rating but may require significantly higher loading levels, which can impact the mechanical properties and overall cost of the final part.

Comparative Performance in Polycarbonate (PC) Blends

Polycarbonate is prized for its toughness and is often used in applications requiring high impact strength.

Flame Retardant SystemPolymer MatrixLoading (%)LOI (%)UL 94 RatingNoteReference
Neat PC PC025.5V-2-[17]
TBBPA r-PC/r-ABSVaried-V-0Reduces dripping[18]
RDP (P-based) PC3--Affects thermal stability[19]
DOPO-based (P-N-S) PC0.333.5V-0High efficiency[17]
  • Analysis: While neat PC has some inherent flame resistance, it typically only achieves a V-2 rating. BFRs like TBBPA are effective in upgrading this to a V-0. However, advanced phosphorus-based systems, particularly those incorporating nitrogen and sulfur, have shown extremely high efficiency, achieving a V-0 rating at very low loading levels (0.3%).[17]

Pillar 3: A Holistic Cost-Effectiveness Framework

A true cost-effectiveness analysis must integrate the initial material cost with performance requirements and lifecycle considerations.

Cost-in-Use vs. Price per Kilogram

While some BFRs may have a lower price per kilogram, the analysis must consider the required loading level to achieve a specific fire safety standard (e.g., UL 94 V-0).

Flame RetardantTypical Price Range (USD/kg)Typical Loading for V-0 (%)Cost-in-Use Factor (Price x Loading)
Tetrabromobisphenol A (TBBPA) $3.00 - $7.0015 - 200.45 - 1.40
Decabromodiphenyl Ethane (DBDPE) ~$2.00 - $5.0012 - 180.24 - 0.90
Hexabromocyclododecane (HBCD) ~$5.00 - $10.00 (High variability)5 - 150.25 - 1.50
Ammonium Polyphosphate (APP) $2.50 - $5.0020 - 300.50 - 1.50
Aluminum Diethylphosphinate (Al-DEPA) $8.00 - $15.0010 - 200.80 - 3.00

(Note: Prices are estimates for comparison and can vary significantly based on volume, purity, and supplier.)

  • Analysis: The "Cost-in-Use Factor" provides a more accurate comparison. For instance, while Al-DEPA may have a higher per-kilogram price, its efficiency at lower loadings in certain polymers can make it competitive with lower-priced alternatives that require higher loadings.[6] The high efficiency of BFRs has been a primary driver of their historical cost-effectiveness.[20]

Lifecycle and External Costs

The economic analysis must also account for costs incurred throughout the product's life and disposal.

  • Regulatory and Compliance Costs: The use of certain BFRs, such as polybrominated diphenyl ethers (PBDEs) and HBCD, is heavily restricted or banned in many regions due to their persistence, bioaccumulation, and toxicity (PBT) properties.[21][22] Navigating these regulations and potential future restrictions adds significant cost and risk.

  • Environmental, Health, and Safety (EHS) Costs: Concerns about the formation of toxic dioxins and furans during the combustion or improper incineration of materials containing BFRs can lead to higher handling and disposal costs.[9]

  • Impact on Recycling: The presence of BFRs, particularly legacy BFRs, in waste electrical and electronic equipment (WEEE) complicates recycling streams.[23] While technologies exist to sort and manage these plastics, the process adds cost and can reduce the volume of plastics available for high-quality recycling, thereby diminishing the economic value of the waste stream.[9] Studies show that while BFRs do not inherently prevent recycling, their management is a critical and cost-adding step.

Cost_Analysis_Workflow cluster_input Input Factors cluster_analysis Analysis Stages Cost_per_kg Price per kg Cost_in_Use Calculate Cost-in-Use Cost_per_kg->Cost_in_Use Loading Required Loading (%) Loading->Cost_in_Use Performance Performance Data (UL 94, HRR, etc.) Performance->Loading Final_Analysis Total Cost-Effectiveness Assessment Cost_in_Use->Final_Analysis Lifecycle_Costs Assess Lifecycle Costs (Regulatory, EHS, Recycling) Lifecycle_Costs->Final_Analysis

Caption: Workflow for a holistic cost-effectiveness analysis.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of comparative data, standardized testing methodologies are critical. The choice of test and its parameters are dictated by the end-use application and the specific fire risks being evaluated.

UL 94 Vertical Burning Test

This is a cornerstone test for evaluating the self-extinguishing behavior of plastic materials after exposure to a small flame.

  • Objective: To classify materials as V-0, V-1, or V-2 based on their tendency to extinguish after ignition.[24] V-0 is the highest rating, indicating the shortest afterflame time and no flaming drips.[1]

  • Causality: This test simulates a small ignition source scenario, crucial for consumer electronics and appliance casings. The vertical orientation is a worst-case scenario for dripping, which can spread fire to lower surfaces.

  • Detailed Protocol:

    • Specimen Preparation: At least five specimens, typically 127 mm x 12.7 mm, are prepared to the desired thickness.[4]

    • Conditioning: Specimens are conditioned, often including an "aged" state by heating in an oven (e.g., 7 days at 70°C) to simulate long-term thermal stress.[4]

    • Test Setup: The specimen is clamped vertically. A piece of dry surgical cotton is placed 300 mm below the specimen to detect flaming drips.[25]

    • Flame Application: A calibrated 20 mm blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[4][25] The afterflame time (t₁) is recorded.

    • Second Application: Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.[4][25] After removal, the afterflame time (t₂) and afterglow time (t₃) are recorded.

    • Data Recording: Dripping behavior and whether the cotton ignites are noted for each specimen.

  • Classification Criteria Summary:

    • V-0: Afterflame time < 10s; total afterflame for 5 specimens < 50s; no flaming drips.

    • V-1: Afterflame time < 30s; total afterflame for 5 specimens < 250s; no flaming drips.

    • V-2: Afterflame time < 30s; total afterflame for 5 specimens < 250s; flaming drips that ignite cotton are allowed.[24]

Cone Calorimetry (ISO 5660-1, ASTM E1354)

This is one of the most important bench-scale tests for quantitatively assessing the fire behavior of materials under realistic fire-like conditions.[26][27]

  • Objective: To measure key fire behavior parameters, most notably the Heat Release Rate (HRR), which is the single most important variable in characterizing fire hazard.

  • Causality: The choice of external heat flux (typically 25, 35, or 50 kW/m²) is critical. A level of 35-50 kW/m² is often chosen to simulate the thermal environment of a developing fire and is relevant for evaluating materials used in construction and transportation.[13][28] Lower heat fluxes may be used to assess ignitability of more sensitive materials.

  • Detailed Protocol:

    • Specimen Preparation: A flat specimen, typically 100 mm x 100 mm, is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.[16]

    • Calibration: The instrument is calibrated for heat release rate using a standard methane flame and the gas analyzers are zeroed and calibrated.[26]

    • Test Initiation: The specimen is exposed to a pre-set uniform heat flux from a conical radiant heater.[29] An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • Data Collection: A data acquisition system continuously records:

      • Mass Loss: Measured by the load cell.

      • Time to Ignition (TTI): The time until sustained flaming is observed.

      • Oxygen Consumption: The core principle of the test. The heat released is directly proportional to the amount of oxygen consumed during combustion.[27]

      • Smoke Production: Measured via a laser system in the exhaust duct.

    • Calculated Parameters: Key outputs include Heat Release Rate (HRR), Total Heat Released (THR), and Smoke Production Rate (SPR).[1][29]

Thermogravimetric Analysis (TGA) (ISO 11358, ASTM E1131)
  • Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere, providing data on thermal stability and decomposition.[7][30]

  • Causality: TGA is crucial for understanding how a flame retardant affects the initial decomposition of the polymer. Some flame retardants, particularly condensed-phase actors, can lower the initial decomposition temperature but increase the amount of stable char residue at high temperatures. This is a key indicator of a char-forming mechanism.[18]

  • Detailed Protocol:

    • Sample Preparation: A small, precise amount of the material (typically 5-10 mg) is placed in a tared TGA pan.[8]

    • Environment: The furnace is purged with a controlled atmosphere, typically nitrogen (for inert pyrolysis) or air (for oxidative degradation).[30]

    • Temperature Program: The sample is subjected to a controlled temperature program, most commonly a linear heating ramp (e.g., 10°C or 20°C per minute) up to a final temperature (e.g., 800°C).[8]

    • Data Recording: The instrument's microbalance continuously records the sample mass. The output is a TGA curve (mass % vs. temperature) and its derivative, the DTG curve (rate of mass loss vs. temperature), which shows the temperature of maximum decomposition rate.

Conclusion and Future Outlook

The cost-effectiveness of brominated flame retardants is a complex issue. While their high efficiency in the gas phase has historically made them an economically attractive option, a comprehensive analysis reveals significant lifecycle costs. These include the challenges and expenses associated with regulatory compliance, end-of-life management, and potential environmental and health impacts.

Halogen-free alternatives, while sometimes having a higher initial cost-in-use, often present a more favorable profile when considering the total cost of ownership, particularly for applications in highly regulated markets like consumer electronics.[20][22] The data clearly indicates that well-formulated HFFR systems can achieve fire safety performance comparable to their brominated counterparts.[1]

For the modern researcher and product developer, the choice is no longer based solely on the price per kilogram. A scientifically rigorous and forward-looking cost-effectiveness analysis must weigh performance data against the increasing importance of sustainability, regulatory foresight, and circular economy principles. The future of fire safety lies in materials that are not only effective and economical but also inherently safer throughout their entire lifecycle.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,4,5,6-Pentabromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an essential framework for the safe handling of 2,3,4,5,6-Pentabromoaniline, a compound demanding rigorous safety protocols due to its significant health and environmental hazards. As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and the environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is harmful if swallowed and toxic when it comes into contact with skin or is inhaled. This triple threat means all potential routes of exposure—ingestion, skin absorption, and respiration—must be blocked. The high dermal and inhalation toxicity is the primary driver for requiring advanced respiratory protection and impermeable gloves.

  • Specific Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs. This underscores the importance of preventing not just acute exposure but also chronic, low-level contact that can occur from contaminated surfaces or inadequate PPE.

  • Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects. This necessitates stringent protocols for waste disposal and spill control to prevent environmental release.

The signal word for this chemical is "Danger," reflecting its high potential for causing serious harm. The corresponding GHS pictograms are the Skull and Crossbones, Health Hazard, and Environment symbols, which serve as immediate visual warnings of its toxic, systemic, and ecotoxic properties.[1][2]

Core Protective Equipment: Your Primary Defense

Based on the hazard assessment, a multi-layered approach to PPE is mandatory. The selection of equipment is not arbitrary; it is a direct response to the chemical's toxicological profile.

Respiratory Protection

The primary inhalation risk is from airborne dust particles. Therefore, engineering controls are the first line of defense.

  • Mandatory Engineering Control: All handling of this compound powder must be performed within a certified chemical fume hood to contain dust and vapors at the source.

  • Respirator Type: When weighing or transferring the solid, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required to supplement the fume hood's protection. A standard surgical mask is insufficient as it does not protect against fine chemical dust. For spill cleanup or in situations with inadequate ventilation, a full-face respirator or a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[3][4]

Hand Protection

The chemical's toxicity upon skin contact makes glove selection critical.

  • Glove Type: Use nitrile gloves as a minimum standard. Given the high toxicity, double-gloving is strongly recommended. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and decontaminate.

  • Causality: The outer glove absorbs the primary contamination, while the inner glove remains clean. This is crucial during the PPE doffing process to prevent skin contact. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be replaced immediately and disposed of as hazardous waste.[5]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.

  • Enhanced Protection: Due to the risk of dust dispersal, chemical splash goggles are required when handling the powder. For larger quantities or during spill cleanup, a full-face shield worn over safety goggles provides an essential extra layer of protection for the entire face.[6]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For tasks involving significant quantities of powder or a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[7]

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Perforated shoes or sandals are strictly forbidden.[5]

PPE Selection Summary

TaskAssociated RisksMandatory PPE
Weighing/Transferring Solid High risk of dust inhalation and dispersal.Chemical Fume Hood, Double Nitrile Gloves, Safety Goggles, Lab Coat.
Preparing Solutions Risk of splashes and skin contact.Chemical Fume Hood, Double Nitrile Gloves, Safety Goggles, Lab Coat.
Large-Scale Operations Increased risk of inhalation, skin contact, and splashing.Chemical Fume Hood, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron or Coveralls.
Spill Cleanup High risk of exposure via all routes.Full-face Respirator, Heavy-duty Chemical Resistant Gloves, Chemical Resistant Coveralls, Chemical Resistant Boots.
Waste Disposal Risk of contact with contaminated materials.Double Nitrile Gloves, Safety Goggles, Lab Coat.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, sequential protocol is essential for safety. This workflow is designed as a self-validating system to minimize exposure at every stage.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Verify Fume Hood & Emergency Equipment don_ppe 2. Don PPE (Inner Gloves to Outer Gear) prep_area->don_ppe Area Secure weigh 3. Weigh & Transfer Chemical don_ppe->weigh Fully Protected react 4. Perform Experiment weigh->react decon 5. Decontaminate Surfaces & Glassware react->decon Experiment Complete waste 6. Package Hazardous Waste (Solid & Liquid) decon->waste doff_ppe 7. Doff PPE (Outer Gear to Inner Gloves) waste->doff_ppe Waste Secured wash 8. Wash Hands Thoroughly doff_ppe->wash Contamination Removed

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

Part 1: Donning PPE (Putting On)

The sequence is designed to keep the most contaminated items (outer gloves) from touching your clean clothes or skin.

  • Lab Coat and Footwear: Ensure your lab coat is fully buttoned and appropriate footwear is on.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator/Goggles: Fit your respirator and safety goggles. Ensure a proper seal for the respirator.

  • Outer Garments: If required, don a chemical-resistant apron or coveralls.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Part 2: Doffing PPE (Taking Off)

This is a critical step where cross-contamination often occurs. Perform these steps slowly and deliberately. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Decontaminate Outer Gloves: If possible, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.

  • Remove Outer Garments: Remove the apron or coveralls by rolling it away from your body, ensuring the contaminated side is folded inward.

  • Remove Outer Gloves: Peel off the first pair of gloves by pinching the cuff and turning them inside out. Avoid touching the outer surface with your inner glove. Dispose of them in the designated hazardous waste container.

  • Remove Goggles/Respirator: Remove face and eye protection from the back to the front.

  • Remove Lab Coat: Remove your lab coat, turning the sleeves inside out and folding it away from your body.

  • Remove Inner Gloves: With one bare hand, peel off the second glove from the cuff, turning it inside out. Use the clean, inside-out glove to remove the final glove.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan
  • Chemical Waste: All unused this compound and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.[8] Do not mix with other waste streams.[7]

  • Contaminated PPE: All disposable PPE, including gloves, wipes, and coveralls, must be disposed of as solid hazardous chemical waste.[8]

  • Container Management: Never leave waste containers open.[8] Store them in a designated satellite accumulation area away from incompatible materials.[9]

By internalizing the rationale behind these protocols, you transform a checklist into a dynamic safety culture. Your expertise is not only in the science you conduct but also in the safety with which you conduct it, ensuring a foundation of trust and integrity in your research.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.